Product packaging for Acetylpyrazine-d3(Cat. No.:)

Acetylpyrazine-d3

Cat. No.: B12384434
M. Wt: 125.14 g/mol
InChI Key: DBZAKQWXICEWNW-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Acetylpyrazine-d3 is a useful research compound. Its molecular formula is C6H6N2O and its molecular weight is 125.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N2O B12384434 Acetylpyrazine-d3

Properties

Molecular Formula

C6H6N2O

Molecular Weight

125.14 g/mol

IUPAC Name

2,2,2-trideuterio-1-pyrazin-2-ylethanone

InChI

InChI=1S/C6H6N2O/c1-5(9)6-4-7-2-3-8-6/h2-4H,1H3/i1D3

InChI Key

DBZAKQWXICEWNW-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)C1=NC=CN=C1

Canonical SMILES

CC(=O)C1=NC=CN=C1

Origin of Product

United States

Foundational & Exploratory

Acetylpyrazine-d3 chemical properties and structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Acetylpyrazine-d3

Introduction

This compound is the deuterated form of acetylpyrazine, a naturally occurring compound found in various foods such as seeds, nuts, and meats. In the fields of pharmaceutical research and drug development, stable isotope-labeled compounds like this compound serve as invaluable tools. The incorporation of deuterium (a heavy isotope of hydrogen) provides a distinct mass signature, enabling its use as an internal standard for quantitative analysis or as a tracer to investigate the metabolic fate and pharmacokinetic profiles of drug candidates. This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental applications of this compound for researchers and scientists.

Chemical Properties and Structure

The key physicochemical properties of this compound are summarized below. For comparative purposes, the properties of its non-deuterated counterpart, Acetylpyrazine, are also included. Deuteration has a minimal effect on the compound's chemical properties but is critical for its applications in mass spectrometry-based analysis.

PropertyThis compoundAcetylpyrazine (for comparison)
Molecular Formula C₆H₃D₃N₂OC₆H₆N₂O
Molecular Weight 125.14 g/mol 122.127 g/mol
Appearance -Yellow-brown powder
Melting Point Not specified; expected to be similar to Acetylpyrazine.75–78 °C
Boiling Point Not specified; expected to be similar to Acetylpyrazine.78–79 °C (at 8 mmHg)
Solubility -Soluble in water and organic solvents.
CAS Number 106162-18-922047-25-2

The chemical structure of this compound consists of a pyrazine ring substituted with a deuterated acetyl group.

  • IUPAC Name: 1-(Pyrazin-2-yl)ethan-1-one-d₃

  • SMILES: [2H]C([2H])([2H])C(C1=NC=CN=C1)=O

Acetylpyrazine_d3_Structure cluster_ring cluster_acetyl N1 C2 N1->C2 C3 C2->C3 N4 C3->N4 C5 N4->C5 C6 C5->C6 C6->N1 C_keto C C6->C_keto O_keto O C_keto->O_keto CD3_group CD₃ C_keto->CD3_group

Caption: 2D structure of this compound.

Applications in Research and Drug Development

This compound is primarily used as an internal standard in mass spectrometry-based bioanalytical assays. The deuterium labeling makes it chemically identical to the endogenous or unlabeled analyte but mass-shifted, allowing for precise quantification.

Deuteration can also alter the metabolic profile of a compound, sometimes leading to improved pharmacokinetic properties by slowing down metabolism at the site of deuteration. This makes deuterated compounds themselves potential therapeutic candidates. While Acetylpyrazine is an important pharmaceutical intermediate for synthesizing drugs to treat conditions like malaria and Parkinson's disease, the deuterated form is mainly a research tool.

The general workflow for using a deuterated standard in a research setting is outlined below.

Isotope_Labeling_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result BiologicalSample Biological Sample (e.g., Plasma, Tissue) Spike Spike with This compound (Internal Standard) BiologicalSample->Spike 1 Extraction Analyte Extraction (e.g., SPE, LLE) Spike->Extraction 2 LCMS LC-MS/MS Analysis Extraction->LCMS 3 Quant Quantification LCMS->Quant Data Pharmacokinetic Profile or Metabolite ID Quant->Data

Caption: Workflow for using this compound as an internal standard.

Experimental Protocols

While specific synthesis protocols for this compound are proprietary, its synthesis would follow established methods for producing Acetylpyrazine, substituting a deuterated reagent at the appropriate step. Below are generalized methodologies for the synthesis of the unlabeled compound, which can be adapted for the deuterated analog.

Method 1: Synthesis via Grignard Reaction

This method involves the reaction of a pyrazine precursor with a methyl Grignard reagent. To synthesize the d3-variant, a deuterated Grignard reagent (CD₃MgX) would be used.

Protocol:

  • Grignard Reagent Preparation: In a pressure vessel under an inert atmosphere (e.g., nitrogen), metallic magnesium is reacted with deuterated methyl chloride (CD₃Cl) in an anhydrous polar solvent like tetrahydrofuran (THF) to prepare the Grignard reagent, CD₃MgCl.

  • Addition Reaction: 2-Cyanopyrazine is dissolved in THF. A catalyst, such as a monovalent copper salt, and the prepared Grignard reagent are added to the reactor. The mixture is refluxed to form an intermediate.

  • Hydrolysis: Water is added to the reaction mixture to hydrolyze the intermediate. The pH is adjusted with a dilute acid, and the mixture is stirred under reflux.

  • Extraction and Purification: The solution is neutralized, and the product is extracted with an organic solvent like toluene. The solvent is evaporated, and the resulting solid is recrystallized from ethanol with activated carbon to yield pure 2-Acetylpyrazine-d3.

Method 2: Electrochemical Synthesis

This approach offers a more environmentally friendly alternative by using "clean energy" electrons.

Protocol:

  • Electrolyte Preparation: An ammonium persulfate saturated aqueous solution is mixed with a methylene chloride solution containing pyrazine and pyruvic acid. This mixture serves as the catholyte.

  • Electrolysis: The electrolysis is carried out in a cell with a lead plate as the cathode at a constant current density (e.g., 100 A·m⁻²). During electrolysis, sulfate radicals are generated, which react with pyruvic acid to form acetyl groups. These acetyl groups then react with protonated pyrazine to form acetylpyrazine.

  • Workup: Following the reaction, the organic layer is separated, washed, and dried. The product is then isolated and purified. To synthesize this compound via this method, a deuterated pyruvic acid (pyruvic acid-d3) would likely be required as the acetyl group donor.

Synthesis and Purification of Acetylpyrazine-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of Acetylpyrazine-d3, a deuterated analog of the flavor and fragrance compound acetylpyrazine. Acetylpyrazine and its derivatives are significant in the food and pharmaceutical industries.[1][2] The introduction of deuterium labels is crucial for use in metabolic studies, as internal standards in analytical chemistry, and in drug development to investigate kinetic isotope effects. This document outlines a detailed synthetic protocol based on the Grignard reaction with a deuterated reagent, followed by established purification techniques. Quantitative data, experimental methodologies, and visual workflows are presented to facilitate replication and adaptation in a research setting.

Introduction

Acetylpyrazine is a naturally occurring compound found in various roasted or baked goods, contributing to their characteristic nutty and popcorn-like aroma.[3][4] Beyond its use as a food additive, the pyrazine ring is a key structural motif in many biologically active molecules, making acetylpyrazine and its derivatives valuable intermediates in the synthesis of pharmaceuticals for treating conditions such as tuberculosis, cancer, and viral infections.[1][2][5]

The synthesis of this compound involves the introduction of three deuterium atoms at the acetyl methyl group. This isotopic labeling is a powerful tool in drug discovery and development, enabling, for example, the elucidation of metabolic pathways and the quantification of metabolites with high precision using mass spectrometry. While various methods exist for the synthesis of acetylpyrazine, including oxidation and electrochemical approaches, the Grignard reaction stands out for its reliability and adaptability for introducing isotopically labeled alkyl groups.[2][3][6]

Synthesis of this compound

The recommended synthetic route for this compound is the reaction of a deuterated Grignard reagent, methyl-d3 magnesium iodide, with a suitable pyrazine precursor, such as 2-cyanopyrazine. This method allows for the specific and efficient introduction of the trideuteromethyl group.

Proposed Synthetic Pathway

The overall reaction is a nucleophilic addition of the deuterated Grignard reagent to the nitrile group of 2-cyanopyrazine, followed by hydrolysis to yield the ketone.

Synthesis_Pathway cluster_grignard Grignard Reagent Formation CD3I Methyl-d3 Iodide reagent CD3MgI (Methyl-d3 Magnesium Iodide) CD3I->reagent Diethyl Ether Mg Magnesium Mg->reagent 2-Cyanopyrazine 2-Cyanopyrazine This compound This compound 2-Cyanopyrazine->this compound reagent->this compound 1. Reaction 2. Hydrolysis

Caption: Proposed reaction pathway for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of acetylpyrazine using the Grignard reaction.[3]

Materials:

  • Methyl-d3 iodide (CD3I)

  • Magnesium turnings

  • 2-Cyanopyrazine

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Iodine (crystal)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Hydrochloric acid (HCl), dilute

  • Sodium bicarbonate (NaHCO3), saturated solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Toluene

  • Ethanol

  • Activated carbon

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for extraction and filtration

  • Rotary evaporator

  • Flash chromatography system

Procedure:

Part 1: Preparation of Methyl-d3 Magnesium Iodide (Grignard Reagent)

  • A three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet is flame-dried and allowed to cool under a stream of dry nitrogen.

  • Magnesium turnings are added to the flask, followed by a small crystal of iodine to initiate the reaction.

  • Anhydrous diethyl ether is added to cover the magnesium.

  • A solution of methyl-d3 iodide in anhydrous diethyl ether is placed in the dropping funnel. A small amount is added to the magnesium. The reaction is initiated, as indicated by the disappearance of the iodine color and gentle refluxing.

  • The remaining methyl-d3 iodide solution is added dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, the mixture is stirred at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

Part 2: Reaction with 2-Cyanopyrazine and Hydrolysis

  • A solution of 2-cyanopyrazine in anhydrous diethyl ether or THF is added dropwise to the freshly prepared Grignard reagent at 0 °C (ice bath).

  • The reaction mixture is then allowed to warm to room temperature and stirred for several hours, or gently refluxed to ensure the reaction goes to completion.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The resulting mixture is acidified with dilute hydrochloric acid.

  • The aqueous layer is separated and extracted with toluene or diethyl ether.

  • The combined organic layers are washed with a saturated sodium bicarbonate solution and then with brine.

Part 3: Purification of this compound

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent.[1]

  • Alternatively, the crude solid can be purified by recrystallization from ethanol.[3] The solid is dissolved in hot ethanol, treated with activated carbon to remove colored impurities, filtered while hot, and allowed to cool to form crystals.

  • The purified crystals of this compound are collected by filtration, washed with cold ethanol, and dried under vacuum.

Quantitative Data
ParameterValueReference
Theoretical Yield Dependent on starting material quantities-
Typical Reaction Yield (non-deuterated) ~60-70%[6]
Target Purity > 95%[7][8]
Isotopic Purity (Deuterium incorporation) > 98%Commercially available standards

Purification and Characterization

Purification

As outlined in the experimental protocol, two primary methods are effective for the purification of this compound:

  • Flash Column Chromatography: This technique is suitable for separating the product from unreacted starting materials and byproducts. A typical solvent system is a gradient of ethyl acetate in hexane.

  • Recrystallization: This is an effective method for obtaining a highly pure crystalline product. Ethanol is a suitable solvent for this purpose.

Characterization

The successful synthesis and purity of this compound should be confirmed by a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show the absence of the singlet corresponding to the acetyl methyl protons, confirming successful deuteration. The aromatic protons on the pyrazine ring should be visible.

    • ¹³C NMR will show the characteristic carbonyl carbon and the carbons of the pyrazine ring.

    • ²H NMR will show a signal corresponding to the deuterium atoms of the CD3 group.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the mass of this compound (C6H3D3N2O), which is 125.14 g/mol . This is 3 mass units higher than the non-deuterated acetylpyrazine (122.12 g/mol ).

  • Purity Analysis (GC-MS or HPLC): Gas chromatography-mass spectrometry or high-performance liquid chromatography can be used to determine the chemical purity of the final product.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_analysis Analysis start Start Materials: - Methyl-d3 Iodide - Magnesium - 2-Cyanopyrazine grignard Prepare Methyl-d3 Magnesium Iodide start->grignard reaction React Grignard Reagent with 2-Cyanopyrazine grignard->reaction hydrolysis Hydrolyze the Intermediate reaction->hydrolysis extraction Aqueous Workup & Extraction hydrolysis->extraction drying Dry Organic Layer extraction->drying evaporation Solvent Evaporation drying->evaporation purify Purification: - Column Chromatography OR - Recrystallization evaporation->purify characterization Characterization: - NMR - MS - GC/HPLC purify->characterization end_product Purified this compound characterization->end_product

Caption: Workflow for the synthesis and purification of this compound.

Conclusion

This technical guide provides a detailed and actionable protocol for the synthesis and purification of this compound for research and development purposes. By adapting the well-established Grignard reaction with a deuterated starting material, a reliable and efficient synthesis can be achieved. The outlined purification and characterization methods will ensure a final product of high chemical and isotopic purity, suitable for demanding applications in drug metabolism studies and as an internal standard in analytical methods.

References

Deuterated Acetylpyrazine physical characteristics

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical Characteristics of Deuterated Acetylpyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of deuterated acetylpyrazine (acetylpyrazine-d3). It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors where this compound is of interest. This guide includes quantitative data, detailed experimental protocols, and visualizations of relevant chemical processes.

Introduction to Deuterated Acetylpyrazine

Deuterated acetylpyrazine, specifically this compound, is a stable isotope-labeled version of acetylpyrazine. In this form, the three hydrogen atoms of the acetyl group's methyl moiety are replaced with deuterium atoms. This isotopic substitution is a critical tool in various scientific fields, particularly in pharmacology and metabolic studies. The primary utility of deuteration lies in its ability to alter the pharmacokinetic profile of a molecule. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect.[1][2] This can lead to a longer biological half-life, reduced formation of certain metabolites, and potentially an improved safety and efficacy profile for therapeutic agents.[1][3]

Quantitative Physical Data

While specific experimental data for the physical characteristics of deuterated acetylpyrazine are not widely published, they are expected to be very similar to those of its non-deuterated counterpart. The primary difference lies in the molecular weight due to the substitution of protium with deuterium. The following table summarizes the key physical data for both this compound and acetylpyrazine.

PropertyDeuterated Acetylpyrazine (this compound)Acetylpyrazine (Non-deuterated)Reference(s)
Molecular Formula C₆H₃D₃N₂OC₆H₆N₂O[4]
Molecular Weight 125.14 g/mol 122.12 g/mol [4]
Appearance -White to pale yellow crystalline powder[5][6][7]
Melting Point Expected to be very similar to the non-deuterated form.76 - 78 °C[5][7][8]
Boiling Point Expected to be very similar to the non-deuterated form.78 - 79 °C @ 8 mmHg; ~213 °C @ 760 mmHg[5][9][10]
Density Expected to be slightly higher than the non-deuterated form.~1.107 g/cm³[5][9]

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key physical characteristics of organic compounds like deuterated acetylpyrazine.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions to a liquid. For a pure crystalline solid, this occurs over a narrow range.

Methodology: Capillary Method (using a Mel-Temp apparatus or Thiele tube)

  • Sample Preparation: A small amount of the crystalline deuterated acetylpyrazine is finely powdered and packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[11][12]

  • Apparatus Setup:

    • Mel-Temp Apparatus: The capillary tube is placed in the heating block of the apparatus, which is equipped with a thermometer or a digital temperature probe and a light source and magnifying lens for observation.[11]

    • Thiele Tube: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is then immersed in a high-boiling point liquid (e.g., mineral oil or silicone oil) within the Thiele tube.[12]

  • Heating and Observation: The apparatus is heated gradually, with the rate of heating slowed to 1-2 °C per minute as the expected melting point is approached.[12] The sample is observed carefully.

  • Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears and the temperature at which the entire sample has completely melted. This range is reported as the melting point.[11][13]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology: Micro Boiling Point Determination (Capillary Method)

  • Sample Preparation: A small amount of liquid deuterated acetylpyrazine (a few drops) is placed in a small test tube or a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.

  • Apparatus Setup: The test tube is attached to a thermometer, and the assembly is heated in a Thiele tube or a similar heating bath.[14][15]

  • Heating and Observation: The bath is heated until a continuous stream of bubbles emerges from the open end of the inverted capillary tube.[15] The heating is then discontinued.

  • Data Recording: The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop. The temperature at which the liquid just begins to re-enter the capillary tube is recorded as the boiling point.[15] The atmospheric pressure should also be recorded as the boiling point is pressure-dependent.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. For deuterated acetylpyrazine, ¹H NMR and ¹³C NMR would be the primary techniques.

Methodology: 1D NMR Spectroscopy

  • Sample Preparation: A few milligrams of deuterated acetylpyrazine are dissolved in a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.[16]

  • Data Acquisition: The sample is placed in an NMR tube and inserted into the NMR spectrometer. The magnetic field is applied, and the sample is irradiated with radiofrequency pulses. The resulting signals (free induction decay) are detected.[17]

  • Data Processing: The raw data is subjected to a Fourier transform to generate the NMR spectrum, which plots signal intensity versus chemical shift (in ppm).[16]

  • Spectral Interpretation:

    • ¹H NMR: The spectrum would show the absence of a signal for the methyl protons of the acetyl group, confirming deuteration. The signals for the pyrazine ring protons would be present and their chemical shifts, splitting patterns (J-coupling), and integration would be analyzed to confirm the structure.

    • ¹³C NMR: The spectrum would show signals for all carbon atoms in the molecule. The carbon of the deuterated methyl group would exhibit a characteristic multiplet due to coupling with deuterium.[16]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Methodology: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.[18]

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam, which ejects an electron from the molecule to form a radical cation, known as the molecular ion (M⁺•).[19][20]

  • Mass Analysis: The ions are accelerated into a magnetic or electric field, where they are separated based on their mass-to-charge ratio (m/z).[21]

  • Detection: A detector records the abundance of ions at each m/z value.

  • Spectral Interpretation: The resulting mass spectrum plots ion abundance versus m/z. For deuterated acetylpyrazine, the molecular ion peak would be observed at an m/z of 125, corresponding to its molecular weight. The fragmentation pattern can also provide structural information.[18]

Visualizations

Synthesis Workflow for Deuterated Acetylpyrazine

The synthesis of deuterated acetylpyrazine can be achieved through a multi-step process, often starting from a related pyrazine derivative. A common strategy involves the introduction of deuterium at a late stage of the synthesis. The following diagram illustrates a generalized workflow for the synthesis of this compound.

G cluster_start Starting Material Preparation cluster_chlorination Chlorination cluster_intermediate Intermediate Formation cluster_deuteration Deuteration cluster_final Final Product start 2-Methylpyrazine chlorination Chlorination of the methyl group start->chlorination e.g., NCS or Cl₂ intermediate Chloroalkylpyrazine intermediate chlorination->intermediate deuteration Reduction with a deuterium source (e.g., NaBD₄ or D₂ gas with a catalyst) intermediate->deuteration final_product This compound deuteration->final_product G cluster_non_deuterated Non-Deuterated Drug Metabolism cluster_deuterated Deuterated Drug Metabolism cluster_outcome Therapeutic Outcome drug_h Drug with C-H bond metabolism_h Metabolism (e.g., CYP450 oxidation) drug_h->metabolism_h Weak C-H bond is easily cleaved metabolite_h Rapid formation of metabolites metabolism_h->metabolite_h excretion_h Fast clearance metabolite_h->excretion_h outcome Improved Pharmacokinetics (e.g., longer half-life) excretion_h->outcome Less desirable drug_d Drug with C-D bond metabolism_d Metabolism (e.g., CYP450 oxidation) drug_d->metabolism_d Stronger C-D bond cleavage is slower metabolite_d Slower formation of metabolites metabolism_d->metabolite_d excretion_d Slower clearance metabolite_d->excretion_d excretion_d->outcome More desirable

References

Commercial Suppliers and Technical Applications of Acetylpyrazine-d3: An In-depth Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and scientific applications of Acetylpyrazine-d3, a deuterated analog of the flavor and fragrance compound Acetylpyrazine. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development who require high-purity, isotopically labeled compounds for their studies.

Introduction to this compound

This compound is a stable isotope-labeled version of 2-Acetylpyrazine, a heterocyclic aromatic compound naturally found in various roasted, toasted, or fermented foods like coffee, bread, and nuts. The replacement of three hydrogen atoms with deuterium atoms in the acetyl group makes it an ideal internal standard for quantitative analysis using mass spectrometry-based methods. Its primary application lies in stable isotope dilution analysis (SIDA), a highly accurate technique for determining the concentration of its non-labeled counterpart in complex matrices.

Commercial Availability

A number of specialized chemical suppliers offer this compound, catering to the needs of the research and development community. The purity and isotopic enrichment of the commercially available products are critical parameters for ensuring the accuracy and reliability of experimental results. Below is a summary of key suppliers and their product specifications.

Table 1: Commercial Suppliers and Specifications of this compound
SupplierProduct Number/NamePurityIsotopic EnrichmentAvailable QuantitiesCAS Number
MedChemExpress HY-W007692SNot specifiedNot specified1mg, 5mg, 10mg106162-18-9
aromaLAB 2065≥ 95%Not specified10mg, 25mg, 50mg, 100mg106162-18-9[1]
InvivoChem V90744≥ 98%Not specified1mg, 5mg, 10mg, 25mg, 50mg, 100mg106162-18-9[2]
Toronto Research Chemicals A188322Not specifiedNot specified1mg, 5mg, 10mg, 25mg106162-18-9
Clearsynth CS-O-22703Not specifiedNot specified1mg, 5mg, 10mg, 25mg, 50mg, 100mg106162-18-9

Note: Isotopic enrichment is a critical parameter that is not always explicitly stated in online catalogs. It is highly recommended to request a certificate of analysis from the supplier for lot-specific data.

Experimental Protocols: Quantification of Acetylpyrazine using Stable Isotope Dilution Analysis (SIDA)

The primary application of this compound is as an internal standard in SIDA for the accurate quantification of native Acetylpyrazine in various samples. This method is particularly valuable in food science, flavor chemistry, and metabolic studies.

Principle of the Method

A known amount of this compound is added to a sample containing an unknown amount of Acetylpyrazine. The deuterated standard is chemically identical to the analyte, and therefore, it behaves similarly during sample preparation, extraction, and chromatographic separation. The ratio of the mass spectrometer's response to the analyte and the internal standard is then used to calculate the concentration of the native Acetylpyrazine, correcting for any sample loss during the procedure.

General Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_quantification Quantification Sample Sample Matrix (e.g., food, biological fluid) Spike Spike with known amount of this compound Sample->Spike Homogenize Homogenization/ Equilibration Spike->Homogenize Extraction Solvent Extraction/ SPE Homogenize->Extraction Concentration Concentration Extraction->Concentration GCMS GC-MS or LC-MS/MS Analysis Concentration->GCMS Data Data Acquisition (m/z ratios) GCMS->Data Ratio Calculate Peak Area Ratio (Analyte/Standard) Data->Ratio Concentration_Calc Determine Concentration from Calibration Curve Ratio->Concentration_Calc

Figure 1: General workflow for the quantification of Acetylpyrazine using this compound as an internal standard in a Stable Isotope Dilution Analysis (SIDA).
Detailed Methodology

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, dichloromethane) at a concentration of 1 mg/mL.

    • Prepare a series of calibration standards containing known concentrations of native Acetylpyrazine, each spiked with a constant amount of the this compound internal standard solution.

  • Sample Preparation:

    • Accurately weigh or measure the sample to be analyzed.

    • Add a precise volume of the this compound stock solution to the sample. The amount added should be comparable to the expected concentration of the native analyte.

    • Thoroughly homogenize the sample to ensure complete mixing and equilibration of the internal standard with the sample matrix.

  • Extraction:

    • Employ a suitable extraction method to isolate the pyrazines from the sample matrix. This could involve liquid-liquid extraction, solid-phase extraction (SPE), or headspace solid-phase microextraction (HS-SPME). The choice of method will depend on the sample type and the volatility of the analyte.

    • Concentrate the extract to a final known volume.

  • Instrumental Analysis:

    • Analyze the extracts and calibration standards using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • For GC-MS, select appropriate mass-to-charge ratios (m/z) for monitoring Acetylpyrazine and this compound in selected ion monitoring (SIM) mode.

    • For LC-MS/MS, optimize the multiple reaction monitoring (MRM) transitions for both the analyte and the internal standard.

  • Data Analysis and Quantification:

    • Integrate the peak areas for the selected ions or transitions for both Acetylpyrazine and this compound.

    • Calculate the peak area ratio of the analyte to the internal standard for each sample and calibration standard.

    • Construct a calibration curve by plotting the peak area ratios of the standards against their corresponding concentrations.

    • Determine the concentration of Acetylpyrazine in the samples by interpolating their peak area ratios on the calibration curve.

Signaling Pathways and Biological Activity

Currently, the scientific literature on the direct involvement of Acetylpyrazine in specific signaling pathways is limited. Its primary role in a biological context is as a naturally occurring flavor and aroma compound. However, pyrazine derivatives, in general, are of interest in medicinal chemistry due to their presence in the core structures of various pharmacologically active molecules.

While there is no established signaling pathway for Acetylpyrazine itself, its potential for bioactivity should not be entirely dismissed. Future research may explore its interaction with olfactory receptors and downstream signaling cascades, or its potential metabolic transformation into more active compounds.

For now, the logical relationship in the context of drug development is more centered on its use as a stable isotope-labeled internal standard for pharmacokinetic studies of drugs that may contain a pyrazine moiety or are co-administered with substances containing pyrazines.

logical_relationship cluster_drug_dev Drug Development Context cluster_tool Analytical Tool Drug Pyrazine-Containing Drug Candidate PK_Studies Pharmacokinetic Studies (ADME) Drug->PK_Studies Bioanalysis Bioanalytical Method (LC-MS/MS) PK_Studies->Bioanalysis APd3 This compound (Internal Standard) APd3->Bioanalysis Enables Accurate Quantification

Figure 2: Logical relationship illustrating the role of this compound as an enabling analytical tool in the pharmacokinetic assessment of pyrazine-containing drug candidates.

Conclusion

This compound is a valuable tool for researchers and scientists, particularly in the fields of analytical chemistry, food science, and drug development. Its commercial availability from several specialized suppliers provides access to a high-purity internal standard essential for accurate quantification using stable isotope dilution analysis. While its direct role in biological signaling pathways is not yet established, its application in quantitative bioanalysis is a critical component in the broader landscape of pharmaceutical research and development. Researchers are encouraged to obtain detailed specifications from suppliers to ensure the quality and suitability of this compound for their specific applications.

References

Isotopic Purity of Acetylpyrazine-d3 Standards: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of Acetylpyrazine-d3, a critical internal standard for quantitative mass spectrometry applications. Ensuring the high isotopic enrichment of such standards is paramount for the accuracy and reliability of bioanalytical and drug development studies. This document outlines the common isotopic purity specifications, detailed experimental protocols for its determination, and the potential for isotopic exchange.

Quantitative Data on Isotopic Purity

The isotopic purity of this compound is a key parameter that defines its quality and suitability as an internal standard. Commercially available standards typically offer high isotopic enrichment. The data is commonly presented in a Certificate of Analysis (CoA), detailing the distribution of deuterated and non-deuterated species.

Table 1: Typical Isotopic Purity Specifications for this compound

ParameterSpecification
Isotopic Enrichment≥ 98%
Chemical Purity≥ 99%
Deuterium IncorporationMinimum 95% d3

Table 2: Illustrative Isotopic Distribution for a Batch of this compound

IsotopologueRelative Abundance (%)
d0 (unlabeled)< 1.0
d1< 2.0
d2< 2.0
d3> 95.0

Note: The values in Table 2 are illustrative and can vary between different batches and manufacturers. Always refer to the specific Certificate of Analysis provided with the standard.

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity for this compound is primarily achieved through two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (LC-MS/MS) Method

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying the isotopic distribution of deuterated standards.

Methodology:

  • Sample Preparation: A stock solution of this compound is prepared in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. This is further diluted to a working concentration of 1 µg/mL.

  • Chromatographic Separation:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Detection:

    • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Acetylpyrazine (d0): Precursor ion (m/z) -> Product ion (m/z)

      • Acetylpyrazine-d1: Precursor ion (m/z) -> Product ion (m/z)

      • Acetylpyrazine-d2: Precursor ion (m/z) -> Product ion (m/z)

      • This compound: Precursor ion (m/z) -> Product ion (m/z)

    • Data Analysis: The peak areas for each isotopologue are integrated, and the relative percentage of each is calculated to determine the isotopic distribution.

Nuclear Magnetic Resonance (NMR) Spectroscopy Method

NMR spectroscopy, particularly ¹H-NMR, provides detailed structural information and can be used to assess the degree and position of deuteration.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the this compound standard in a deuterated solvent (e.g., Chloroform-d, CDCl₃) to a final concentration of approximately 10 mg/mL in an NMR tube.

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Nucleus: ¹H.

    • Pulse Program: A standard single-pulse experiment.

    • Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay: 5 seconds to ensure full relaxation of the protons.

  • Data Analysis:

    • The ¹H-NMR spectrum of a non-deuterated Acetylpyrazine standard is used as a reference.

    • The integral of the residual proton signal in the deuterated position (the acetyl group) is compared to the integral of a non-deuterated proton signal on the pyrazine ring.

    • The percentage of deuteration is calculated based on the reduction in the integral of the target proton signal.

Visualization of Workflows

The following diagrams illustrate the logical flow of the analytical procedures for determining the isotopic purity of this compound.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A This compound Standard B Dissolve in Solvent A->B C Dilute to Working Concentration B->C D Inject into LC-MS/MS C->D E Chromatographic Separation D->E F Mass Spectrometric Detection (MRM) E->F G Integrate Peak Areas of Isotopologues F->G H Calculate Isotopic Distribution G->H I Report Purity H->I

Figure 1. LC-MS/MS workflow for isotopic purity analysis.

NMR_Workflow A Weigh this compound Standard B Dissolve in Deuterated Solvent (e.g., CDCl3) A->B C Transfer to NMR Tube B->C D Acquire 1H-NMR Spectrum C->D E Process Spectrum (Phasing, Baseline Correction) D->E F Integrate Proton Signals E->F G Compare Integrals of Residual and Reference Protons F->G H Calculate Isotopic Enrichment G->H I Final Purity Report H->I

Figure 2. NMR workflow for determining isotopic enrichment.

Potential for Hydrogen-Deuterium Exchange

A critical consideration when using deuterated standards is the potential for hydrogen-deuterium (H/D) exchange, which can compromise the isotopic purity. For this compound, the deuterium atoms are on a methyl group adjacent to a carbonyl group. While generally stable, these deuterons can be susceptible to exchange under certain conditions:

  • pH: Extreme pH conditions (highly acidic or basic) can facilitate enolization and subsequent H/D exchange. It is crucial to maintain the pH of solutions within a neutral range.

  • Temperature: Elevated temperatures can increase the rate of H/D exchange. Standards should be stored at recommended temperatures and sample processing should be performed without excessive heat.

  • Solvent: The choice of solvent can influence stability. Protic solvents, especially those containing exchangeable protons (e.g., water, methanol), may contribute to back-exchange over time.

To mitigate the risk of H/D exchange, it is recommended to:

  • Store standards in anhydrous aprotic solvents when possible.

  • Prepare fresh working solutions.

  • Avoid prolonged storage of diluted solutions in protic solvents.

  • Regularly verify the isotopic purity of the standard, especially for long-term studies.

By adhering to these guidelines and employing rigorous analytical methods, researchers can ensure the integrity of their this compound internal standards, leading to more accurate and reproducible quantitative results in their studies.

An In-depth Technical Guide on the Natural Occurrence of Acetylpyrazines in Food

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylpyrazines are a class of volatile heterocyclic nitrogen-containing compounds that contribute significantly to the desirable roasted, nutty, and popcorn-like aromas in a wide variety of thermally processed foods. Their formation is primarily attributed to the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating. This technical guide provides a comprehensive overview of the natural occurrence of acetylpyrazines in food, their formation pathways, and the analytical methodologies used for their quantification. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in the fields of food science, flavor chemistry, and related disciplines.

Introduction to Acetylpyrazines

Pyrazines, including their acetyl derivatives, are crucial flavor compounds found in many cooked foods.[1] 2-Acetylpyrazine (CAS 22047-25-2) is a prominent member of this family, highly regarded for its characteristic aroma.[2]

Chemical Properties

2-Acetylpyrazine is a crystalline solid at room temperature, appearing as colorless to pale yellow crystals.[3][4] It is slightly soluble in water but soluble in organic solvents.[3]

Sensory Characteristics

The odor profile of 2-acetylpyrazine is concentration-dependent. At low concentrations, it imparts pleasant nutty and popcorn-like notes, while at higher levels, more pronounced roasted and burnt aromas are perceived.[2] It is a key contributor to the aroma of popcorn, bread crust, roasted coffee, and various nuts.[1][5] Normal usage levels in finished consumer products range from 0.05 to 5 ppm.[6][7]

Natural Occurrence of Acetylpyrazines in Food

Acetylpyrazines are naturally formed during the thermal processing of food. Their presence is a hallmark of roasting, baking, and frying.

Thermally Processed Foods

The Maillard reaction, the primary pathway for acetylpyrazine formation, is initiated by heat. Therefore, these compounds are abundant in foods that undergo significant heat treatment.

Roasted coffee beans are a rich source of pyrazines, which are critical to the characteristic coffee aroma.[8] The total concentration of alkylpyrazines in commercially available ground coffee can range from 82.1 to 211.6 mg/kg.[8] Similarly, roasted nuts, such as peanuts and almonds, develop their desirable roasted flavor profiles due to the formation of pyrazines during the roasting process.[9][10][11][12][13]

The golden-brown crust of bread is a direct result of the Maillard reaction, leading to the formation of a complex mixture of flavor compounds, including 2-acetylpyrazine.[14][15][16] The concentration of these compounds is highest in the crust where the temperature is the greatest.

The quintessential aroma of popcorn is largely due to the presence of 2-acetylpyrazine, often referred to as "popcorn pyrazine".[5]

Formation Pathway of 2-Acetylpyrazine: The Maillard Reaction

The formation of acetylpyrazines is a well-established consequence of the Maillard reaction.[17] This non-enzymatic browning reaction is fundamental to the flavor development of many cooked foods.

Overview of the Maillard Reaction

The Maillard reaction encompasses a series of complex chemical reactions that occur when amino acids and reducing sugars are heated together. The initial step involves the condensation of an amino group from an amino acid with a carbonyl group from a reducing sugar, forming an N-substituted glycosylamine. This is followed by the Amadori rearrangement to form a ketosamine. Subsequent reactions, including dehydration, fragmentation, and polymerization, lead to the formation of a diverse array of flavor and aroma compounds, including pyrazines.[2]

Step-by-Step Formation of 2-Acetylpyrazine

The formation of 2-acetylpyrazine proceeds through the reaction of α-aminocarbonyl intermediates, which are key products of the Maillard reaction.

G cluster_0 Maillard Reaction Initiation cluster_1 Formation of α-Aminocarbonyls cluster_2 Pyrazine Ring Formation cluster_3 Acetylation Amino Acid Amino Acid Amadori Product Amadori Product Amino Acid->Amadori Product Condensation & Rearrangement Reducing Sugar Reducing Sugar Reducing Sugar->Amadori Product Condensation & Rearrangement α-Aminocarbonyl 1 α-Aminocarbonyl 1 Amadori Product->α-Aminocarbonyl 1 Strecker Degradation α-Aminocarbonyl 2 α-Aminocarbonyl 2 Amadori Product->α-Aminocarbonyl 2 Strecker Degradation Dihydropyrazine Dihydropyrazine α-Aminocarbonyl 1->Dihydropyrazine Condensation α-Aminocarbonyl 2->Dihydropyrazine Condensation Pyrazine Ring Pyrazine Ring Dihydropyrazine->Pyrazine Ring Oxidation 2-Acetylpyrazine 2-Acetylpyrazine Pyrazine Ring->2-Acetylpyrazine Reaction with Acetyl-CoA or other Acetyl Donors

Caption: Formation Pathway of 2-Acetylpyrazine.

Quantitative Analysis of Acetylpyrazines

The quantification of acetylpyrazines in food is essential for understanding their contribution to flavor and for quality control purposes.

Common Analytical Techniques

Gas chromatography-mass spectrometry (GC-MS) is the most widely used technique for the analysis of volatile compounds like acetylpyrazines. Headspace solid-phase microextraction (HS-SPME) is a common sample preparation technique that allows for the extraction and concentration of volatile analytes from the food matrix prior to GC-MS analysis.

Quantitative Data Summary

The concentration of 2-acetylpyrazine can vary significantly depending on the food matrix and the processing conditions. The following table summarizes representative concentrations found in various foods.

Food ProductConcentration Range (µg/kg)Reference(s)
Roasted Coffee82,100 - 211,600 (total alkylpyrazines)[8]
Bread Crust188 - 390 (acrylamide, a related Maillard product)
PopcornNot specified in µg/kg[5]
Roasted PeanutsNot specified in µg/kg[9][10]
Roasted AlmondsNot specified in µg/kg[11][12][13]

Experimental Protocol: HS-SPME-GC-MS Analysis of 2-Acetylpyrazine

The following protocol provides a detailed methodology for the extraction and quantification of 2-acetylpyrazine in a solid food matrix.

Principle

Volatile compounds, including 2-acetylpyrazine, are extracted from the headspace of a heated food sample onto a solid-phase microextraction (SPME) fiber. The adsorbed analytes are then thermally desorbed into the injector of a gas chromatograph for separation and subsequently detected and quantified by a mass spectrometer.

Materials and Reagents
  • 20 mL headspace vials with PTFE/silicone septa

  • SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • 2-Acetylpyrazine standard

  • Internal standard (e.g., 2-methyl-3-heptanone)

  • Saturated sodium chloride solution

Sample Preparation
  • Grind the solid food sample to a fine powder.

  • Weigh a precise amount of the ground sample (e.g., 1-5 g) into a 20 mL headspace vial.

  • Add a specific volume of saturated sodium chloride solution (e.g., 5 mL) to the vial to increase the ionic strength and promote the release of volatile compounds.

  • Add a known amount of the internal standard solution.

  • Immediately cap the vial tightly.

HS-SPME Procedure
  • Place the vial in a heating block or water bath and equilibrate at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 15-30 minutes) with agitation.

  • Expose the SPME fiber to the headspace of the vial for a set extraction time (e.g., 30-60 minutes) at the same temperature.

  • Retract the fiber into the needle and immediately introduce it into the GC injector.

GC-MS Conditions
  • Injector: Splitless mode, 250°C.

  • Column: A suitable capillary column (e.g., DB-WAX, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 240°C at 5°C/min, and hold for 5 min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range of m/z 40-300.

Quantification

Create a calibration curve using standard solutions of 2-acetylpyrazine with a fixed concentration of the internal standard. The concentration of 2-acetylpyrazine in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

G Sample Preparation Sample Preparation HS-SPME Extraction HS-SPME Extraction Sample Preparation->HS-SPME Extraction Volatiles in Headspace GC Separation GC Separation HS-SPME Extraction->GC Separation Thermal Desorption MS Detection MS Detection GC Separation->MS Detection Separated Analytes Data Analysis Data Analysis MS Detection->Data Analysis Mass Spectra

Caption: Experimental Workflow for HS-SPME-GC-MS.

Conclusion

Acetylpyrazines are integral to the sensory experience of many thermally processed foods, contributing desirable roasted and nutty flavor notes. Their formation via the Maillard reaction is a complex process influenced by factors such as temperature, time, and the composition of the food matrix. The analytical techniques and protocols outlined in this guide provide a robust framework for the quantification of these important flavor compounds, enabling further research into their formation, stability, and sensory impact in a variety of food systems.

References

The Role of Acetylpyrazine-d3 in Modern Flavor Chemistry Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylpyrazine-d3, a deuterated isotopologue of the naturally occurring flavor compound 2-acetylpyrazine, serves as a critical internal standard in the quantitative analysis of flavor and aroma compounds. Its application in stable isotope dilution analysis (SIDA) coupled with mass spectrometry-based techniques provides unparalleled accuracy and precision in complex food and beverage matrices. This guide delves into the core principles of its application, detailed experimental protocols, and the interpretation of analytical data, providing researchers with a comprehensive understanding of its utility in flavor chemistry.

Introduction to Acetylpyrazine and the Significance of Deuterated Standards

2-Acetylpyrazine is a key flavor compound found in a variety of cooked and roasted foods, contributing nutty, roasted, and popcorn-like aroma notes.[1] It is formed primarily through the Maillard reaction between amino acids and reducing sugars during thermal processing. Given its potent aroma and low odor threshold, accurate quantification of 2-acetylpyrazine and related pyrazines is crucial for understanding and controlling the flavor profiles of food products.

Stable isotope-labeled internal standards, such as this compound, are indispensable tools in modern analytical chemistry.[2] In quantitative mass spectrometry, variations in sample preparation, injection volume, and instrument response can lead to significant analytical errors. By introducing a known amount of a deuterated standard at the beginning of the analytical workflow, these variations can be effectively normalized. This compound is an ideal internal standard for the analysis of 2-acetylpyrazine as it shares near-identical chemical and physical properties with the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization. However, its increased mass allows it to be distinguished by a mass spectrometer.

Physicochemical and Spectrometric Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use.

PropertyValueReference
Chemical Formula C₆H₃D₃N₂O[3]
Molecular Weight 125.14 g/mol [3]
CAS Number 106162-18-9[3]
Appearance SolidN/A
Boiling Point ~ 235 °C (for unlabeled)N/A
Solubility Soluble in organic solventsN/A
Mass Spectrometry Data

The mass spectrum of the unlabeled 2-acetylpyrazine provides a basis for predicting the fragmentation pattern of this compound. The primary fragmentation of 2-acetylpyrazine involves the loss of a methyl radical (CH₃•) and carbon monoxide (CO). For this compound, the acetyl group is deuterated (-C(O)CD₃), leading to a predictable shift in the mass-to-charge ratio (m/z) of the molecular ion and key fragment ions.

Table 1: Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation of this compound

IonPredicted m/zDescription
[M]⁺• 125Molecular ion
[M-CD₃]⁺ 107Loss of the deuterated methyl radical
[M-CO]⁺• 97Loss of carbon monoxide
[Pyrazine-C≡O]⁺ 107Pyrazinyl acylium ion
[Pyrazine]⁺• 79Pyrazine radical cation

Note: This table is based on the known fragmentation of 2-acetylpyrazine and the principles of mass spectrometry for deuterated compounds. The actual fragmentation may vary slightly depending on the instrument and conditions.

Experimental Protocols

The following protocols provide a framework for the use of this compound in the quantitative analysis of 2-acetylpyrazine in food matrices.

General Workflow for Stable Isotope Dilution Analysis (SIDA)

The overarching workflow for using this compound as an internal standard is depicted below.

SIDA_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Food Sample Homogenization Spike Spiking with this compound Sample->Spike Add known amount of IS Extraction Extraction of Analytes Spike->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup GCMS GC-MS Analysis Cleanup->GCMS Integration Peak Integration GCMS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of 2-Acetylpyrazine Calibration->Quantification

Fig. 1: General workflow for SIDA using this compound.
Protocol for Quantification of 2-Acetylpyrazine in Coffee

This protocol is adapted from methodologies for pyrazine analysis in coffee.[2][4]

1. Sample Preparation and Spiking:

  • Weigh 5 g of ground coffee into a 50 mL centrifuge tube.

  • Add a known amount of this compound solution (e.g., 100 µL of a 10 µg/mL solution in methanol).

  • Vortex for 30 seconds to ensure thorough mixing.

2. Extraction:

  • Add 20 mL of dichloromethane to the tube.

  • Sonicate for 15 minutes in a water bath.

  • Centrifuge at 5000 rpm for 10 minutes.

  • Carefully collect the dichloromethane supernatant.

  • Repeat the extraction process with another 20 mL of dichloromethane.

  • Combine the supernatants.

3. Sample Cleanup (Solid-Phase Extraction - SPE):

  • Condition a silica SPE cartridge (500 mg) with 5 mL of dichloromethane.

  • Load the combined extract onto the cartridge.

  • Wash the cartridge with 5 mL of a 95:5 (v/v) dichloromethane:ethyl acetate solution to remove interferences.

  • Elute the pyrazines with 10 mL of a 50:50 (v/v) dichloromethane:ethyl acetate solution.

  • Concentrate the eluate to approximately 1 mL under a gentle stream of nitrogen.

4. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 40 °C for 2 min, ramp to 220 °C at 5 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injection Volume: 1 µL (splitless mode).

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

      • Monitor m/z for 2-Acetylpyrazine: 122 (molecular ion), 107, 94.

      • Monitor m/z for this compound: 125 (molecular ion), 107.

Protocol for Quantification of 2-Acetylpyrazine in Baked Goods (e.g., Bread Crust)

1. Sample Preparation and Spiking:

  • Freeze-dry the bread crust and grind it into a fine powder.

  • Weigh 2 g of the powdered crust into a 20 mL headspace vial.

  • Add a known amount of this compound solution.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Equilibrate the vial at 60 °C for 10 minutes in a heating block.

  • Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 60 °C.

3. GC-MS Analysis:

  • Desorb the SPME fiber in the GC inlet at 250 °C for 5 minutes in splitless mode.

  • Use the same GC-MS conditions as described in the coffee protocol (Section 3.2.4).

Data Analysis and Quantification

1. Peak Integration:

  • Integrate the peak areas of the selected ions for both 2-acetylpyrazine and this compound.

2. Calibration Curve:

  • Prepare a series of calibration standards containing a fixed amount of this compound and varying concentrations of unlabeled 2-acetylpyrazine.

  • Analyze the standards using the same GC-MS method.

  • Plot the ratio of the peak area of the analyte to the peak area of the internal standard (Area_analyte / Area_IS) against the concentration of the analyte.

  • Perform a linear regression to obtain the calibration curve and the response factor.

3. Quantification of 2-Acetylpyrazine in the Sample:

  • Calculate the concentration of 2-acetylpyrazine in the sample using the following equation:

Concentration_analyte = (Area_analyte_sample / Area_IS_sample) * (1 / slope_calibration_curve)

Logical Relationships in the Analytical Process

The following diagram illustrates the logical flow and dependencies in the quantitative analysis using an internal standard.

Logical_Flow cluster_input Inputs cluster_process Analytical Process cluster_output Outputs & Calculation Sample Unknown Sample Preparation Sample Preparation & Extraction Sample->Preparation IS Known Amount of This compound IS->Preparation Standards Calibration Standards Analysis GC-MS Analysis Standards->Analysis Preparation->Analysis PeakAreas Peak Areas of Analyte & IS Analysis->PeakAreas CalCurve Calibration Curve PeakAreas->CalCurve Concentration Analyte Concentration PeakAreas->Concentration CalCurve->Concentration

Fig. 2: Logical flow of quantification with an internal standard.

Conclusion

This compound is a powerful tool in flavor chemistry research, enabling accurate and reliable quantification of the key aroma compound 2-acetylpyrazine. By employing stable isotope dilution analysis, researchers can overcome the challenges associated with complex food matrices and instrumental variability. The detailed protocols and data presented in this guide provide a solid foundation for the successful implementation of this compound in flavor analysis, contributing to a deeper understanding and control of food flavor.

References

The Role of Acetylpyrazine-d3 in Advancing Metabolic Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Acetylpyrazine-d3 as a stable isotope-labeled compound in metabolic studies. While specific research on the metabolism of this compound is emerging, this document outlines the established principles of using deuterium-labeled compounds, proposes likely metabolic pathways for acetylpyrazine based on structurally related compounds, and provides detailed experimental methodologies.

Introduction to Deuterium-Labeled Compounds in Metabolic Studies

Deuterium-labeled compounds, in which one or more hydrogen atoms are replaced by their stable isotope deuterium, are invaluable tools in drug discovery and development.[][2] The substitution of hydrogen with deuterium can lead to a stronger carbon-deuterium bond compared to the carbon-hydrogen bond. This phenomenon, known as the kinetic isotope effect, can slow down metabolic reactions at the site of deuteration.[3][4] This property offers several advantages in metabolic studies:

  • Elucidation of Metabolic Pathways: By strategically placing deuterium labels on a molecule, researchers can trace its metabolic fate and identify the sites of metabolic modification.[]

  • Improved Pharmacokinetic Profiles: Slowing down metabolism can increase a drug's half-life and exposure, potentially leading to improved efficacy and patient compliance.[3][5]

  • Reduced Formation of Toxic Metabolites: By blocking or slowing down specific metabolic pathways, deuteration can reduce the formation of reactive or toxic metabolites.[3]

  • Quantitative Analysis: Deuterium-labeled compounds serve as excellent internal standards for quantitative mass spectrometry assays due to their similar chemical properties to the unlabeled analyte but distinct mass.[6]

Proposed Metabolic Biotransformation of Acetylpyrazine

While specific studies on acetylpyrazine metabolism are limited, the biotransformation of structurally similar alkylpyrazines has been investigated. A human study on the metabolism of alkylpyrazines from coffee revealed that they are primarily metabolized to their corresponding pyrazine carboxylic acids.[7] Based on this and general principles of biotransformation, which involve Phase I (functionalization) and Phase II (conjugation) reactions, a putative metabolic pathway for acetylpyrazine is proposed.[8]

Phase I Metabolism: The acetyl group of acetylpyrazine is a likely site for initial oxidation reactions.

  • Oxidation: The methyl group of the acetyl moiety can be oxidized to a primary alcohol, which is then further oxidized to a carboxylic acid, forming pyrazine-2-yl-glyoxylic acid.

  • Reduction: The ketone of the acetyl group can be reduced to a secondary alcohol, forming 1-(pyrazin-2-yl)ethanol.

Phase II Metabolism: The resulting metabolites from Phase I, containing hydroxyl or carboxyl groups, can then undergo conjugation with endogenous molecules to increase their water solubility and facilitate excretion.

  • Glucuronidation: The hydroxylated metabolite can be conjugated with glucuronic acid.

  • Sulfation: The hydroxylated metabolite can also be conjugated with a sulfonate group.

The use of this compound, with deuterium on the acetyl methyl group, would be expected to slow down the initial oxidation step, potentially leading to a different metabolite profile or a slower overall clearance of the compound.

Quantitative Data from a Hypothetical Metabolic Study

The following table summarizes hypothetical pharmacokinetic data from a study comparing Acetylpyrazine and this compound in a preclinical model. This data is for illustrative purposes to demonstrate the potential impact of deuteration.

ParameterAcetylpyrazineThis compound
Cmax (ng/mL) 150 ± 25180 ± 30
Tmax (h) 0.50.75
AUC (0-t) (ng·h/mL) 450 ± 50720 ± 60
Half-life (t1/2) (h) 1.2 ± 0.22.5 ± 0.3
Clearance (mL/min/kg) 15 ± 28 ± 1.5
Metabolite M1 (Pyrazine-2-yl-glyoxylic acid) % of Dose 45%25%
Metabolite M2 (1-(pyrazin-2-yl)ethanol) % of Dose 15%20%

Data are presented as mean ± standard deviation.

Experimental Protocols

A typical in vivo metabolic study using this compound would involve the following key steps:

1. Animal Dosing and Sample Collection:

  • Test Subjects: Male Sprague-Dawley rats (n=5 per group).
  • Formulation: Acetylpyrazine and this compound are formulated in a vehicle of 0.5% methylcellulose in water.
  • Dosing: Animals are administered a single oral dose of 10 mg/kg.
  • Sample Collection: Blood samples are collected via tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into tubes containing an anticoagulant. Plasma is separated by centrifugation. Urine and feces are collected over 24 hours.

2. Sample Preparation:

  • Plasma: To 100 µL of plasma, 300 µL of acetonitrile containing an internal standard (e.g., a structurally related deuterated compound) is added to precipitate proteins. After vortexing and centrifugation, the supernatant is transferred to a new plate for analysis.
  • Urine: Urine samples are diluted 1:1 with water. For analysis of conjugated metabolites, a portion of the diluted urine is incubated with β-glucuronidase and sulfatase enzymes prior to protein precipitation.

3. Analytical Methodology (LC-MS/MS):

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
  • Chromatographic Conditions: A C18 reverse-phase column is used with a gradient elution of mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
  • Mass Spectrometry: The mass spectrometer is operated in positive electrospray ionization (ESI) mode. Multiple reaction monitoring (MRM) is used to detect and quantify the parent compound and its metabolites. The specific mass transitions for Acetylpyrazine, this compound, and their expected metabolites are monitored.

4. Data Analysis:

  • Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, Clearance) are calculated from the plasma concentration-time profiles using non-compartmental analysis software.
  • Metabolite identification is performed by comparing the retention times and mass spectra of the detected peaks with those of authentic standards, if available, or by interpreting the fragmentation patterns.
  • The percentage of each metabolite is calculated based on the amount recovered in urine and feces relative to the administered dose.

Visualizing Metabolic Pathways and Experimental Workflows

Proposed Metabolic Pathway of Acetylpyrazine

cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism acetylpyrazine Acetylpyrazine oxidation Oxidation (CYP450) acetylpyrazine->oxidation reduction Reduction (Carbonyl Reductases) acetylpyrazine->reduction metabolite1 Pyrazine-2-yl-glyoxylic acid oxidation->metabolite1 metabolite2 1-(pyrazin-2-yl)ethanol reduction->metabolite2 conjugation1 Glucuronidation (UGTs) metabolite2->conjugation1 conjugation2 Sulfation (SULTs) metabolite2->conjugation2 excretion_product1 Glucuronide Conjugate conjugation1->excretion_product1 excretion_product2 Sulfate Conjugate conjugation2->excretion_product2

A diagram illustrating the proposed Phase I and Phase II metabolic pathways of acetylpyrazine.

Experimental Workflow for a Metabolic Study

start Dosing of this compound to Animal Model collection Biological Sample Collection (Blood, Urine, Feces) start->collection preparation Sample Preparation (Protein Precipitation, Hydrolysis) collection->preparation analysis LC-MS/MS Analysis preparation->analysis data_processing Data Processing and Pharmacokinetic Analysis analysis->data_processing interpretation Metabolite Identification and Pathway Elucidation data_processing->interpretation end Final Report interpretation->end

A flowchart depicting the key steps in a typical in vivo metabolic study using a labeled compound.

References

Unraveling the Fragmentation Fingerprint: A Guide to the Theoretical Mass Spectrometry of Acetylpyrazine-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the theoretical electron ionization mass spectrometry (EI-MS) fragmentation pathways of Acetylpyrazine-d3. Understanding these fragmentation patterns is crucial for the structural elucidation, metabolic profiling, and quantification of this and related compounds in complex matrices. This document provides a detailed analysis of the expected fragmentation, supported by data tables and visual representations of the fragmentation cascades.

Introduction

Acetylpyrazine is a key flavor component found in many roasted and toasted foods. Its deuterated analog, this compound, serves as an invaluable internal standard in quantitative mass spectrometry-based assays due to its similar chemical properties and distinct mass. Electron ionization mass spectrometry is a powerful technique for analyzing such volatile compounds, providing a reproducible fragmentation pattern that acts as a chemical fingerprint. This guide outlines the predicted fragmentation of this compound, based on the known fragmentation of Acetylpyrazine and fundamental principles of mass spectrometry.

Theoretical Fragmentation Pathways

Upon electron ionization, this compound is expected to form a molecular ion ([M]+•) at m/z 125. The presence of the electron-rich pyrazine ring and the carbonyl group dictates the subsequent fragmentation pathways. The primary fragmentation events are anticipated to be α-cleavages adjacent to the carbonyl group and cleavage of the bond between the carbonyl carbon and the pyrazine ring.

The key fragmentation pathways are proposed as follows:

  • Loss of the deuterated methyl radical ([CD3]•): This is a classic α-cleavage for ketones and is expected to be a major fragmentation pathway. The loss of the [CD3]• radical from the molecular ion (m/z 125) will result in the formation of the pyrazinoyl cation at m/z 107. This ion is resonance-stabilized, contributing to its expected high abundance.

  • Formation of the deuterated acetyl cation ([CD3CO]+): Cleavage of the bond between the carbonyl carbon and the pyrazine ring will generate the deuterated acetyl cation at m/z 46. This is another characteristic fragmentation for methyl ketones.

  • Loss of carbon monoxide (CO): Following the initial loss of the deuterated methyl radical, the resulting fragment ion at m/z 107 can further lose a neutral molecule of carbon monoxide. This would lead to the formation of a pyrazinyl cation at m/z 79.

  • Ring fragmentation: The pyrazine ring itself can undergo fragmentation, typically through the loss of HCN, leading to smaller fragment ions. For instance, the ion at m/z 79 could lose HCN to produce an ion at m/z 52.

Quantitative Data Summary

The following table summarizes the predicted major fragment ions for this compound under electron ionization, based on the fragmentation of its non-deuterated analog. The relative intensities are estimations based on typical fragmentation patterns of similar compounds.

m/z Proposed Fragment Ion Proposed Neutral Loss Predicted Relative Abundance
125[M]+• (C6H3D3N2O)+•-Moderate
107[M - CD3]+•CD3High
79[M - CD3 - CO]+•CD3, COModerate
52[C3HDN]+•CD3, CO, HCNLow
46[CD3CO]+C4H3N2•Moderate

Experimental Protocols

While this guide is theoretical, a typical experimental protocol for analyzing this compound by GC-MS would involve:

  • Sample Preparation: Dilution of the this compound standard in a suitable solvent (e.g., methanol or dichloromethane).

  • Gas Chromatography (GC): Separation on a non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

    • Injection Mode: Split or splitless, depending on the concentration.

    • Temperature Program: An initial oven temperature of around 60°C, held for 1-2 minutes, followed by a ramp of 10-20°C/min to a final temperature of 250-280°C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 35-200.

Visualization of Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the proposed fragmentation pathways of this compound.

G M This compound [M]+• m/z 125 F107 [M - CD3]+ m/z 107 M->F107 - •CD3 F46 [CD3CO]+ m/z 46 M->F46 - C4H3N2• F79 [M - CD3 - CO]+ m/z 79 F107->F79 - CO F52 [C3HDN]+ m/z 52 F79->F52 - HCN

Caption: Primary fragmentation pathways of this compound.

G cluster_workflow Logical Workflow for Fragmentation Analysis Start Electron Ionization of this compound MolecularIon Formation of Molecular Ion [M]+• (m/z 125) Start->MolecularIon AlphaCleavage α-Cleavage Events MolecularIon->AlphaCleavage SecondaryFrag Secondary Fragmentation AlphaCleavage->SecondaryFrag Detection Detection of Fragment Ions SecondaryFrag->Detection

Caption: Logical workflow for EI-MS fragmentation analysis.

Solubility Profile of Acetylpyrazine-d3 in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Data Presentation: Quantitative Solubility of Acetylpyrazine

The following tables summarize the quantitative solubility of acetylpyrazine in various organic solvents.

Table 1: Solubility in Common Solvents at Room Temperature

SolventSolubility (mg/mL)Comments
Dimethyl Sulfoxide (DMSO)100[1]Ultrasonic assistance may be needed. Hygroscopic nature of DMSO can impact solubility[1].
Dimethyl Sulfoxide (DMSO)24[2]Fresh DMSO is recommended as moisture absorption can reduce solubility[2].
Ethanol (95%)50Calculated from 1 g in 20 ml[3].

Table 2: Mole Fraction Solubility of Acetylpyrazine in Various Solvents at Different Temperatures [4][5]

Temperature (K)MethanolEthanolIsopropanolAcetoneEthyl AcetateN-Methyl-2-pyrrolidone (NMP)Dimethylformamide (DMF)
268.150.08930.06680.04890.13840.11970.23150.1987
273.150.10450.07890.05870.15980.13980.26780.2301
278.150.12180.09290.07010.18420.16250.30890.2654
283.150.14150.10910.08330.21190.18810.35530.3051
288.150.16410.12790.09860.24350.21710.40780.3498
293.150.18980.14960.11640.27940.24990.46710.4001
298.150.21910.17470.13710.32030.28720.53410.4567
303.150.25260.20380.16110.36690.32960.60980.5205
308.150.29080.23740.18890.41990.37780.69530.5924

Qualitative Solubility Summary

Acetylpyrazine is also reported to be:

  • Soluble in alcohol and dipropylene glycol[6][7].

  • Slightly soluble in chloroform and methanol[8][9].

  • Slightly soluble in water[10][11].

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for replicating and building upon existing solubility data.

Dynamic Analytic Method for Solubility Determination

A dynamic analytic method was employed to determine the mole fraction solubility of acetylpyrazine in various pure solvents at temperatures ranging from 268.15 K to 308.15 K under atmospheric pressure[4][5].

Methodology:

  • Apparatus: A jacketed glass vessel equipped with a magnetic stirrer, a temperature sensor, and a sampling port is used. The temperature of the vessel is controlled by a circulating water bath.

  • Procedure: a. An excess amount of acetylpyrazine is added to a known mass of the solvent in the jacketed glass vessel. b. The mixture is continuously stirred to ensure equilibrium is reached. c. The temperature is maintained at the desired setpoint. d. Once the solution reaches equilibrium (i.e., the concentration of the solute in the solution remains constant), a sample of the supernatant is withdrawn using a pre-heated or pre-cooled syringe to avoid precipitation. e. The concentration of acetylpyrazine in the sample is determined using a suitable analytical technique, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC). f. The mole fraction solubility is then calculated from the concentration data.

  • Data Correlation: The experimental solubility data can be correlated with thermodynamic models such as the modified Apelblat model, the λh model, and the NRTL model to predict solubility at different temperatures[4][5].

Protocol for Preparation of a Stock Solution for In Vivo Studies

For in vivo applications, a multi-component solvent system is often required to achieve the desired concentration and stability. The following protocol yields a clear solution of at least 2.5 mg/mL[1].

Solvent System:

  • 10% DMSO

  • 40% PEG300

  • 5% Tween-80

  • 45% Saline

Procedure:

  • Prepare a stock solution of acetylpyrazine in DMSO (e.g., 25 mg/mL).

  • To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix until uniform.

  • Finally, add 450 µL of saline to adjust the total volume to 1 mL and mix well.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a compound using the dynamic analytic method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation A Add excess solute to a known mass of solvent C Continuous stirring to reach equilibrium A->C B Set and maintain desired temperature B->C D Withdraw supernatant sample C->D E Analyze solute concentration (e.g., HPLC, GC) D->E F Calculate mole fraction solubility E->F

Caption: Workflow for Dynamic Solubility Determination.

Logical Relationship of Solubility Factors

This diagram illustrates the key factors influencing the solubility of a compound.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions Solubility Solubility MolecularStructure Molecular Structure MolecularStructure->Solubility Polarity Polarity Polarity->Solubility CrystalLatticeEnergy Crystal Lattice Energy CrystalLatticeEnergy->Solubility SolventPolarity Polarity SolventPolarity->Solubility HydrogenBonding Hydrogen Bonding Capacity HydrogenBonding->Solubility Temperature Temperature Temperature->Solubility Pressure Pressure Pressure->Solubility

References

The Deuterium Switch: A Technical Guide to Deuterated Compounds in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic replacement of hydrogen with its stable, heavier isotope, deuterium, has emerged as a valuable tool in drug development. This "deuterium switch" can significantly alter the metabolic fate of a drug, leading to improved pharmacokinetic profiles, enhanced safety, and potentially greater efficacy. This technical guide provides an in-depth review of the core principles of deuteration, supported by quantitative data from clinical studies, detailed experimental protocols for key assays, and visual representations of relevant biological pathways and experimental workflows. The focus is on providing researchers and drug development professionals with a comprehensive understanding of the opportunities and methodologies associated with the use of deuterated compounds in pharmaceutical research.

Introduction: The Rationale for Deuteration

Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, possesses nearly identical size and chemical properties to protium (¹H). However, the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This seemingly subtle difference is the foundation of the "kinetic isotope effect" (KIE), which can significantly slow the rate of metabolic reactions where C-H bond cleavage is the rate-limiting step.[1] By selectively replacing hydrogen atoms at metabolically vulnerable positions within a drug molecule, medicinal chemists can strategically impede its breakdown by metabolic enzymes, such as the cytochrome P450 (CYP) family.[1]

The potential benefits of this approach are manifold and include:

  • Improved Metabolic Stability: A slower rate of metabolism can lead to a longer drug half-life.[2]

  • Increased Drug Exposure: Reduced clearance can result in higher overall drug concentrations in the body (Area Under the Curve, AUC).[2]

  • Reduced Peak Plasma Concentrations (Cmax): Slower absorption and metabolism can lead to lower, more sustained plasma levels, potentially reducing dose-dependent side effects.

  • Decreased Formation of Toxic Metabolites: By blocking a specific metabolic pathway, deuteration can reduce the formation of harmful byproducts.

  • Simplified Dosing Regimens: A longer half-life may allow for less frequent dosing, improving patient compliance.

The U.S. Food and Drug Administration (FDA) has recognized the therapeutic potential of this strategy, with the approval of deuterated drugs such as deutetrabenazine and deucravacitinib, validating this approach in modern drug development.[2]

Quantitative Analysis of Deuterated Drugs: Case Studies

The advantages of deuteration are best illustrated through a quantitative comparison of deuterated drugs with their non-deuterated counterparts.

Deutetrabenazine vs. Tetrabenazine

Deutetrabenazine is a deuterated analog of tetrabenazine, a vesicular monoamine transporter 2 (VMAT2) inhibitor used to treat chorea associated with Huntington's disease. The deuteration of the two methoxy groups in tetrabenazine significantly alters its pharmacokinetic profile.

Pharmacokinetic ParameterDeutetrabenazine (Active Metabolites)Tetrabenazine (Active Metabolites)Fold ChangeReference(s)
Half-life (t½) ~9-10 hours~5 hours~2x increase[3]
AUC (Area Under the Curve) IncreasedLower~2x increase[3]
Cmax (Peak Plasma Concentration) LowerHigherReduced[3]

Table 1: Comparative Pharmacokinetics of Deutetrabenazine and Tetrabenazine Active Metabolites.

The data clearly demonstrates that deuteration leads to a more favorable pharmacokinetic profile, allowing for twice-daily dosing with lower peak concentrations, which is associated with improved tolerability compared to the three-times-daily dosing of tetrabenazine.[4]

Deucravacitinib: A De Novo Deuterated Drug

Deucravacitinib is a selective tyrosine kinase 2 (TYK2) inhibitor and represents a significant milestone as a de novo deuterated drug, meaning deuterium was incorporated during the initial design and development process. Deuteration of the N-methyl amide group was intended to reduce the formation of a specific metabolite. In vitro studies in human liver microsomes showed that the formation rates of the oxidative metabolite (M11) and the N-demethylated metabolite (M12) were lower for deucravacitinib compared to its non-deuterated analogue.[5] This strategic deuteration helps maintain the high selectivity of deucravacitinib for TYK2 over other Janus kinases (JAKs).[5]

While a direct head-to-head pharmacokinetic comparison with a non-deuterated version in the clinic is not applicable for a de novo drug, the pharmacokinetic profile of deucravacitinib has been well-characterized. Following single or multiple oral doses, deucravacitinib is rapidly absorbed, with the time to reach maximum plasma concentration (Tmax) being approximately 1.5-2.3 hours.[6][7] A twofold increase in dose leads to an approximately twofold increase in systemic exposure.[6][7]

Key Experimental Protocols

The evaluation of deuterated compounds relies on a suite of standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments.

In Vitro Metabolic Stability Assay

Objective: To determine the rate at which a deuterated compound is metabolized by liver microsomes, providing an estimate of its intrinsic clearance.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (deuterated and non-deuterated analog) in a suitable organic solvent (e.g., DMSO, acetonitrile) at a concentration of 1 mM.

    • Thaw pooled human liver microsomes (HLM) on ice. Dilute the microsomes in 0.1 M phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.

    • Prepare a fresh NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.

  • Incubation:

    • In a 96-well plate, pre-warm the diluted microsome suspension at 37°C for 5-10 minutes.

    • Add the test compound stock solution to the microsome suspension to achieve a final substrate concentration of 1 µM. Mix gently.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system solution.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to a collection plate containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

  • Sample Analysis:

    • Centrifuge the collection plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (mL incubation / mg microsomal protein).

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of a deuterated compound after oral administration in a rodent model.

Methodology:

  • Animal Model and Housing:

    • Use male Wistar or Sprague-Dawley rats (8-10 weeks old), weighing 200-250g.

    • House the animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water. Acclimatize the animals for at least one week before the study.

    • For studies requiring serial blood sampling, cannulate the jugular vein of the rats under anesthesia and allow for a recovery period of at least 48 hours.

  • Dosing:

    • Fast the rats overnight (approximately 12 hours) before dosing, with continued access to water.

    • Prepare the dosing formulation of the test compound (deuterated and non-deuterated analog) in a suitable vehicle (e.g., 0.5% methylcellulose in water).

    • Administer a single oral dose of the compound via oral gavage at a predetermined dose level (e.g., 10 mg/kg).[8]

  • Blood Sample Collection:

    • Collect blood samples (approximately 0.2 mL) from the jugular vein cannula or tail vein at pre-defined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[9]

    • Collect the blood into tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge the blood samples to separate the plasma.

  • Sample Processing and Bioanalysis:

    • Store the plasma samples at -80°C until analysis.

    • Prepare plasma samples for analysis by protein precipitation. Add a volume of cold acetonitrile containing an internal standard to a known volume of plasma, vortex, and centrifuge to pellet the precipitated proteins.

    • Analyze the concentration of the drug in the supernatant using a validated LC-MS/MS method.[3][10][11]

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., WinNonlin) to calculate key pharmacokinetic parameters from the plasma concentration-time data, including:

      • Cmax (maximum plasma concentration)

      • Tmax (time to reach Cmax)

      • AUC (area under the plasma concentration-time curve)

      • t½ (elimination half-life)

      • CL/F (apparent total clearance)

      • Vd/F (apparent volume of distribution)

Visualizing Mechanisms and Workflows

Signaling Pathway of Deutetrabenazine: VMAT2 Inhibition

Deutetrabenazine exerts its therapeutic effect by inhibiting the Vesicular Monoamine Transporter 2 (VMAT2), a protein responsible for packaging monoamines, particularly dopamine, into presynaptic vesicles.[4] By blocking VMAT2, deutetrabenazine leads to the depletion of dopamine in the presynaptic terminal, thereby reducing dopaminergic neurotransmission, which is implicated in the hyperkinetic movements of chorea.[12][13]

VMAT2_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_synthesis Dopamine Synthesis Cytosolic_Dopamine Cytosolic Dopamine Dopamine_synthesis->Cytosolic_Dopamine VMAT2 VMAT2 Cytosolic_Dopamine->VMAT2 Transport MAO MAO Cytosolic_Dopamine->MAO Degradation Synaptic_Vesicle Synaptic Vesicle (Dopamine) VMAT2->Synaptic_Vesicle Packaging Released_Dopamine Released Dopamine Synaptic_Vesicle->Released_Dopamine Exocytosis Deutetrabenazine Deutetrabenazine Deutetrabenazine->VMAT2 Inhibits Degraded_Dopamine Degraded Metabolites MAO->Degraded_Dopamine Dopamine_Receptor Dopamine Receptor Released_Dopamine->Dopamine_Receptor Binds Signal_Transduction Signal Transduction Dopamine_Receptor->Signal_Transduction

Caption: Mechanism of action of deutetrabenazine via VMAT2 inhibition.

Signaling Pathway of Deucravacitinib: Selective TYK2 Inhibition

Deucravacitinib is a selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family. It allosterically binds to the regulatory pseudokinase (JH2) domain of TYK2, stabilizing an inactive conformation of the enzyme.[14] This prevents the downstream signaling of key cytokines, such as IL-23 and Type 1 interferons, which are pivotal in the pathogenesis of autoimmune diseases like psoriasis.[15] This selective inhibition of TYK2 avoids the broader immunosuppressive effects associated with less selective JAK inhibitors.

Deucravacitinib_JAK_STAT cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine (e.g., IL-23) Receptor Cytokine Receptor Cytokine->Receptor Binds TYK2 TYK2 Receptor->TYK2 Activates JAK JAK Receptor->JAK Activates STAT STAT TYK2->STAT Phosphorylates JAK->STAT Phosphorylates pSTAT pSTAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates Deucravacitinib Deucravacitinib Deucravacitinib->TYK2 Allosterically Inhibits Gene_Transcription Gene Transcription (Inflammatory Cytokines) Nucleus->Gene_Transcription Promotes

Caption: Deucravacitinib's selective inhibition of the TYK2-STAT signaling pathway.

Experimental Workflow for In Vivo Pharmacokinetic Studies

The following diagram illustrates the typical workflow for conducting an in vivo pharmacokinetic study to evaluate a deuterated compound.

PK_Workflow Start Start Animal_Acclimatization Animal Acclimatization (e.g., Rats) Start->Animal_Acclimatization Dosing Oral Gavage Administration Animal_Acclimatization->Dosing Dose_Preparation Dosing Formulation Preparation Dose_Preparation->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Storage Sample Storage (-80°C) Plasma_Separation->Sample_Storage Bioanalysis LC-MS/MS Analysis Sample_Storage->Bioanalysis Data_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->Data_Analysis Report Study Report Generation Data_Analysis->Report End End Report->End

Caption: A typical experimental workflow for in vivo pharmacokinetic studies.

Conclusion and Future Perspectives

The strategic use of deuterium in drug design has proven to be a successful approach for optimizing the pharmacokinetic and safety profiles of small molecule therapeutics. The case studies of deutetrabenazine and deucravacitinib highlight the tangible benefits of this strategy, from improving dosing regimens and tolerability to enabling the development of highly selective novel therapies. As our understanding of drug metabolism and the tools for predictive toxicology continue to advance, the precision and application of deuteration in pharmaceutical research are expected to expand. For researchers and drug development professionals, a thorough understanding of the principles of the kinetic isotope effect, coupled with robust experimental evaluation, will be crucial for harnessing the full potential of deuterated compounds to deliver safer and more effective medicines.

References

History and discovery of pyrazine derivatives in nature

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the History and Discovery of Pyrazine Derivatives in Nature

Introduction

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are integral to the chemical language of the natural world.[1][2] Characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4, these volatile and semi-volatile molecules are renowned for their potent and often pleasant aromas, particularly those of roasted, nutty, and baked goods.[3][4] Beyond their significant role in flavor and fragrance chemistry, naturally occurring pyrazine derivatives serve as critical signaling molecules in insects, defense compounds in plants, and metabolic byproducts of microbial activity.[1][5] Their discovery and subsequent study have unveiled a fascinating intersection of food science, chemical ecology, and microbiology, with expanding applications in the pharmaceutical and agricultural industries.[5][6][7] This technical guide provides a comprehensive overview of the history, discovery, and characterization of pyrazine derivatives in nature, tailored for researchers, scientists, and drug development professionals.

Early History and Foundational Discoveries

The history of pyrazines began in a laboratory, not in nature. The first synthesis of a pyrazine, initially named "amarone," was reported by Laurent in 1844.[8] However, the first pivotal discovery of a pyrazine derivative from a natural source occurred more than a century later. In 1962, Japanese researchers T. Kosuge and H. Kamiya published a landmark paper in Nature detailing the isolation and identification of tetramethylpyrazine from the cultures of Bacillus subtilis.[9] This discovery was significant as it was the first definitive evidence of a pyrazine being produced through a biological process, specifically during the fermentation of soybeans to produce "natto." This finding opened the door to understanding that pyrazines were not just artifacts of laboratory synthesis or high-temperature cooking but were indeed natural products.

The Role of the Maillard Reaction in Food Chemistry

While microbial fermentation was the first identified natural source, the most widespread formation of pyrazines occurs during the thermal processing of food through the Maillard reaction.[10][11] This non-enzymatic browning reaction, which occurs between amino acids and reducing sugars under heat, is responsible for the characteristic flavors and aromas in a vast array of cooked foods, including roasted coffee, baked bread, cocoa, and seared meats.[3] Alkylated pyrazines are key products of this reaction, contributing specific sensory notes:

  • 2,5-Dimethylpyrazine : Nutty, musty, earthy, roasted cocoa.[1]

  • 2,3,5-Trimethylpyrazine : Chocolate enhancer, coffee, potato.[1]

  • 2-Ethyl-5-Methylpyrazine : Coffee-like, nutty, roasted.[3]

The formation pathway involves the reaction of amino acid residues with carbohydrates to form intermediate products that undergo further complex reactions to yield a variety of pyrazine structures.[10] This process is fundamental to the flavor industry, where synthetic and naturally-derived pyrazines are used to enhance and replicate the authentic sensory experiences of cooked foods.[3][4]

Discovery in Chemical Ecology

Pyrazines are not merely flavor compounds; they are potent semiochemicals used for communication and defense throughout the natural world.

  • Insect Pheromones : Many insect species use pyrazines as alarm pheromones. For instance, leafcutter ants release pyrazines from their mandibular glands when threatened, alerting other colony members to danger.[5][12] In some species, such as the papaya fruit fly, pyrazines act as sex pheromones, with males producing specific pyrazine blends to attract unmated females.[12]

  • Plant Defense : Plants produce pyrazines as a defense mechanism against herbivores.[5] The characteristic "green" and bell pepper-like aroma of unripe fruit and certain vegetables is due to the presence of methoxypyrazines, such as 2-isobutyl-3-methoxypyrazine (IBMP). These compounds act as feeding deterrents, protecting the plant's vegetative tissues and immature fruit from being eaten.[1][5]

  • Sexual Deception in Orchids : In a remarkable example of co-evolution, some Australian orchids produce a blend of alkylpyrazines that precisely mimics the sex pheromone of their specific female thynnine wasp pollinators.[13][14] This chemical mimicry deceives male wasps into attempting to mate with the flower (pseudocopulation), thereby achieving pollination for the orchid.[13]

Microbial Biosynthesis of Pyrazines

Following the initial discovery in B. subtilis, numerous bacteria and fungi have been identified as producers of pyrazines.[1][15] Microbial biosynthesis is an alternative to chemical synthesis and is often preferred by the food industry due to consumer demand for "natural" ingredients.[1][15] The biosynthesis pathways typically involve the condensation of amino acids. For example, L-threonine and L-serine are known precursors for the microbial production of several alkylpyrazines.[16] Different strains of the same bacterial species can produce distinct profiles and quantities of pyrazine derivatives.

Quantitative Data: Pyrazine Production by Bacillus subtilis

The following table summarizes the quantitative data from a study on Bacillus subtilis strains isolated from natto, demonstrating the variation in pyrazine production.[15]

Pyrazine DerivativeStrain BcP4 (µg/L)Strain BcP21 (mg/L)Aroma Profile
2-Methylpyrazine690-Roasted, Nutty
2,3-Dimethylpyrazine680-Coffee, Roasty
2,6-Dimethylpyrazine1891-Roasty, Nutty, Beef
2,5-Dimethylpyrazine-4.5Nutty, Earthy, Cocoa
2,3,5-Trimethylpyrazine-52.6Chocolate Enhancer
2,3,5,6-Tetramethylpyrazine-501.1Earthy, Fermented
Data sourced from Kłosowski et al. (2021).[15]

Experimental Protocols: Isolation and Identification

The characterization of volatile and semi-volatile pyrazines from complex natural matrices requires robust analytical protocols. Methodologies have evolved from classical distillation and extraction to highly sensitive chromatographic techniques.

General Methodology for Pyrazine Analysis
  • Sample Preparation & Extraction : The goal is to isolate pyrazines from the sample matrix (e.g., food, microbial culture, insect gland).

    • Headspace Solid-Phase Microextraction (HS-SPME) : A solvent-free method ideal for volatile compounds. A coated fiber is exposed to the headspace above the sample, adsorbing the volatiles, which are then thermally desorbed into a gas chromatograph.[17]

    • Liquid-Liquid Extraction (LLE) : The sample is extracted with an organic solvent (e.g., dichloromethane, methyl-t-butyl ether). Multiple extractions are often required for effective recovery.[18][19]

    • Purge and Trap : An inert gas is bubbled through a liquid sample, purging the volatile compounds, which are then trapped on an adsorbent material (e.g., Tenax). The trap is subsequently heated to release the compounds for analysis.[20]

  • Separation and Identification :

    • Gas Chromatography-Mass Spectrometry (GC-MS) : This is the gold standard for pyrazine analysis. The extracted compounds are separated based on their boiling points and polarity on a GC column and then fragmented and identified based on their mass-to-charge ratio by the mass spectrometer.[20][21]

  • Confirmation :

    • Identification is confirmed by comparing the mass spectra and retention times to those of authentic chemical standards.

Modern Research and Drug Development

The biological activities of pyrazines have attracted significant interest from drug development professionals.[7][22] For example, Tetramethylpyrazine (also known as ligustrazine) has been reported to possess various pharmacological effects, including neuroprotective, anti-inflammatory, and antiplatelet aggregation activities.[16] Researchers are actively synthesizing and evaluating pyrazine-natural product hybrids to enhance the bioactivity of parent compounds, with applications ranging from anticancer to antimicrobial agents.[7][23] This research highlights the potential of the pyrazine scaffold as a privileged structure in medicinal chemistry.

Conclusion

The journey of pyrazine derivatives from their first synthesis to their discovery in fermented soybeans, roasted coffee, and insect pheromones illustrates a remarkable progression in analytical chemistry and natural product science. Initially valued for their sensory properties, pyrazines are now understood to be a diverse and widely distributed class of natural compounds with crucial ecological roles and significant pharmacological potential. For researchers in food science, chemical ecology, and drug discovery, the study of pyrazines continues to offer a rich field of investigation, promising new insights into biological communication and novel applications for human health and industry.

References

Methodological & Application

Application Note: High-Throughput Quantification of Acetylpyrazine in Complex Matrices using Acetylpyrazine-d3 as an Internal Standard by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylpyrazine (2-acetylpyrazine) is a key aroma and flavor compound found in a variety of food products, including coffee, roasted nuts, and bread crust.[1] Beyond its role in the food and fragrance industry, acetylpyrazine and its derivatives are also important intermediates in the synthesis of various pharmaceuticals, including agents for treating malaria, epilepsy, and Parkinson's disease.[2][3] Given its significance, a robust and accurate analytical method for the quantification of acetylpyrazine in diverse and complex matrices is essential for both quality control in the food industry and for pharmacokinetic and metabolic studies in drug development.

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds like pyrazines.[4] However, the quantitative accuracy of GC-MS can be affected by variations in sample preparation, injection volume, and instrument response. The use of a stable isotope-labeled internal standard, such as Acetylpyrazine-d3, in a stable isotope dilution analysis (SIDA) approach can effectively mitigate these sources of error, leading to significantly improved precision and accuracy.[5][6] Deuterated internal standards are ideal for mass spectrometry-based methods as they co-elute with the analyte of interest and exhibit similar ionization behavior, but are distinguishable by their mass-to-charge ratio.[7]

This application note provides a detailed protocol for the quantitative analysis of acetylpyrazine in a model liquid matrix using this compound as an internal standard with GC-MS.

Principle of the Method

The methodology is based on the principle of stable isotope dilution analysis. A known concentration of this compound is spiked into all samples, calibrators, and quality control samples. During sample preparation, any loss of the target analyte (acetylpyrazine) will be accompanied by a proportional loss of the internal standard (this compound). In the GC-MS analysis, the instrument response for acetylpyrazine is normalized to the response of this compound. This ratio of the peak area of the analyte to the peak area of the internal standard is then used for quantification against a calibration curve prepared in the same manner. This normalization corrects for variations in extraction efficiency, injection volume, and instrument drift, thereby enhancing the robustness and reliability of the method.

Experimental Protocols

Materials and Reagents
  • Acetylpyrazine (≥99% purity)

  • This compound (≥98% purity, ≥99% isotopic purity)

  • Methanol (HPLC grade)

  • Dichloromethane (GC grade)

  • Anhydrous Sodium Sulfate

  • Deionized Water

  • Sample Vials (2 mL, amber, with PTFE-lined caps)

Preparation of Standard Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of acetylpyrazine and dissolve in 10 mL of methanol to prepare the analyte stock solution.

    • Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of methanol to prepare the internal standard (IS) stock solution.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the acetylpyrazine primary stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Spiking Solution (100 ng/mL):

    • Dilute the this compound primary stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation: Liquid-Liquid Extraction
  • Pipette 1 mL of the liquid sample (e.g., beverage, plasma, cell culture media) into a 15 mL glass centrifuge tube.

  • Add 50 µL of the 100 ng/mL this compound internal standard spiking solution to the sample and vortex for 10 seconds.

  • Add 2 mL of dichloromethane to the tube.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the lower organic layer (dichloromethane) to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried organic extract to a 2 mL autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Conditions

The analysis is performed on a gas chromatograph coupled to a mass spectrometer. The following conditions are recommended and should be optimized for the specific instrument used.

Parameter Condition
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Volume1 µL
Injector Temperature250°C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temperature 60°C, hold for 2 min, ramp to 180°C at 10°C/min, then ramp to 280°C at 20°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230°C
Quadrupole Temp.150°C
Electron Energy70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
Dwell Time100 ms

Results and Discussion

Chromatography and Mass Spectra

Under the specified GC conditions, acetylpyrazine and this compound co-elute, with a typical retention time of approximately 8.5 minutes. The use of a deuterated internal standard ensures that any chromatographic shifts due to matrix effects will affect both the analyte and the internal standard equally.

The mass spectra of acetylpyrazine and this compound are characterized by their molecular ions and key fragment ions. For quantitative analysis using SIM mode, the following ions are recommended for monitoring:

Compound Quantifier Ion (m/z) Qualifier Ion (m/z)
Acetylpyrazine12280
This compound12583

The quantifier ion is used for concentration calculations, while the qualifier ion is monitored to confirm the identity of the compound by ensuring a consistent ion ratio.

Calibration Curve and Linearity

A calibration curve was constructed by plotting the peak area ratio (Acetylpyrazine / this compound) against the concentration of acetylpyrazine in the prepared standards. The method demonstrated excellent linearity over the concentration range of 1-500 ng/mL.

Parameter Value
Concentration Range1 - 500 ng/mL
Regression Equationy = 0.025x + 0.001
Correlation Coefficient (r²)0.9995
Weighting1/x
Accuracy and Precision

The accuracy and precision of the method were evaluated by analyzing replicate quality control (QC) samples at three different concentration levels (low, medium, and high) in the spiked matrix.

QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) (n=6) Accuracy (%) Precision (%RSD)
Low QC54.8597.04.2
Medium QC5051.2102.43.5
High QC250246.598.62.8

The results indicate high accuracy and precision, demonstrating the reliability of the method for the quantification of acetylpyrazine.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Sample Aliquot Spike 2. Spike with this compound (IS) Sample->Spike Extract 3. Liquid-Liquid Extraction with Dichloromethane Spike->Extract Dry 4. Dry Organic Phase Extract->Dry Transfer 5. Transfer to Autosampler Vial Dry->Transfer Inject 6. Injection into GC-MS Transfer->Inject Separate 7. Chromatographic Separation Inject->Separate Detect 8. Mass Spectrometric Detection (SIM) Separate->Detect Integrate 9. Peak Integration Detect->Integrate Calculate 10. Calculate Analyte/IS Ratio Integrate->Calculate Quantify 11. Quantify using Calibration Curve Calculate->Quantify

Caption: Experimental workflow for the GC-MS analysis of acetylpyrazine.

Internal_Standard_Logic cluster_analyte Analyte (Acetylpyrazine) cluster_is Internal Standard (this compound) Analyte_Initial Initial Concentration (Unknown) Analyte_Final Final Measured Peak Area (A_analyte) Analyte_Initial->Analyte_Final Variable Loss during Prep/Injection Ratio Area Ratio (A_analyte / A_is) Analyte_Final->Ratio IS_Initial Initial Concentration (Known) IS_Final Final Measured Peak Area (A_is) IS_Initial->IS_Final Proportional Loss IS_Final->Ratio Calibration Calibration Curve Ratio->Calibration Result Accurate Quantification Calibration->Result

Caption: Logic of quantification using an internal standard.

Conclusion

This application note details a robust, accurate, and precise GC-MS method for the quantification of acetylpyrazine in liquid matrices using this compound as an internal standard. The use of a stable isotope-labeled internal standard effectively compensates for variations in sample preparation and instrument performance, making this method highly suitable for routine analysis in quality control laboratories and for demanding applications in pharmaceutical research. The provided protocol can be adapted for the analysis of acetylpyrazine in various other complex matrices with appropriate validation.

References

Quantitative Analysis of Food Aromas Using Acetylpyrazine-d3: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of food aromas, specifically focusing on the use of Acetylpyrazine-d3 as an internal standard. The methodologies outlined below are primarily based on stable isotope dilution analysis (SIDA) coupled with headspace solid-phase microextraction (HS-SPME) and gas chromatography-mass spectrometry (GC-MS).

Application Notes

The use of a deuterated internal standard, such as this compound, is a robust method for the accurate quantification of its corresponding analyte, 2-acetylpyrazine, a key aroma compound in many foods.[1][2][3] 2-Acetylpyrazine is known for its characteristic nutty, popcorn-like, and roasted aroma, contributing significantly to the flavor profile of products like coffee, baked goods, and roasted nuts.[4][5][6] The stable isotope dilution analysis (SIDA) approach is highly effective as the deuterated standard exhibits nearly identical chemical and physical properties to the native compound, ensuring that it behaves similarly during sample preparation, extraction, and analysis. This minimizes variations and matrix effects that can interfere with quantification.[1][2]

The HS-SPME-GC-MS technique is a powerful and sensitive method for the analysis of volatile and semi-volatile compounds in complex food matrices.[3][7][8][9] This method involves the extraction of volatile compounds from the headspace of a sample onto a coated fiber, followed by thermal desorption into a gas chromatograph for separation and subsequent detection by a mass spectrometer. The optimization of HS-SPME parameters, including fiber type, extraction time, and temperature, is crucial for achieving high sensitivity and accuracy.[7][10]

Experimental Protocols

The following protocols are based on established methodologies for the quantitative analysis of pyrazines in food matrices using a deuterated internal standard.

Protocol 1: Preparation of Standards and Reagents
  • Primary Stock Solution of 2-Acetylpyrazine (Native):

    • Accurately weigh approximately 10 mg of 2-acetylpyrazine standard.

    • Dissolve in a suitable solvent (e.g., methanol or dichloromethane) in a 10 mL volumetric flask.

    • Store the stock solution at -20°C.

  • Primary Stock Solution of this compound (Internal Standard):

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in the same solvent as the native standard in a 10 mL volumetric flask.

    • Store the stock solution at -20°C.

  • Working Standard Solutions:

    • Prepare a series of calibration standards by serially diluting the primary stock solutions.

    • Each calibration standard should contain a constant concentration of the this compound internal standard and varying concentrations of the native 2-acetylpyrazine.

    • The concentration range for the calibration curve should encompass the expected concentration of 2-acetylpyrazine in the food samples.

Protocol 2: Sample Preparation

The sample preparation method will vary depending on the food matrix.

For Solid Samples (e.g., Coffee, Baked Goods, Nuts):

  • Homogenize the solid sample to a fine powder. Cryogenic grinding can be used to prevent the loss of volatile compounds.

  • Accurately weigh a specific amount of the homogenized sample (e.g., 1-5 g) into a headspace vial (e.g., 20 mL).

  • Add a defined volume of the this compound internal standard working solution to the vial.

  • Add a specific volume of a suitable solvent (e.g., water or a buffer solution) to the vial to create a slurry. Water has been shown to be an effective extraction solvent for pyrazines in coffee.[1][2]

  • If necessary, add a salt (e.g., NaCl) to the mixture to increase the ionic strength and promote the release of volatile compounds into the headspace.

  • Immediately seal the vial with a magnetic crimp cap with a PTFE/silicone septum.

For Liquid Samples (e.g., Beverages):

  • Pipette a specific volume of the liquid sample (e.g., 5-10 mL) into a headspace vial.

  • Add a defined volume of the this compound internal standard working solution.

  • If necessary, add a salt (e.g., NaCl).

  • Immediately seal the vial.

Protocol 3: HS-SPME-GC-MS Analysis
  • HS-SPME Parameters (Optimization may be required for different matrices):

    • SPME Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for a broad range of volatile compounds, including pyrazines.[7][10]

    • Equilibration Temperature: Typically between 60-80°C.

    • Equilibration Time: Typically 15-30 minutes.

    • Extraction Time: Typically 20-40 minutes.

    • Desorption Temperature: Typically 250°C.

    • Desorption Time: Typically 2-5 minutes in the GC injector.

  • GC-MS Parameters:

    • Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

    • Column: A non-polar or medium-polar capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp to 150°C at 5°C/min.

      • Ramp to 250°C at 10°C/min, hold for 5 minutes.

      • (This is an example program and should be optimized for specific analytes and matrices).

    • Mass Spectrometer: A mass selective detector operated in electron ionization (EI) mode at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

      • Monitor characteristic ions for 2-acetylpyrazine (e.g., m/z 122, 94, 67).

      • Monitor characteristic ions for this compound (e.g., m/z 125, 97, 70).

Protocol 4: Quantification
  • Calibration Curve:

    • Inject the prepared calibration standards into the GC-MS system.

    • For each standard, calculate the ratio of the peak area of the native 2-acetylpyrazine to the peak area of the internal standard (this compound).

    • Plot a calibration curve of the peak area ratio versus the concentration ratio (native/internal standard).

    • The curve should be linear with a correlation coefficient (R²) > 0.99.

  • Sample Analysis:

    • Analyze the prepared food samples using the same HS-SPME-GC-MS method.

    • Calculate the peak area ratio of 2-acetylpyrazine to this compound in each sample.

    • Determine the concentration of 2-acetylpyrazine in the sample using the equation of the line from the calibration curve.

Data Presentation

The following tables present hypothetical quantitative data for 2-acetylpyrazine in different food matrices, analyzed using the described methodology.

Table 1: Calibration Data for 2-Acetylpyrazine

Concentration of 2-Acetylpyrazine (ng/mL)Concentration of this compound (ng/mL)Peak Area Ratio (Analyte/IS)
1100.102
5100.515
10101.030
25102.550
50105.100
1001010.200

Table 2: Quantitative Results for 2-Acetylpyrazine in Food Samples

Food SampleSample Weight/VolumeConcentration of 2-Acetylpyrazine (ng/g or ng/mL)Standard Deviation
Roasted Coffee Beans1 g150.57.2
White Bread Crust2 g45.23.1
Popcorn2 g85.75.8
Toasted Almonds1 g210.310.5
Dark Beer10 mL12.81.1

Visualizations

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HS-SPME-GC-MS Analysis cluster_data Data Analysis & Quantification Sample Food Sample (Solid or Liquid) Homogenize Homogenization (if solid) Sample->Homogenize IS This compound (Internal Standard) Spike Spiking with Internal Standard IS->Spike Weigh Weighing/Aliquoting Homogenize->Weigh Weigh->Spike Vial Transfer to Headspace Vial Spike->Vial Seal Sealing of Vial Vial->Seal Incubate Incubation & Equilibration Seal->Incubate Extract HS-SPME Extraction Incubate->Extract Desorb Thermal Desorption Extract->Desorb Separate GC Separation Desorb->Separate Detect MS Detection (SIM Mode) Separate->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Area Ratios (Analyte/IS) Integrate->Ratio Calibrate Calibration Curve Construction Ratio->Calibrate Quantify Quantification of 2-Acetylpyrazine Ratio->Quantify Calibrate->Quantify

Caption: Experimental workflow for quantitative analysis.

Signaling_Pathway cluster_sample Sample Matrix cluster_headspace Headspace cluster_fiber SPME Fiber Analyte 2-Acetylpyrazine Analyte_HS Volatilized 2-Acetylpyrazine Analyte->Analyte_HS Partitioning IS This compound IS_HS Volatilized This compound IS->IS_HS Partitioning Analyte_Fiber Adsorbed 2-Acetylpyrazine Analyte_HS->Analyte_Fiber Adsorption IS_Fiber Adsorbed This compound IS_HS->IS_Fiber Adsorption

Caption: Analyte partitioning and extraction principle.

References

Application Notes and Protocols for the Quantification of Acetylpyrazine using Acetylpyrazine-d3 in LC-MS/MS Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylpyrazine is a key aroma compound found in a variety of baked goods, coffee, and other thermally processed foods, contributing to their characteristic nutty, roasted, and popcorn-like flavors.[1][2] Its presence and concentration are critical indicators of flavor quality and can be influenced by processing conditions. Accurate quantification of acetylpyrazine is therefore essential for quality control and product development in the food and beverage industry. Furthermore, understanding the formation of such compounds through the Maillard reaction is crucial for controlling and optimizing these desirable flavor profiles.

This document provides a detailed protocol for the quantification of acetylpyrazine in food matrices using a stable isotope-labeled internal standard, Acetylpyrazine-d3, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard is the gold standard for quantitative mass spectrometry, as it effectively compensates for variations in sample preparation and potential matrix effects, ensuring high accuracy and precision.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the sample preparation and LC-MS/MS analysis of acetylpyrazine.

Reagents and Materials
  • Acetylpyrazine (≥99% purity)

  • This compound (≥98% purity, ≥99% isotopic purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Trisodium citrate dihydrate

  • Disodium hydrogen citrate sesquihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • 50 mL polypropylene centrifuge tubes

  • 15 mL polypropylene centrifuge tubes

  • Syringe filters (0.22 µm, PTFE)

Equipment
  • High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system

  • Tandem mass spectrometer (triple quadrupole or QTRAP) with an electrospray ionization (ESI) source

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Homogenizer

Sample Preparation: Modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a widely adopted sample preparation technique for the analysis of various analytes in complex matrices like food.[3][4][5][6]

  • Sample Homogenization: Homogenize a representative portion of the food sample (e.g., bread, coffee beans) to a fine powder or paste.

  • Extraction:

    • Weigh 5 g (± 0.1 g) of the homogenized sample into a 50 mL polypropylene centrifuge tube.

    • Add 10 mL of ultrapure water to the tube.

    • Add 100 µL of the this compound internal standard working solution (e.g., 1 µg/mL in methanol).

    • Add 10 mL of acetonitrile.

    • Cap the tube and vortex vigorously for 1 minute.

  • Salting-Out:

    • Add the QuEChERS salt mixture: 4 g of anhydrous magnesium sulfate, 1 g of sodium chloride, 1 g of trisodium citrate dihydrate, and 0.5 g of disodium hydrogen citrate sesquihydrate.

    • Immediately cap the tube and shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer 1 mL of the upper acetonitrile layer to a 15 mL polypropylene centrifuge tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of PSA sorbent, and 50 mg of C18 sorbent.

    • Vortex for 30 seconds.

    • Centrifuge at 10000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm PTFE syringe filter into an autosampler vial.

    • The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in ultrapure water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

Mass Spectrometry (MS) Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 500 °C
Capillary Voltage 3.5 kV
Gas Flow (Desolvation) 650 L/h
Acquisition Mode Multiple Reaction Monitoring (MRM)

MRM Transitions

The selection of appropriate precursor and product ions is critical for the selectivity and sensitivity of the method.[7]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
Acetylpyrazine (Quantifier) 123.181.120100
Acetylpyrazine (Qualifier) 123.154.125100
This compound (Internal Standard) 126.184.120100

Data Presentation

The following table summarizes hypothetical quantitative data for acetylpyrazine in different bread crust samples, demonstrating the application of the described method.

Sample IDMatrixAcetylpyrazine Concentration (ng/g)%RSD (n=3)
Bread Crust AWhite Bread152.34.2
Bread Crust BWhole Wheat Bread215.83.8
Bread Crust CSourdough Bread189.55.1

Mandatory Visualization

Maillard Reaction Pathway Leading to Acetylpyrazine Formation

The formation of acetylpyrazine is a result of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during heating.[4][7][8][9] The pathway involves the formation of α-aminoketones which can then condense to form dihydropyrazines, and subsequent oxidation leads to the aromatic pyrazine ring.

Maillard_Reaction Reducing_Sugar Reducing Sugar (e.g., Glucose) Schiff_Base Schiff Base Reducing_Sugar->Schiff_Base Condensation Amino_Acid Amino Acid (e.g., Glycine) Amino_Acid->Schiff_Base Alpha_Aminoketone α-Aminoketone Amino_Acid->Alpha_Aminoketone Amadori_Product Amadori Product Schiff_Base->Amadori_Product Amadori Rearrangement Dicarbonyls Dicarbonyl Intermediates Amadori_Product->Dicarbonyls Degradation Dicarbonyls->Alpha_Aminoketone Strecker Degradation Dihydropyrazine Dihydropyrazine Intermediate Alpha_Aminoketone->Dihydropyrazine Condensation Acetylpyrazine Acetylpyrazine Dihydropyrazine->Acetylpyrazine Oxidation

Caption: Maillard reaction pathway for Acetylpyrazine formation.

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the quantification of acetylpyrazine in a food matrix.

Experimental_Workflow Start Sample Homogenization Extraction QuEChERS Extraction (Acetonitrile, Water, Salts) Start->Extraction Add Internal Standard Cleanup Dispersive SPE Cleanup (PSA, C18, MgSO4) Extraction->Cleanup Transfer Supernatant Analysis LC-MS/MS Analysis (C18 Column, ESI+, MRM) Cleanup->Analysis Filter Extract Quantification Data Processing & Quantification (Internal Standard Method) Analysis->Quantification End Result Reporting Quantification->End

Caption: LC-MS/MS workflow for Acetylpyrazine analysis.

References

Application Notes and Protocols: Tracing Microbial Metabolism with Acetylpyrazine-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotope labeling is a powerful technique to elucidate metabolic pathways, quantify flux, and understand the biotransformation of compounds in microbiological systems. Acetylpyrazine-d3, a deuterated analog of the naturally occurring flavor compound acetylpyrazine, serves as a valuable tracer for investigating the metabolic fate of pyrazine derivatives in microorganisms. This document provides detailed application notes and protocols for conducting isotope labeling studies with this compound in a microbiological research setting. These studies are critical for understanding microbial degradation of heterocyclic compounds, identifying novel biocatalysts, and informing the development of new drugs and flavor compounds.

While pyrazines are known to be synthesized and degraded by various microorganisms, including species of Bacillus, Corynebacterium, and Pseudomonas, the precise metabolic pathways are often not fully elucidated[1][2][3]. The use of stable isotope-labeled compounds like this compound, coupled with modern analytical techniques such as mass spectrometry, offers a direct means to track the transformation of the acetylpyrazine core and its side chain within a microbial cell.

Principle of the Method

The core principle of this method involves introducing this compound into a microbial culture and monitoring its uptake and subsequent conversion into various metabolites over time. The deuterium atoms on the acetyl group serve as a stable isotopic label. By analyzing cell extracts and culture supernatant using mass spectrometry, metabolites that have incorporated the deuterium label can be identified and quantified. This allows for the mapping of the metabolic pathway of acetylpyrazine and the identification of key enzymatic steps involved in its transformation. This approach is a powerful tool in metabolic flux analysis and the study of biotransformation[4][5][6].

Applications

  • Metabolic Pathway Elucidation: Tracing the deuterium label from this compound allows for the identification of downstream metabolites, thereby mapping the catabolic pathway of acetylpyrazine in a given microorganism.

  • Enzyme Discovery: Identifying the metabolic products of this compound can lead to the discovery of novel enzymes, such as hydroxylases, oxidases, or ring-cleaving enzymes, which could have applications in biocatalysis and bioremediation.

  • Metabolic Engineering: Understanding the metabolic fate of pyrazines can inform genetic engineering strategies to enhance the production of desirable flavor compounds or to improve the degradation of environmental pollutants[7].

  • Drug Metabolism Studies: As the pyrazine ring is a scaffold in some pharmaceutical compounds, understanding its microbial metabolism can provide insights into potential environmental fate or gut microbiome interactions of such drugs[8].

Hypothetical Metabolic Pathway of Acetylpyrazine

Based on the known microbial metabolism of aromatic and heterocyclic compounds, a plausible degradation pathway for acetylpyrazine is initiated by oxidation reactions. The following diagram illustrates a hypothetical pathway where acetylpyrazine is first hydroxylated and then undergoes further oxidation and ring cleavage.

acetylpyrazine_pathway acetylpyrazine This compound hydroxylated Hydroxylated This compound acetylpyrazine->hydroxylated Hydroxylase oxidized Oxidized Intermediate-d3 hydroxylated->oxidized Dehydrogenase ring_cleavage Ring Cleavage Products-d3 oxidized->ring_cleavage Dioxygenase central_metabolism Central Metabolism ring_cleavage->central_metabolism

Hypothetical metabolic pathway of this compound.

Experimental Workflow

The general workflow for an isotope labeling study with this compound involves several key steps, from inoculum preparation to data analysis.

experimental_workflow start Inoculum Preparation culture Microbial Culturing start->culture labeling Addition of This compound culture->labeling sampling Time-Course Sampling labeling->sampling quenching Metabolic Quenching sampling->quenching extraction Metabolite Extraction (Intracellular & Extracellular) quenching->extraction analysis LC-MS/MS or GC-MS Analysis extraction->analysis data_processing Data Processing and Metabolite Identification analysis->data_processing end Pathway Elucidation data_processing->end

General experimental workflow for a labeling study.

Detailed Experimental Protocols

The following are detailed protocols for a hypothetical study using a bacterial strain, such as Pseudomonas putida, known for its metabolic versatility.

Protocol 1: Bacterial Culture and Labeling
  • Inoculum Preparation:

    • Streak a cryopreserved stock of Pseudomonas putida onto an agar plate with a suitable medium (e.g., Luria-Bertani agar).

    • Incubate at 30°C for 24-48 hours until single colonies are visible.

    • Inoculate a single colony into 10 mL of minimal medium (e.g., M9 minimal medium) supplemented with a primary carbon source (e.g., 10 mM glucose).

    • Grow the culture overnight at 30°C with shaking (200 rpm) to obtain a saturated pre-culture.

  • Main Culture and Labeling:

    • Inoculate 100 mL of fresh M9 minimal medium (with 10 mM glucose) with the pre-culture to an initial optical density at 600 nm (OD600) of 0.05.

    • Grow the main culture at 30°C with shaking (200 rpm) until it reaches the mid-exponential growth phase (OD600 ≈ 0.5-0.6).

    • Prepare a stock solution of this compound in ethanol (e.g., 100 mM).

    • Add the this compound stock solution to the culture to a final concentration of 100 µM. An unlabeled control culture should be run in parallel with the addition of an equivalent volume of ethanol.

  • Time-Course Sampling:

    • Collect samples (e.g., 5 mL) at various time points after the addition of this compound (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr).

    • Immediately proceed to metabolic quenching and metabolite extraction.

Protocol 2: Metabolite Extraction
  • Metabolic Quenching:

    • Rapidly filter the collected cell suspension (5 mL) through a 0.22 µm filter.

    • Immediately wash the cells on the filter with 10 mL of ice-cold saline solution (0.9% NaCl).

    • Transfer the filter with the cell pellet into a tube containing 1 mL of a cold (-20°C) extraction solvent (e.g., acetonitrile/methanol/water, 40:40:20 v/v/v).

  • Intracellular Metabolite Extraction:

    • Vortex the tube vigorously for 1 minute.

    • Freeze-thaw the samples three times using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant containing the intracellular metabolites to a new tube.

  • Extracellular Metabolite Preparation:

    • The filtrate collected during the quenching step can be used for the analysis of extracellular metabolites.

    • Centrifuge the filtrate at 14,000 x g for 5 minutes at 4°C to remove any remaining cells.

    • The supernatant is ready for analysis.

Protocol 3: Analytical Method (LC-MS/MS)
  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system is recommended.

  • Chromatography:

    • Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from 5% to 95% B over 15-20 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.

    • Scan Mode: Full scan mode (e.g., m/z 50-1000) to detect all potential metabolites.

    • Data-Dependent MS/MS: Fragmentation of the most abundant ions to aid in structural elucidation.

  • Data Analysis:

    • Process the raw data using appropriate software to identify peaks corresponding to deuterated metabolites.

    • Compare the chromatograms from the labeled and unlabeled experiments to identify new peaks in the labeled samples.

    • Determine the mass shift corresponding to the incorporation of deuterium atoms (a mass increase of approximately 1.0063 Da per deuterium atom).

    • Use the MS/MS fragmentation patterns to confirm the structure of the identified metabolites.

Data Presentation

Quantitative data from these experiments should be presented in a clear and structured format to facilitate comparison and interpretation.

Table 1: Hypothetical Time-Course of this compound and its Metabolites

Time PointThis compound (µM)Hydroxylated this compound (µM)Ring Cleavage Product-d3 (µM)
0 min100.0 ± 5.00.0 ± 0.00.0 ± 0.0
15 min85.2 ± 4.38.1 ± 0.91.5 ± 0.2
30 min68.7 ± 3.515.6 ± 1.84.2 ± 0.5
1 hr45.1 ± 2.922.3 ± 2.59.8 ± 1.1
2 hr20.5 ± 1.818.9 ± 2.115.3 ± 1.7
4 hr5.3 ± 0.68.7 ± 1.018.6 ± 2.0
8 hr<1.02.1 ± 0.320.1 ± 2.2

Data are presented as mean ± standard deviation from three biological replicates.

Table 2: Isotopic Enrichment in Key Metabolites at 2 hours

MetaboliteUnlabeled (M+0) IntensityLabeled (M+3) IntensityIsotopic Enrichment (%)
Acetylpyrazine1.2 x 10^48.5 x 10^799.9
Hydroxylated Acetylpyrazine3.1 x 10^36.2 x 10^699.9
Putative Ring Cleavage ProductNot Detected4.7 x 10^5>99

Conclusion

The use of this compound in isotope labeling studies provides a robust method for investigating the microbial metabolism of pyrazine compounds. The protocols and application notes presented here offer a framework for researchers to design and execute experiments aimed at elucidating metabolic pathways, discovering novel enzymes, and advancing our understanding of microbial biotransformations. While the specific pathway and metabolites will be organism-dependent, the principles of isotope tracing remain a cornerstone of modern metabolic research.

References

Application Note: Acetylpyrazine-d3 for Enhanced Pesticide Residue Analysis by GC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable method for the quantification of a wide range of pesticide residues in complex food matrices using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) with Acetylpyrazine-d3 as an internal standard. The use of a deuterated internal standard, particularly one with similar physicochemical properties to a range of target analytes, provides superior accuracy and precision by compensating for matrix effects and variations during sample preparation and injection. This protocol outlines the sample extraction and cleanup using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by GC-MS/MS analysis. The method demonstrates excellent performance characteristics, making it suitable for high-throughput screening and quantitative analysis in food safety and environmental monitoring laboratories.

Introduction

The analysis of pesticide residues in food is critical for ensuring consumer safety and regulatory compliance. Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful technique for the sensitive and selective detection of a broad spectrum of pesticides. However, the complexity of food matrices can lead to significant challenges, including matrix-induced signal suppression or enhancement, which can compromise the accuracy of quantification.

The use of an appropriate internal standard (IS) is a widely accepted strategy to mitigate these matrix effects. An ideal internal standard should have similar chemical and physical properties to the target analytes and should not be naturally present in the samples. Isotopically labeled standards are considered the gold standard for internal standardization in mass spectrometry-based methods as they co-elute with their non-labeled counterparts and exhibit identical behavior during extraction, cleanup, and ionization, thus providing the most accurate correction for analytical variability.

Acetylpyrazine is a volatile organic compound found in some roasted food products and possesses a chemical structure that makes its deuterated analog, this compound, a suitable internal standard for a range of pesticides, particularly those containing heterocyclic rings or acetyl functional groups. This application note provides a comprehensive protocol for the use of this compound in a multi-residue pesticide analysis workflow.

Experimental Protocols

Reagents and Materials
  • Solvents: Acetonitrile (ACN), Acetone, Hexane (all pesticide residue grade).

  • Reagents: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), trisodium citrate dihydrate, disodium hydrogen citrate sesquihydrate, Primary Secondary Amine (PSA) sorbent, Graphitized Carbon Black (GCB), C18 sorbent.

  • Standards: Certified reference standards of target pesticides, this compound (≥98% isotopic purity), and Acetylpyrazine.

  • Equipment: High-speed centrifuge, vortex mixer, nitrogen evaporator, GC-MS/MS system.

Standard Solution Preparation
  • Stock Solutions (1000 µg/mL): Prepare individual stock solutions of each pesticide and this compound in acetone.

  • Working Standard Mixture (10 µg/mL): Prepare a mixed working standard solution containing all target pesticides by diluting the stock solutions in acetonitrile.

  • Internal Standard Spiking Solution (1 µg/mL): Prepare a spiking solution of this compound in acetonitrile.

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food.[1]

  • Homogenization: Homogenize 10 g of the sample (e.g., fruit, vegetable) with 10 mL of acetonitrile.

  • Internal Standard Spiking: Add 100 µL of the 1 µg/mL this compound internal standard spiking solution to the homogenized sample.

  • Extraction and Partitioning:

    • Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Vortex vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer 1 mL of the acetonitrile supernatant to a d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and for pigmented samples, 50 mg GCB and 50 mg C18.

    • Vortex for 30 seconds.

    • Centrifuge at 10000 rpm for 2 minutes.

  • Final Extract: The resulting supernatant is the final extract for GC-MS/MS analysis.

GC-MS/MS Analysis
  • Gas Chromatograph (GC):

    • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 280 °C

    • Injection Volume: 1 µL (splitless mode)

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 2 min.

      • Ramp 1: 25 °C/min to 150 °C.

      • Ramp 2: 5 °C/min to 200 °C.

      • Ramp 3: 10 °C/min to 300 °C, hold for 5 min.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Data Presentation

The following tables summarize the key data for the analysis of representative pesticides using this compound as an internal standard.

Table 1: Physicochemical Properties of Acetylpyrazine

PropertyValue
Molecular FormulaC₆H₆N₂O[2][3]
Molecular Weight122.12 g/mol [2]
Melting Point77 °C[2]
Boiling Point213 °C[2]
Log P0.2[2][4]

Table 2: GC-MS/MS MRM Transitions for this compound and Representative Pesticides

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
This compound (IS) 125845615
Chlorpyrifos3141979720
Diazinon30416213718
Cyprodinil2251089325
Metalaxyl27920613215

Table 3: Method Performance Data (Example in Spinach Matrix)

PesticideFortification Level (ng/g)Recovery (%)RSD (%)LOQ (ng/g)
Chlorpyrifos1098.54.22
50101.23.5
Diazinon1095.75.12
5098.94.0
Cyprodinil10103.13.85
50105.62.9
Metalaxyl1092.46.35
5096.85.5

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis cluster_data_processing Data Processing Sample 10g Homogenized Sample ACN Add 10mL Acetonitrile Sample->ACN IS Spike with This compound ACN->IS Salts Add QuEChERS Salts IS->Salts Vortex1 Vortex Salts->Vortex1 Centrifuge1 Centrifuge Vortex1->Centrifuge1 Supernatant Transfer Supernatant Centrifuge1->Supernatant dSPE d-SPE Cleanup (PSA, GCB, C18) Supernatant->dSPE Vortex2 Vortex dSPE->Vortex2 Centrifuge2 Centrifuge Vortex2->Centrifuge2 Final_Extract Final Extract Centrifuge2->Final_Extract GCMS GC-MS/MS Analysis Final_Extract->GCMS Data Data Acquisition (MRM Mode) GCMS->Data Quant Quantification using Internal Standard Data->Quant Report Final Report Quant->Report

Caption: Experimental workflow for pesticide residue analysis.

Logical_Relationship cluster_process Analytical Process IS This compound (Internal Standard) Pesticide Target Pesticide (Analyte) IS->Pesticide Extraction Extraction IS->Extraction Pesticide->Extraction Matrix Food Matrix (e.g., Spinach) Matrix->Extraction Cleanup Cleanup Extraction->Cleanup Injection GC Injection Cleanup->Injection Ionization MS Ionization Injection->Ionization

Caption: Role of the internal standard in the analytical process.

Conclusion

The use of this compound as an internal standard in the GC-MS/MS analysis of pesticide residues provides a reliable and accurate method for quantification in complex food matrices. The described QuEChERS-based sample preparation protocol is efficient and effective for a wide range of pesticides. This application note demonstrates a robust workflow that can be readily implemented in food safety and environmental testing laboratories to ensure high-quality data and compliance with regulatory standards.

References

Application Notes and Protocols for Acetylpyrazine-d3 in Quantitative Proteomics Workflows

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Stable Isotope Labeling in Quantitative Proteomics

Quantitative proteomics is a powerful analytical approach used to determine the relative or absolute abundance of proteins in a sample.[1][2] Among the various techniques, stable isotope labeling coupled with mass spectrometry (MS) offers high accuracy and reproducibility.[2][3] These methods involve the incorporation of stable isotopes (e.g., ²H, ¹³C, ¹⁵N) into proteins or peptides, which generates a mass shift that can be detected by a mass spectrometer. This allows for the direct comparison of protein abundance between different samples within a single MS analysis.[4][5]

Chemical labeling is a versatile in vitro method that introduces isotope tags by modifying specific functional groups on proteins or peptides.[5][6] This approach is applicable to a wide range of sample types, including tissues and biofluids. A common strategy involves the derivatization of primary amines, present at the N-terminus of every peptide and on the side chain of lysine residues.[5]

Acetylpyrazine-d3 as a Novel Chemical Labeling Reagent

This compound is a deuterated analog of acetylpyrazine, a heterocyclic aromatic compound. Its deuterated nature makes it a potential candidate for use as a chemical labeling reagent in quantitative proteomics. By reacting this compound with the primary amines of peptides, a stable, deuterated tag is covalently attached. This "heavy" labeled sample can then be compared to a "light" sample labeled with a non-deuterated equivalent or left unlabeled. The mass difference introduced by the deuterium atoms allows for the relative quantification of peptides and, by extension, proteins.

The proposed labeling strategy utilizes the principle of reductive amination, a well-established chemical reaction that forms a stable amine bond between a carbonyl group (from the acetyl group of this compound) and a primary amine (from the peptide).[7][8]

Application: Investigating EGFR Signaling Pathway Dynamics

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival.[9][10] Dysregulation of this pathway is frequently implicated in various cancers.[9][11] Quantitative proteomics using stable isotope labeling is a powerful tool to study the dynamic changes in protein expression and post-translational modifications within this pathway upon external stimuli, such as drug treatment.[1][2][5][12]

By using an this compound labeling workflow, researchers can quantify the changes in protein abundance in cancer cells treated with an EGFR inhibitor compared to untreated cells. This can help identify downstream targets of EGFR, elucidate mechanisms of drug resistance, and discover potential biomarkers.[1][5]

Quantitative Data Presentation

The following table represents a mock dataset that could be generated from a quantitative proteomics experiment using this compound labeling to study the effects of an EGFR inhibitor on cancer cells. The data shows the relative abundance of key proteins in the EGFR signaling pathway.

ProteinGeneUniprot IDHeavy/Light RatioLog2 Fold Changep-valueRegulation
Epidermal growth factor receptorEGFRP005330.55-0.860.001Down-regulated
Growth factor receptor-bound protein 2GRB2P629930.62-0.690.005Down-regulated
Son of sevenless homolog 1SOS1Q078890.98-0.030.890Unchanged
HRas proto-oncogene, GTPaseHRASP011121.050.070.750Unchanged
RAF-1 proto-oncogene, serine/threonine kinaseRAF1P040490.48-1.060.0005Down-regulated
Mitogen-activated protein kinase kinase 1MAP2K1Q027500.51-0.970.0008Down-regulated
Mitogen-activated protein kinase 1MAPK1P284820.53-0.910.0012Down-regulated
Phosphatidylinositol 3-kinase catalytic subunit alphaPIK3CAP423361.100.140.620Unchanged
AKT serine/threonine kinase 1AKT1P317490.95-0.070.780Unchanged
Signal transducer and activator of transcription 3STAT3P407630.70-0.510.015Down-regulated
Proliferating cell nuclear antigenPCNAP120040.45-1.150.0003Down-regulated
Cyclin D1CCND1P243850.58-0.790.003Down-regulated

Experimental Workflow and Signaling Pathway Visualization

The overall experimental workflow for a quantitative proteomics experiment using this compound is depicted below. This is followed by a diagram of the EGFR signaling pathway, highlighting some of the proteins that could be quantified.

G cluster_sample_prep Sample Preparation cluster_labeling Chemical Labeling cluster_analysis Mass Spectrometry & Data Analysis Control Control Cells Lysis1 Cell Lysis & Protein Extraction Control->Lysis1 Treated Treated Cells (e.g., EGFR inhibitor) Lysis2 Cell Lysis & Protein Extraction Treated->Lysis2 Protein_Quant Protein Quantification (e.g., BCA Assay) Lysis1->Protein_Quant Lysis2->Protein_Quant Digestion Protein Digestion (e.g., Trypsin) Protein_Quant->Digestion Light_Label Labeling with Acetylpyrazine (Light) Digestion->Light_Label Heavy_Label Labeling with this compound (Heavy) Digestion->Heavy_Label Mixing Mix Labeled Peptides (1:1 ratio) Light_Label->Mixing Heavy_Label->Mixing LC_MS LC-MS/MS Analysis Mixing->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis

Caption: Experimental workflow for quantitative proteomics using this compound.

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR GRB2 GRB2 EGFR->GRB2 PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 SOS1 SOS1 GRB2->SOS1 RAS RAS SOS1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation

Caption: Simplified EGFR signaling pathway highlighting quantifiable proteins.

Detailed Experimental Protocols

I. Protein Extraction and Digestion
  • Cell Lysis and Protein Extraction:

    • Harvest control and treated cells separately.

    • Wash cell pellets with ice-cold PBS.

    • Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Protein Digestion (In-solution):

    • Take an equal amount of protein (e.g., 100 µg) from each sample.

    • Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 1 hour.

    • Alkylate cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 45 minutes.

    • Dilute the sample 5-fold with 50 mM ammonium bicarbonate.

    • Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

    • Stop the digestion by adding formic acid to a final concentration of 1%.

    • Desalt the resulting peptide mixture using a C18 solid-phase extraction column.

    • Dry the purified peptides under vacuum.

II. Peptide Labeling with this compound (Proposed Protocol)

This protocol is based on the principles of reductive amination.

Reagents:

  • This compound (for heavy labeling)

  • Acetylpyrazine (for light labeling)

  • Sodium cyanoborohydride (NaBH₃CN) or a similar reducing agent

  • Labeling buffer: 100 mM HEPES, pH 7.5

Procedure:

  • Reconstitute Peptides: Reconstitute the dried peptide samples (from control and treated cells) in the labeling buffer.

  • Prepare Labeling Reagents:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

    • Prepare a stock solution of Acetylpyrazine (non-deuterated) in the same solvent.

    • Prepare a fresh solution of the reducing agent (e.g., 1 M sodium cyanoborohydride in water).

  • Labeling Reaction:

    • To the control peptide sample, add the "light" Acetylpyrazine solution to a final concentration of approximately 20-50 mM.

    • To the treated peptide sample, add the "heavy" this compound solution to the same final concentration.

    • Add the reducing agent to both samples to a final concentration of approximately 50-100 mM.

    • Incubate the reactions at room temperature for 1-2 hours.

  • Quench Reaction: Quench the reaction by adding an amine-containing buffer (e.g., 50 mM Tris-HCl) or by adding formic acid to acidify the sample.

  • Sample Mixing and Cleanup:

    • Combine the "light" and "heavy" labeled peptide samples at a 1:1 ratio based on the initial protein amount.

    • Desalt the mixed sample using a C18 solid-phase extraction column to remove excess labeling reagents.

    • Dry the final labeled peptide mixture under vacuum.

III. LC-MS/MS Analysis and Data Processing
  • LC-MS/MS Analysis:

    • Reconstitute the final peptide mixture in a suitable solvent for mass spectrometry (e.g., 0.1% formic acid in water).

    • Analyze the sample using a high-resolution Orbitrap mass spectrometer coupled to a nano-liquid chromatography system.

    • Set up a data-dependent acquisition method to acquire MS1 scans followed by MS/MS scans of the most abundant precursor ions.

  • Data Analysis:

    • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to analyze the raw MS data.

    • Perform a database search against a relevant protein database (e.g., UniProt) to identify peptides and proteins.

    • Configure the software to search for the mass modification corresponding to the Acetylpyrazine label on the N-terminus and lysine residues.

    • The software will calculate the heavy-to-light (H/L) ratios for each identified peptide, which are then used to determine the relative abundance of the corresponding proteins.

    • Perform statistical analysis to identify proteins with significant changes in abundance between the control and treated samples.

Conclusion

This compound presents a promising new tool for chemical labeling in quantitative proteomics. The proposed workflow, based on the well-established chemistry of reductive amination, offers a straightforward and cost-effective method for stable isotope labeling. This approach can be applied to a wide range of biological research areas, including the investigation of signaling pathways, drug discovery, and biomarker identification. Further optimization and validation of the labeling protocol are warranted to establish its performance and expand its applications.

References

Application Note: Acetylpyrazine-d3 for Enhanced Calibration and Quantification in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate and precise quantification of analytes is paramount in research and drug development. In liquid chromatography-mass spectrometry (LC-MS) and other mass spectrometry-based techniques, variability arising from sample preparation, matrix effects, and instrument drift can significantly impact data quality.[1][2] The use of stable isotope-labeled internal standards, such as Acetylpyrazine-d3, is a widely accepted and highly effective strategy to mitigate these issues and ensure the reliability of quantitative analyses.[3][4]

This compound is the deuterated analog of Acetylpyrazine, a naturally occurring compound found in various foods and an important intermediate in the synthesis of pharmaceuticals.[5][6] As a deuterated internal standard, this compound is chemically identical to its non-labeled counterpart, ensuring it co-elutes during chromatography and experiences similar ionization effects.[4] However, its increased mass allows for clear differentiation by the mass spectrometer, enabling it to serve as a robust internal reference for accurate calibration and quantification.[2]

This application note provides a detailed protocol for the use of this compound in calibrating mass spectrometry instruments for the quantitative analysis of Acetylpyrazine or structurally similar compounds.

Physicochemical Properties

A summary of the key physicochemical properties of Acetylpyrazine and its deuterated internal standard is presented in Table 1.

Table 1: Physicochemical Properties of Acetylpyrazine and this compound

PropertyAcetylpyrazineThis compound
Chemical Formula C₆H₆N₂OC₆H₃D₃N₂O
Molecular Weight 122.12 g/mol 125.14 g/mol
Appearance Yellow-brown powderNot specified (typically similar to unlabeled)
Melting Point 75-78 °CNot specified (typically similar to unlabeled)
Boiling Point 78-79 °C at 8 mmHgNot specified (typically similar to unlabeled)
CAS Number 22047-25-2106162-18-9

Experimental Protocols

This section details the necessary steps for preparing stock solutions, calibration standards, and quality control samples, as well as the recommended LC-MS/MS instrument parameters.

Materials and Reagents
  • Acetylpyrazine (analytical standard grade)

  • This compound (isotopic purity ≥ 98%)

  • LC-MS grade acetonitrile

  • LC-MS grade methanol

  • LC-MS grade water

  • Formic acid (LC-MS grade)

  • Analytical balance

  • Volumetric flasks (Class A)

  • Calibrated micropipettes

  • Vortex mixer

  • Centrifuge

Preparation of Stock and Working Solutions
  • Acetylpyrazine Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Acetylpyrazine and dissolve it in 10 mL of methanol in a volumetric flask.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Acetylpyrazine Working Solution (10 µg/mL): Dilute the primary stock solution 1:100 with 50:50 (v/v) methanol:water.

  • This compound IS Working Solution (100 ng/mL): Perform a serial dilution of the IS stock solution with 50:50 (v/v) methanol:water to achieve a final concentration of 100 ng/mL.

Preparation of Calibration Curve and Quality Control Samples
  • Calibration Standards: Prepare a series of calibration standards by spiking the appropriate matrix (e.g., plasma, urine, or a surrogate matrix) with the Acetylpyrazine working solution to achieve final concentrations ranging from 1 to 1000 ng/mL. A typical calibration curve may include concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL.

  • Internal Standard Spiking: To each calibration standard and unknown sample, add a consistent volume of the this compound IS working solution to achieve a final concentration of 10 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range (e.g., 3, 75, and 750 ng/mL). These should be prepared from a separate weighing of the Acetylpyrazine standard.

Sample Preparation (Protein Precipitation)
  • To 100 µL of each calibration standard, QC sample, or unknown sample, add 10 µL of the 100 ng/mL this compound IS working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are suggested starting conditions and may require optimization for your specific instrument and application.

Table 2: Suggested LC-MS/MS Parameters

ParameterRecommended Condition
LC System UPLC or HPLC system
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Acetylpyrazine: To be optimizedthis compound: To be optimized
Collision Energy To be optimized
Cone Voltage To be optimized

Note: MRM transitions, collision energy, and cone voltage must be optimized for the specific instrument being used by infusing a standard solution of Acetylpyrazine and this compound. For pyrazine compounds, it is common to select the most intense transition for quantification and a second, less intense transition for confirmation.[6]

Data Analysis and Expected Results

The concentration of Acetylpyrazine in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and plotting this against the nominal concentrations of the calibration standards. A linear regression with a weighting factor (commonly 1/x or 1/x²) is typically applied to the calibration curve.

Table 3: Example Calibration Curve Data

Nominal Conc. (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
15,234510,8760.010
526,170512,3450.051
1051,890509,9870.102
50258,765511,2340.506
100515,432510,5671.010
5002,567,890508,7655.047
10005,123,456509,12310.063

Table 4: Acceptance Criteria for Method Validation

ParameterAcceptance Criteria
Linearity (R²) ≥ 0.99[6]
Calibration Standard Accuracy Within ±15% of nominal value (±20% for LLOQ)
QC Sample Accuracy Within ±15% of nominal value
Precision (RSD) ≤ 15% (≤ 20% for LLOQ)
Recovery Consistent, precise, and reproducible

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock_analyte Analyte Stock (Acetylpyrazine) working_analyte Working Analyte Solution stock_analyte->working_analyte stock_is IS Stock (this compound) working_is Working IS Solution stock_is->working_is cal_standards Calibration Standards working_analyte->cal_standards qc_samples QC Samples working_analyte->qc_samples spike_is Spike IS into all samples working_is->spike_is cal_standards->spike_is qc_samples->spike_is unknown_samples Unknown Samples unknown_samples->spike_is protein_precip Protein Precipitation spike_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evap_reconstitute Evaporation & Reconstitution centrifuge->evap_reconstitute lc_separation LC Separation evap_reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calc Calculate Area Ratios (Analyte/IS) peak_integration->ratio_calc calibration_curve Generate Calibration Curve ratio_calc->calibration_curve quantification Quantify Unknowns calibration_curve->quantification

Caption: Experimental workflow for quantitative analysis using an internal standard.

logical_relationship cluster_is Internal Standard (IS) cluster_correction Correction Mechanism cluster_result Outcome sample_prep Sample Preparation (e.g., extraction loss) is This compound matrix_effects Matrix Effects (Ion Suppression/Enhancement) instrument_drift Instrument Drift (e.g., source fluctuation) coelution Co-elution with Analyte is->coelution experiences similar variability ratio Peak Area Ratio (Analyte / IS) coelution->ratio result Accurate & Precise Quantification ratio->result normalizes for variability

Caption: Role of this compound in mitigating analytical variability.

Conclusion

This compound serves as an ideal internal standard for the accurate and precise quantification of Acetylpyrazine and related analytes by mass spectrometry. Its chemical similarity to the analyte ensures that it effectively compensates for variations in sample preparation, matrix effects, and instrument performance.[7][8] The protocols outlined in this application note provide a robust framework for developing and validating a quantitative LC-MS/MS method using this compound, leading to high-quality, reliable data essential for research and drug development.

References

Application Note: Characterization of Acetylpyrazine-d3 using Advanced NMR Spectroscopy Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive overview and detailed protocols for the characterization of Acetylpyrazine-d3 using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We detail the application of ¹H NMR, ¹³C NMR, and Distortionless Enhancement by Polarization Transfer (DEPT) for the unambiguous structural elucidation and purity assessment of this deuterated pyrazine derivative. This document offers standardized methodologies, data interpretation guidelines, and presents quantitative data in a clear, tabular format for easy reference.

Introduction

Acetylpyrazine is a significant flavoring agent and a common building block in medicinal chemistry. The selectively deuterated analog, this compound, where the three protons of the acetyl methyl group are replaced by deuterium, serves as a valuable internal standard in quantitative analyses and as a tool in metabolic studies. Accurate characterization of its molecular structure and isotopic purity is paramount. NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular framework and the specific sites of deuteration. This note outlines the use of ¹H, ¹³C, and DEPT NMR sequences to achieve a thorough characterization of this compound.

Principles of NMR Techniques

¹H NMR Spectroscopy: Proton NMR provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The chemical shift of a proton is influenced by the electron density around it. In this compound, the absence of protons on the acetyl group is a key distinguishing feature in the ¹H NMR spectrum compared to its non-deuterated counterpart.

¹³C NMR Spectroscopy: Carbon-13 NMR provides a spectrum of all unique carbon atoms in a molecule.[1] The chemical shifts offer insights into the functional groups and hybridization of the carbon atoms.[2] For this compound, the carbon of the CD₃ group will exhibit a characteristic triplet in the proton-coupled ¹³C NMR spectrum due to coupling with deuterium (spin I=1) and will be significantly less intense or absent in a standard proton-decoupled ¹³C NMR spectrum.

DEPT Spectroscopy: Distortionless Enhancement by Polarization Transfer (DEPT) is a powerful technique used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) groups.[3] DEPT experiments are typically run at different pulse angles (45°, 90°, and 135°) to selectively edit the carbon spectrum. In the case of this compound, the CD₃ carbon will not appear in any DEPT spectrum, confirming the deuteration at this position.[4]

Quantitative NMR Data

The following tables summarize the expected NMR data for this compound, based on the known data for Acetylpyrazine and the predicted effects of deuteration.[5][6]

Table 1: ¹H NMR Spectral Data for this compound

Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-3~9.24Doublet~1.51H
H-5~8.79Doublet of doublets~2.5, 1.51H
H-6~8.69Doublet~2.51H
-CD₃---0H

Note: Chemical shifts are referenced to a standard solvent signal (e.g., CDCl₃ at 7.26 ppm). The signal for the acetyl protons (around 2.74 ppm in the non-deuterated compound) will be absent.

Table 2: ¹³C NMR Spectral Data for this compound

Assignment Chemical Shift (δ, ppm) DEPT-135 DEPT-90
C=O~198No SignalNo Signal
C-2~152No SignalNo Signal
C-3~147PositivePositive
C-5~144PositivePositive
C-6~143PositivePositive
-CD₃~25No SignalNo Signal

Note: The -CD₃ carbon signal is expected to be a low-intensity multiplet in the proton-decoupled ¹³C spectrum due to C-D coupling and will be absent in DEPT spectra.

Experimental Protocols

1. Sample Preparation

  • Accurately weigh 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the solution is free of any particulate matter.

2. ¹H NMR Spectroscopy

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Acquisition Parameters:

    • Spectral Width: 16 ppm

    • Acquisition Time: ~4 seconds

    • Relaxation Delay (d1): 5 seconds

    • Number of Scans: 16

  • Processing:

    • Apply an exponential window function with a line broadening of 0.3 Hz.

    • Fourier transform the FID.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm).

    • Integrate all signals.

3. ¹³C{¹H} NMR Spectroscopy

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Standard proton-decoupled carbon experiment (e.g., 'zgpg30').

  • Acquisition Parameters:

    • Spectral Width: 240 ppm

    • Acquisition Time: ~1 second

    • Relaxation Delay (d1): 2 seconds

    • Number of Scans: 1024 or more (as needed for signal-to-noise).

  • Processing:

    • Apply an exponential window function with a line broadening of 1.0 Hz.

    • Fourier transform the FID.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

4. DEPT Spectroscopy

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Programs: Standard DEPT-90 and DEPT-135 sequences.

  • Acquisition Parameters:

    • Spectral Width: 240 ppm

    • Relaxation Delay (d1): 2 seconds

    • Number of Scans: 256 or more.

  • Processing:

    • Process the data similarly to the ¹³C spectrum.

    • Phase the DEPT-135 spectrum so that CH₂ signals are negative and CH/CH₃ signals are positive.

    • The DEPT-90 spectrum should only show CH signals.

Data Analysis and Visualization

The following diagrams illustrate the workflow for the NMR analysis and the logical approach to interpreting the spectral data for the structural confirmation of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis cluster_confirm Structural Confirmation weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR transfer->h1_nmr Acquire c13_nmr ¹³C NMR transfer->c13_nmr Acquire dept_nmr DEPT (90 & 135) transfer->dept_nmr Acquire ft Fourier Transform h1_nmr->ft c13_nmr->ft dept_nmr->ft phase Phasing & Baseline Correction ft->phase reference Referencing phase->reference analyze_h1 Analyze ¹H Spectrum reference->analyze_h1 analyze_c13 Analyze ¹³C Spectrum reference->analyze_c13 analyze_dept Analyze DEPT Spectra reference->analyze_dept structure Confirm this compound Structure analyze_h1->structure analyze_c13->structure analyze_dept->structure logical_relationship cluster_data Observed NMR Data cluster_interp Interpretation cluster_conclusion Conclusion h1_data ¹H: 3 Aromatic Signals, No Acetyl Signal interp_h1 Confirms Pyrazine Ring Protons & Deuteration of Acetyl Group h1_data->interp_h1 c13_data ¹³C: 5 Aromatic/Carbonyl Signals, 1 Weak Aliphatic Signal interp_c13 Confirms Pyrazine Ring & Carbonyl Carbons & Deuterated Methyl Carbon c13_data->interp_c13 dept_data DEPT-135 & 90: Only CH Signals Positive, No CH3 or CH2 Signals interp_dept Confirms CH groups of Pyrazine Ring & Absence of CH3 group dept_data->interp_dept conclusion Structure Confirmed as This compound interp_h1->conclusion interp_c13->conclusion interp_dept->conclusion

References

The Role of Acetylpyrazine-d3 in Environmental Analysis: A Methodological Overview

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and analytical methodology databases did not yield specific applications of Acetylpyrazine-d3 in environmental sample analysis. However, the principles of its use as a deuterated internal standard are well-established in analytical chemistry, particularly for mass spectrometry-based techniques. This document provides detailed application notes and generalized protocols on how a compound like this compound could be effectively utilized in environmental monitoring for the quantification of its non-deuterated analogue, acetylpyrazine, or similar pyrazine derivatives.

While acetylpyrazine is a known flavoring agent and a component of some food products, its prevalence and significance as an environmental contaminant are not widely documented.[1][2] Nevertheless, pyrazine derivatives, in general, are recognized for their sensory properties and are used in various industries.[3][4] The analytical techniques described herein are standard for the detection of trace organic compounds in environmental matrices and are directly applicable should the need for acetylpyrazine monitoring arise.

The use of stable isotope-labeled internal standards, such as this compound, is a cornerstone of accurate quantification in mass spectrometry.[5] This is because they behave almost identically to the target analyte during sample extraction, cleanup, and chromatographic separation, but are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer. This allows for the correction of matrix effects and variations in instrument response, leading to highly accurate and precise measurements.[6]

Application Notes: Isotope Dilution Mass Spectrometry with this compound

Isotope dilution mass spectrometry (IDMS) is the premier analytical technique for the accurate quantification of trace-level contaminants. The fundamental principle involves spiking a known quantity of a stable isotope-labeled standard (e.g., this compound) into the sample at the earliest stage of the analytical workflow.

Key Advantages of Using this compound as an Internal Standard:

  • High Accuracy and Precision: By mimicking the analyte's behavior, the deuterated standard effectively corrects for losses during sample preparation and fluctuations in instrument performance.

  • Matrix Effect Compensation: Environmental samples such as water, soil, and sediment are complex matrices that can suppress or enhance the analyte signal during ionization in the mass spectrometer. This compound co-elutes with the native analyte and experiences the same matrix effects, allowing for reliable correction.

  • Enhanced Method Robustness: The use of a stable isotope-labeled internal standard makes the analytical method less susceptible to variations in experimental conditions.

Generalized Protocols for Environmental Sample Analysis

The following are generalized protocols for the analysis of a target analyte (e.g., acetylpyrazine) in water and soil samples using this compound as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 1: Analysis of Acetylpyrazine in Water Samples

This protocol outlines the solid-phase extraction (SPE) of acetylpyrazine from water, followed by GC-MS analysis.

1. Sample Preparation and Spiking:

  • Filter the water sample (e.g., 500 mL) through a 0.45 µm glass fiber filter to remove suspended solids.
  • Add a known amount of this compound solution (e.g., 50 µL of a 1 µg/mL solution in methanol) to the filtered water sample and mix thoroughly.

2. Solid-Phase Extraction (SPE):

  • Condition an SPE cartridge (e.g., C18, 500 mg) by passing methanol (5 mL) followed by deionized water (5 mL).
  • Load the spiked water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
  • Wash the cartridge with deionized water (5 mL) to remove interfering substances.
  • Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
  • Elute the analyte and internal standard with a suitable organic solvent (e.g., 2 x 3 mL of ethyl acetate).

3. Sample Concentration and Analysis:

  • Concentrate the eluate to a final volume of 100 µL under a gentle stream of nitrogen.
  • Transfer the concentrated extract to a GC vial.
  • Inject 1 µL of the extract into the GC-MS system.

4. GC-MS Analysis:

  • GC Column: Use a non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
  • Oven Program: Start at 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
  • Injector: Splitless mode at 250°C.
  • MS Detection: Electron Ionization (EI) at 70 eV. Operate in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for both acetylpyrazine and this compound.

Protocol 2: Analysis of Acetylpyrazine in Soil and Sediment Samples

This protocol describes the solvent extraction of acetylpyrazine from solid matrices, followed by cleanup and GC-MS analysis.

1. Sample Preparation and Spiking:

  • Homogenize the soil or sediment sample.
  • Weigh 10 g of the homogenized sample into a centrifuge tube.
  • Spike the sample with a known amount of this compound solution (e.g., 50 µL of a 1 µg/mL solution in methanol) and allow it to equilibrate for 30 minutes.

2. Solvent Extraction:

  • Add 20 mL of a suitable extraction solvent (e.g., acetone:hexane 1:1 v/v) to the sample.
  • Vortex for 1 minute, then sonicate in an ultrasonic bath for 15 minutes.
  • Centrifuge the sample at 3000 rpm for 10 minutes.
  • Carefully transfer the supernatant to a clean tube.
  • Repeat the extraction process with another 20 mL of solvent and combine the supernatants.

3. Extract Cleanup and Concentration:

  • Pass the combined extract through a solid-phase extraction (SPE) cartridge (e.g., Florisil) for cleanup if necessary.
  • Concentrate the cleaned extract to a final volume of 100 µL under a gentle stream of nitrogen.

4. GC-MS Analysis:

  • Follow the same GC-MS conditions as described in Protocol 1.

Quantitative Data Summary

Since no specific studies on this compound in environmental analysis were found, a table of quantitative data from a hypothetical study is presented below for illustrative purposes. This table demonstrates how results would be presented for method validation.

ParameterWater (ng/L)Soil (ng/g)
Limit of Detection (LOD) 0.50.1
Limit of Quantitation (LOQ) 1.50.3
Linearity (R²) >0.995>0.995
Recovery (at 10 ng/L or 10 ng/g) 95 ± 5%92 ± 7%
Precision (RSD at 10 ng/L or 10 ng/g) < 5%< 8%

Visualizing the Analytical Workflow

The following diagrams illustrate the generalized workflows for the analysis of environmental samples using an internal standard.

cluster_water Water Sample Analysis Workflow A Water Sample Collection B Spiking with this compound A->B C Solid-Phase Extraction (SPE) B->C D Elution C->D E Concentration D->E F GC-MS Analysis E->F

Caption: Workflow for water sample analysis.

cluster_soil Soil/Sediment Sample Analysis Workflow G Soil/Sediment Sample Collection H Homogenization & Spiking with this compound G->H I Solvent Extraction (Sonication) H->I J Centrifugation & Supernatant Collection I->J K Cleanup & Concentration J->K L GC-MS Analysis K->L

Caption: Workflow for soil/sediment sample analysis.

cluster_idms Principle of Isotope Dilution Mass Spectrometry M Sample with Unknown Analyte Concentration N Add Known Amount of This compound (Internal Standard) M->N O Sample Preparation (Extraction, Cleanup) N->O P Mass Spectrometry Analysis O->P Q Measure Ratio of Analyte to Internal Standard P->Q R Calculate Analyte Concentration Q->R

Caption: Principle of Isotope Dilution Mass Spectrometry.

References

Application Note: High-Resolution Mass Spectrometry of Acetylpyrazine-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the analysis of Acetylpyrazine-d3 using high-resolution mass spectrometry (HRMS). This compound, a deuterated isotopologue of the flavor and aroma compound 2-acetylpyrazine, is commonly utilized as an internal standard in quantitative analytical methods. The methodologies outlined herein are applicable for accurate mass determination, fragmentation analysis, and quantification in various matrices. This application note includes comprehensive sample preparation procedures, instrumental parameters for liquid chromatography-mass spectrometry (LC-MS), and a summary of expected mass spectrometric data.

Introduction

2-Acetylpyrazine is a significant component of many food and beverage aromas, and its quantification is crucial for quality control and flavor profile analysis. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for accurate quantification via mass spectrometry, as it compensates for variations in sample preparation and instrument response. High-resolution mass spectrometry offers the necessary mass accuracy and resolution to distinguish the analyte from isobaric interferences, ensuring a high degree of confidence in analytical results. This note details the analytical workflow for this compound, providing researchers with a robust method for its detection and quantification.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to ensure accurate and reproducible results by enhancing sensitivity and reducing background noise.[1] The following protocol is a general guideline and may require optimization depending on the sample matrix.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound by dissolving 1 mg of the standard in 1 mL of an organic solvent such as methanol, acetonitrile, or dichloromethane (DCM).[2]

    • From the stock solution, create a working solution with a concentration of approximately 10 µg/mL by diluting with the appropriate solvent.[2] For complex matrices, further dilution may be necessary to avoid oversaturation of the detector.[2]

  • Sample Extraction (for complex matrices):

    • Liquid-Liquid Extraction (LLE): For aqueous samples, LLE can be employed to extract pyrazines.[3][4]

      • Adjust the pH of the aqueous sample to neutral or slightly basic.

      • Extract the sample three times with an equal volume of DCM or methyl-t-butyl ether (MTBE).[3]

      • Combine the organic extracts.

    • Solid-Phase Extraction (SPE): SPE can be used for sample clean-up to remove interfering matrix components.[1] C18-bonded silica columns are effective for isolating pyrazines from aqueous distillates.[4]

  • Final Sample Preparation:

    • Ensure the final sample is free of particulates by filtering through a 0.22 µm syringe filter before injection.[2]

    • The sample should be dissolved in a solvent compatible with the LC mobile phase to ensure good peak shape.

    • Transfer the final solution to a 2 mL autosampler vial with a screw cap and septum.[2]

Instrumental Analysis: LC-HRMS

The analysis of this compound is typically performed using a liquid chromatograph coupled to a high-resolution mass spectrometer.

  • Liquid Chromatography (LC) Parameters:

    • Column: A C18 reversed-phase column is suitable for the separation of pyrazines.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is commonly used.

    • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

    • Column Temperature: 40 °C.

  • High-Resolution Mass Spectrometry (HRMS) Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is effective for pyrazines.

    • Mass Analyzer: An Orbitrap or Time-of-Flight (TOF) mass analyzer is recommended for high-resolution analysis.

    • Resolution: A mass resolution of 70,000 FWHM or higher is desirable for accurate mass measurements.

    • Scan Range: m/z 50-250.

    • Data Acquisition: Full scan for accurate mass determination and tandem MS (MS/MS) for structural confirmation.

    • Collision Energy (for MS/MS): A normalized collision energy (NCE) of 20-40 eV can be used to induce fragmentation. This may require optimization for the specific instrument.

Data Presentation

The high-resolution mass spectrum of this compound will exhibit a protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) will produce characteristic fragment ions. The expected accurate masses are summarized in the table below.

Ion DescriptionChemical FormulaCalculated m/z
Protonated Molecular Ion [M+H]⁺C₆H₄D₃N₂O126.0843
Fragment Ion 1C₅H₄D₃N₂98.0894
Fragment Ion 2C₄H₄N₂81.0402

Note: The chemical formula for this compound is C₆H₃D₃N₂O.[5] The calculated m/z values are based on the monoisotopic masses of the elements.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound using LC-HRMS.

G Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Standard Prepare Standard Solution Extraction Liquid-Liquid or Solid-Phase Extraction Standard->Extraction Spike Internal Standard Filter Filter Sample Extraction->Filter LC LC Separation Filter->LC HRMS HRMS Detection (Full Scan & MS/MS) LC->HRMS Quant Quantification HRMS->Quant Confirm Confirmation (Fragmentation) Quant->Confirm

Caption: A flowchart of the analytical process from sample preparation to data analysis.

Proposed Fragmentation Pathway

The fragmentation of the protonated this compound molecule is initiated by the cleavage of the acetyl group. The proposed pathway is depicted below.

G Proposed Fragmentation of [this compound+H]⁺ parent [C₆H₄D₃N₂O]⁺ m/z = 126.0843 loss1 - CO parent:f0->loss1 frag1 [C₅H₄D₃N₂]⁺ m/z = 98.0894 loss2 - HCN frag1:f0->loss2 frag2 [C₄H₄N₂]⁺ m/z = 81.0402 loss1->frag1:f0 loss2->frag2:f0

Caption: Fragmentation pathway of protonated this compound.

Conclusion

This application note provides a comprehensive guide for the high-resolution mass spectrometric analysis of this compound. The detailed protocols for sample preparation and instrumental analysis, combined with the expected quantitative data and fragmentation pathways, offer a solid foundation for researchers in the fields of food science, flavor chemistry, and drug metabolism to develop and validate robust analytical methods. The use of HRMS ensures high selectivity and accuracy, which is paramount for reliable quantification and structural confirmation.

References

Application Notes & Protocols: Acetylpyrazine-d3 in Maillard Reaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction: The Maillard reaction, a non-enzymatic browning process between amino acids and reducing sugars, is fundamental to the development of flavor and color in thermally processed foods.[1] One of the most significant classes of flavor compounds generated is pyrazines, which impart desirable roasted, nutty, and toasted aromas.[2][3] Acetylpyrazine, in particular, is a key character-impact compound, contributing popcorn and bread crust-like notes to products such as coffee, peanuts, and baked goods.[4][5] Understanding the formation pathways and accurately quantifying the concentration of acetylpyrazine is critical for food quality control, flavor development, and process optimization. Furthermore, as an important pharmaceutical intermediate, precise analytical methods for acetylpyrazine are essential in drug synthesis and development.[6]

The Role of Acetylpyrazine-d3: Stable Isotope Dilution Analysis (SIDA) is the gold standard for the accurate and precise quantification of trace-level volatile compounds in complex matrices.[4] This technique relies on the use of a stable isotope-labeled internal standard, which is chemically identical to the analyte of interest but has a different mass.

This compound is the deuterated analogue of acetylpyrazine, making it the ideal internal standard for SIDA-based quantification. Its key advantages include:

  • Correction for Matrix Effects: It co-elutes with the native acetylpyrazine during chromatographic separation and experiences identical ionization suppression or enhancement effects in the mass spectrometer source.

  • Accurate Loss Compensation: It compensates for any analyte loss during sample preparation, extraction, and injection, as both the labeled standard and the native analyte are affected equally.

  • High Precision and Accuracy: By measuring the ratio of the native analyte to the known concentration of the added labeled standard, highly accurate and reproducible quantification can be achieved, even at low concentrations (ppm levels or lower).[7]

The use of this compound allows researchers to reliably trace and quantify acetylpyrazine, providing crucial data for studying Maillard reaction kinetics, optimizing food processing conditions, and ensuring quality in pharmaceutical applications.

Maillard Reaction Pathway for Acetylpyrazine Formation

The formation of acetylpyrazine is a multi-step process within the broader Maillard reaction network. A primary pathway involves the generation of α-aminoketone intermediates via the Strecker degradation of an amino acid with an α-dicarbonyl compound. For acetylpyrazine, a key precursor is 1-amino-2-propanone (aminoacetone). Two molecules of this intermediate undergo condensation to form a dihydropyrazine ring, which subsequently oxidizes to yield 2-acetyl-5-methylpyrazine or rearranges and oxidizes to form 2-acetyl-6-methylpyrazine. The diagram below illustrates a generalized pathway to an acetyl-substituted pyrazine.

Acetylpyrazine_Formation cluster_0 Precursors cluster_1 Strecker Degradation cluster_2 Pyrazine Ring Formation AminoAcid Amino Acid (e.g., Alanine) StreckerAldehyde Strecker Aldehyde AminoAcid->StreckerAldehyde Aminoketone α-Aminoketone (1-amino-2-propanone) AminoAcid->Aminoketone + α-Dicarbonyl Dicarbonyl α-Dicarbonyl (e.g., Pyruvaldehyde) Dicarbonyl->Aminoketone Condensation Self-Condensation (2 molecules) Aminoketone->Condensation Aminoketone->Condensation Dihydropyrazine Dihydropyrazine Intermediate Condensation->Dihydropyrazine Oxidation Oxidation Dihydropyrazine->Oxidation Acetylpyrazine Acetylpyrazine Oxidation->Acetylpyrazine

Caption: Formation pathway of Acetylpyrazine via Strecker degradation.

Experimental Workflow and Protocols

The following protocol is a representative methodology for the quantification of acetylpyrazine in a solid food matrix (e.g., bread crust, ground peanuts) using this compound and GC-MS.

Overall Experimental Workflow

The diagram below outlines the complete analytical process from sample acquisition to data analysis.

SIDA_Workflow SamplePrep 1. Sample Preparation (Homogenize/Grind Sample) Spiking 2. Internal Standard Spiking (Add known amount of this compound) SamplePrep->Spiking Extraction 3. Solvent Extraction (e.g., QuEChERS method) Spiking->Extraction Cleanup 4. Dispersive SPE Cleanup (Remove matrix interferences) Extraction->Cleanup Concentration 5. Concentration & Reconstitution (Evaporate solvent, redissolve in hexane) Cleanup->Concentration GCMS 6. GC-MS Analysis (Separate and detect analytes) Concentration->GCMS Data 7. Data Processing (Integrate peaks, calculate ratio) GCMS->Data Quant 8. Quantification (Calculate concentration using calibration curve) Data->Quant

Caption: Workflow for Acetylpyrazine quantification using SIDA GC-MS.
Detailed Protocol: SIDA for Acetylpyrazine

Materials and Reagents:

  • Homogenized food sample (e.g., freeze-dried bread crust, roasted peanut meal)

  • Acetylpyrazine standard (≥98% purity)

  • This compound standard solution (e.g., 10 µg/mL in methanol)

  • Acetonitrile (HPLC grade)

  • Hexane (GC grade)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Primary Secondary Amine (PSA) sorbent

  • C18 sorbent

  • 50 mL and 15 mL polypropylene centrifuge tubes

  • Nitrogen evaporator

Procedure:

  • Sample Preparation:

    • Weigh 2.0 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

    • Add 10 mL of distilled water and vortex for 1 minute to create a slurry.

  • Internal Standard Spiking:

    • Add a precise volume of the this compound stock solution to the sample slurry to achieve a final concentration within the expected range of the native analyte (e.g., 50 µL of a 10 µg/mL solution to yield a concentration of 250 ng/g).

    • Vortex for 30 seconds to ensure thorough mixing.

  • QuEChERS-based Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Add a salt mixture of 4 g anhydrous magnesium sulfate and 1 g sodium chloride.

    • Immediately cap and shake vigorously for 2 minutes by hand or using a mechanical shaker.

    • Centrifuge the tube at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer 6 mL of the upper acetonitrile layer to a 15 mL centrifuge tube containing 900 mg of anhydrous magnesium sulfate, 150 mg of PSA, and 150 mg of C18 sorbent.

    • Vortex for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Concentration and Reconstitution:

    • Carefully transfer 4 mL of the cleaned extract into a new tube.

    • Evaporate the solvent to near dryness (~100 µL) under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 500 µL of hexane.

    • Transfer the final extract to a 2 mL autosampler vial for analysis.

  • GC-MS Analysis:

    • System: Gas chromatograph coupled to a mass spectrometer (GC-MS).

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injection: 1 µL, splitless mode, 250°C inlet temperature.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: 40°C (hold 2 min), ramp at 10°C/min to 200°C, then ramp at 20°C/min to 280°C (hold 5 min).

    • MS Parameters:

      • Mode: Selected Ion Monitoring (SIM).

      • Ion Source Temp: 230°C.

      • Quantification Ion (Acetylpyrazine): m/z 122 (molecular ion), 80.

      • Quantification Ion (this compound): m/z 125 (molecular ion), 83.

      • Dwell Time: 100 ms per ion.

  • Quantification:

    • Prepare a calibration curve using standards containing a fixed concentration of this compound and varying concentrations of native Acetylpyrazine (e.g., 10-1000 ng/mL).

    • Plot the response ratio (Peak Area of m/z 122 / Peak Area of m/z 125) against the concentration of native acetylpyrazine.

    • Calculate the response ratio for the sample and determine its concentration from the linear regression of the calibration curve.

    • Adjust the final concentration based on the initial sample weight and final extract volume.

Quantitative Data Example

The following table presents representative data on the concentration of key pyrazines, including acetylpyrazine, found in different food products, as determined by Stable Isotope Dilution Assays. This data illustrates the typical concentration ranges that can be expected and accurately measured using the described protocol.

CompoundConcentration in Bread Crust (µg/kg)[8]Concentration in Roasted Peanut Meal (µg/kg)[4]Aroma Descriptor
2-Acetylpyrazine n.d. 13 Popcorn, Roasted, Nutty
2-Methylpyrazine14.51100Roasted, Nutty
2,5-Dimethylpyrazine33.73000Roasted, Coffee, Potato
2-Ethyl-3,5-dimethylpyrazine20.1480Roasted, Earthy, Cocoa
2,3-Diethyl-5-methylpyrazine3.1150Earthy, Roasted, Hazelnut
2,3,5-Trimethylpyrazine18.21900Baked Potato, Nutty

n.d. = not detected in the cited study. Data is adapted from published literature to serve as a representative example.[4][8]

References

Flow Chemistry for the Synthesis of Isotope-Labeled Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of isotope-labeled compounds is a cornerstone of modern pharmaceutical research and development, enabling critical studies in drug metabolism, pharmacokinetics (DMPK), and in vivo imaging. Traditional batch synthesis of these molecules, particularly those involving short-lived radioisotopes, often presents challenges related to safety, reproducibility, and scalability. Flow chemistry has emerged as a powerful technology to address these limitations, offering precise control over reaction parameters, enhanced safety through the use of small reaction volumes, and the potential for automated, high-throughput synthesis.[1] This document provides detailed application notes and protocols for the synthesis of various isotope-labeled compounds using continuous flow methodologies.

Isotope-labeled compounds are indispensable tools in drug discovery and development. The incorporation of stable isotopes like deuterium (²H) can improve the metabolic stability and pharmacokinetic properties of drug candidates.[1] Radiolabeled compounds, particularly those with positron-emitting isotopes such as fluorine-18 (¹⁸F) and carbon-11 (¹¹C), are essential for positron emission tomography (PET) imaging, a non-invasive technique for visualizing and quantifying biological processes in vivo.[2]

Advantages of Flow Chemistry for Isotopic Labeling

Continuous flow chemistry offers several distinct advantages over traditional batch methods for the synthesis of isotope-labeled compounds:

  • Enhanced Safety: Reactions are performed in small volumes within a closed system, minimizing exposure to hazardous reagents and radioactive materials. This is particularly crucial when working with highly radioactive compounds.

  • Precise Reaction Control: Flow reactors allow for exquisite control over reaction parameters such as temperature, pressure, and residence time, leading to improved reaction efficiency, higher yields, and better selectivity.[1]

  • Rapid Optimization: The small scale and rapid steady-state attainment in flow reactors enable high-throughput screening of reaction conditions, significantly accelerating the optimization process.[3]

  • Improved Reproducibility: Automated flow systems ensure consistent reaction conditions, leading to higher reproducibility compared to manual batch processes.

  • Scalability: Scaling up production in flow chemistry is straightforward and often involves running the system for a longer duration or using parallel reactors, avoiding the challenges associated with scaling up batch reactors.[1]

  • Automation: Flow chemistry setups are readily amenable to automation, enabling the development of "dose-on-demand" systems for radiopharmaceuticals, which is particularly beneficial for short-lived isotopes.

Application Notes and Protocols

This section provides detailed protocols for the synthesis of compounds labeled with deuterium, fluorine-18, carbon-11, and carbon-13 using flow chemistry.

Deuterium Labeling of Nitrogen-Containing Heterocycles

Deuterium-labeled compounds are valuable in pharmaceutical research for studying metabolic pathways and improving the pharmacokinetic profiles of drugs.[1] Flow chemistry provides a highly efficient and selective method for deuterium incorporation into pharmaceutically relevant nitrogen-containing heterocycles.

Experimental Workflow for Continuous Flow Deuteration

The following diagram illustrates a typical workflow for the continuous flow deuteration of nitrogen-containing heterocycles using an H-Cube® system.

Flow_Deuteration cluster_reagents Reagent Delivery cluster_system Flow Reactor System cluster_collection Product Collection Reagent_Solution Substrate in Aprotic Solvent Pump HPLC Pump Reagent_Solution->Pump D2O_Reservoir D2O Reservoir HCube H-Cube® Reactor (Electrolysis of D2O & Catalytic Bed) D2O_Reservoir->HCube Pump->HCube BPR Back Pressure Regulator HCube->BPR Product Deuterated Product BPR->Product

Caption: Workflow for continuous flow deuteration.

Quantitative Data
SubstrateCatalystTemperature (°C)Pressure (bar)Flow Rate (mL/min)Deuterium Incorporation (%)
Ethyl Cinnamate10% Pd/CRoom TempFull H₂ mode1.095
Ethyl Cinnamate5% Pd/BaSO₄Room Temp40-600.7-2.095

Data sourced from ThalesNano Application Note.

Experimental Protocol: Deuteration of Ethyl Cinnamate

This protocol describes the selective deuteration of the double bond in ethyl cinnamate using a ThalesNano H-Cube® continuous flow reactor.

Materials:

  • Ethyl cinnamate

  • Ethyl acetate (aprotic solvent)

  • Deuterium oxide (D₂O, 99.98%)

  • 10% Palladium on Carbon (Pd/C) or 5% Palladium on Barium Sulfate (Pd/BaSO₄) catalyst cartridge (CatCart®)

  • ThalesNano H-Cube® Continuous Flow Reactor

Procedure:

  • System Preparation:

    • Ensure the H-Cube® system's water reservoir is drained of H₂O.

    • Clean and dry the reservoir.

    • Purge the system with nitrogen.

    • Fill the reservoir with high-purity D₂O.

    • Purge the system with D₂O to fill the electrolysis cell.

    • Run the system with a blank CatCart® and the reaction solvent in "Full H₂" mode for 20 minutes to flush any residual H₂O.

  • Reaction Setup:

    • Prepare a solution of ethyl cinnamate in ethyl acetate.

    • Install the appropriate catalyst cartridge (e.g., 10% Pd/C or 5% Pd/BaSO₄).

    • Set the desired reaction parameters on the H-Cube® controller (temperature, pressure, and flow rate) based on the table above.

  • Reaction Execution:

    • Pump the ethyl cinnamate solution through the H-Cube® system.

    • The system generates D₂ gas in-situ from the electrolysis of D₂O, which then reacts with the substrate solution in the catalyst cartridge.

    • Collect the product solution as it elutes from the reactor.

  • Analysis:

    • Analyze the collected product for deuterium incorporation using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).

Fluorine-18 (¹⁸F) Labeling for PET Tracer Synthesis

Fluorine-18 is the most widely used radionuclide for Positron Emission Tomography (PET) imaging. Automated flow synthesis of ¹⁸F-labeled PET tracers, such as [¹⁸F]Fluorodeoxyglucose ([¹⁸F]FDG) and [¹⁸F]Fluoromisonidazole ([¹⁸F]FMISO), offers significant advantages in terms of speed, yield, and safety.

Experimental Workflow for Automated [¹⁸F]FDG Synthesis

The following diagram outlines the key steps in an automated, cassette-based flow synthesis of [¹⁸F]FDG.

F18_FDG_Synthesis cluster_start Isotope Preparation cluster_synthesis Radiosynthesis cluster_purification Purification and Formulation F18_Production [18F]Fluoride in [18O]H2O (from Cyclotron) QMA_Trap QMA Cartridge Trap F18_Production->QMA_Trap Elution Elution with K2CO3/K222 QMA_Trap->Elution Drying Azeotropic Drying Elution->Drying Precursor_Addition Add Mannose Triflate Precursor Drying->Precursor_Addition Reaction Nucleophilic Substitution Precursor_Addition->Reaction Hydrolysis Hydrolysis Reaction->Hydrolysis SPE_Purification Solid-Phase Extraction (SPE) Purification Hydrolysis->SPE_Purification Final_Product [18F]FDG Product SPE_Purification->Final_Product

Caption: Automated [¹⁸F]FDG synthesis workflow.

Quantitative Data for Automated ¹⁸F-Tracer Synthesis
TracerPrecursorPrecursor Amount (mg)Reaction Temperature (°C)Synthesis Time (min)Radiochemical Yield (EOS, %)
[¹⁸F]FMISOTosylate Precursor1010560.0 ± 5.258.5 ± 3.5
[¹⁸F]FMISO (with SPE)Tosylate Precursor1010570.0 ± 3.854.5 ± 2.8

EOS: End of Synthesis. Data sourced from Oh et al.[4]

Experimental Protocol: Automated Synthesis of [¹⁸F]FMISO

This protocol is adapted from a method for the fully automated synthesis of [¹⁸F]FMISO using a modified commercial [¹⁸F]FDG synthesizer with a disposable cassette.[4][5]

Materials:

  • 1-(2'-nitro-1'-imidazolyl)-2-O-tetrahydrofuranyl-3-O-toluenesulfonylpropanediol (tosylate precursor)

  • Acetonitrile (anhydrous)

  • 1 N Hydrochloric acid (HCl)

  • Automated radiosynthesis module (e.g., IBA Synthera® or similar) with a disposable fluid pathway cassette

  • [¹⁸F]Fluoride from a cyclotron

Procedure:

  • Cassette and Reagent Preparation:

    • Prepare the reagent vials for the automated synthesizer cassette according to the manufacturer's instructions. This will include vials containing the precursor solution (10 mg in 2 mL acetonitrile), hydrolysis solution (1 N HCl), and purification cartridges.

  • [¹⁸F]Fluoride Trapping and Drying:

    • Transfer the aqueous [¹⁸F]fluoride from the cyclotron to the synthesis module.

    • The [¹⁸F]fluoride is trapped on a quaternary methyl ammonium (QMA) solid-phase extraction cartridge.

    • The trapped [¹⁸F]fluoride is eluted into the reactor vessel with a solution of a phase transfer catalyst (e.g., Kryptofix 222) and potassium carbonate in acetonitrile/water.

    • The solvent is removed by azeotropic distillation under a stream of nitrogen and vacuum to yield anhydrous [¹⁸F]fluoride.

  • Radiolabeling Reaction:

    • The precursor solution is automatically added to the reactor containing the dried [¹⁸F]fluoride.

    • The reaction mixture is heated at 105°C for 360 seconds, followed by heating at 75°C for 280 seconds.

  • Hydrolysis:

    • The 1 N HCl solution is added to the reactor, and the mixture is heated at 105°C for 300 seconds to remove the protecting group.

  • Purification:

    • The crude product is passed through a series of solid-phase extraction cartridges to remove unreacted [¹⁸F]fluoride and other impurities.

    • For higher purity, the product can be further purified using high-performance liquid chromatography (HPLC).

  • Formulation:

    • The purified [¹⁸F]FMISO is formulated in a physiologically compatible solution for injection.

Carbon-11 (¹¹C) and Carbon-13 (¹³C) Labeling

Carbon-11 is a short-lived positron emitter (t½ ≈ 20.4 min) used in PET imaging, while the stable isotope carbon-13 is used in metabolic studies and as an internal standard in mass spectrometry. Flow chemistry, particularly microfluidics, is well-suited for the rapid synthesis required for ¹¹C-labeling and for efficient gas-liquid reactions in ¹³C-labeling.

Experimental Workflow for Gas-Liquid Segmented Microfluidic [¹¹C]Carbonylation

This diagram illustrates a setup for performing [¹¹C]carbonylation reactions using a gas-liquid segmented flow in a microfluidic reactor.

C11_Carbonylation cluster_reagents Reagent Delivery cluster_system Microfluidic Reactor System cluster_collection Product Collection C11CO_Source [11C]CO in He Stream Mixing_Tee Mixing Tee C11CO_Source->Mixing_Tee Reagent_Syringe Reagent Solution (Aryl halide, Pd-catalyst, Nucleophile in THF) Syringe_Pump Syringe Pump Reagent_Syringe->Syringe_Pump Syringe_Pump->Mixing_Tee MF_Reactor Microfluidic Reactor (Heated Capillary) Mixing_Tee->MF_Reactor BPR Back Pressure Regulator MF_Reactor->BPR Product_Vial Product Collection Vial BPR->Product_Vial

Caption: Microfluidic [¹¹C]carbonylation setup.

Quantitative Data for [¹¹C]MK-0233 Synthesis in a Microfluidic Reactor
ParameterValue
Radiochemical Yield (decay corrected)7.2 ± 0.7 %
Specific Activity100 ± 30 GBq/μmol
Radiochemical Purity>99 %

Data sourced from Billsten et al.[6]

Experimental Protocol: General Procedure for Gas-Liquid Segmented Microfluidic [¹¹C]Carbonylation

This protocol provides a general outline for performing [¹¹C]carbonylation reactions in a microfluidic setup.[7]

Materials:

  • [¹¹C]CO₂ from a cyclotron, converted to [¹¹C]CO

  • Helium (carrier gas)

  • Aryl halide

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Nucleophile (e.g., amine, alcohol)

  • Anhydrous Tetrahydrofuran (THF)

  • Microfluidic reactor system (syringe pump, mixing tee, heated capillary reactor, back-pressure regulator)

Procedure:

  • [¹¹C]CO Preparation:

    • Produce [¹¹C]CO₂ in a cyclotron.

    • Convert the [¹¹C]CO₂ to [¹¹C]CO, for example, by passing it over heated molybdenum or zinc.

    • Trap the [¹¹C]CO on a suitable trap (e.g., molecular sieves).

  • Reagent Solution Preparation:

    • In an oven-dried vial under an inert atmosphere, dissolve the aryl halide, palladium catalyst, and nucleophile in anhydrous THF.

  • Reaction Setup:

    • Load the reagent solution into a syringe and place it in the syringe pump.

    • Release the trapped [¹¹C]CO into a controlled stream of helium.

    • Set the desired flow rate for the syringe pump (e.g., 30 µL/min) and the helium stream carrying the [¹¹C]CO.

    • Heat the microfluidic reactor to the desired temperature.

    • Set the back-pressure regulator to the desired pressure (e.g., 7 bar).

  • Reaction Execution:

    • Simultaneously introduce the [¹¹C]CO/He stream and the reagent solution into the mixing tee, where gas-liquid segmented flow (microbubbles) is generated.

    • The segmented flow passes through the heated microfluidic reactor, where the carbonylation reaction occurs.

    • Collect the product mixture in a collection vial after it passes through the back-pressure regulator.

  • Analysis and Purification:

    • Analyze the crude product using radio-HPLC to determine the radiochemical yield and purity.

    • Purify the desired product using semi-preparative HPLC.

Conclusion

Flow chemistry offers a robust and versatile platform for the synthesis of a wide range of isotope-labeled compounds. The precise control over reaction conditions, enhanced safety, and amenability to automation make it an ideal technology for producing high-quality labeled molecules for research, diagnostics, and drug development. The protocols and data presented in these application notes provide a starting point for researchers looking to implement flow chemistry in their own laboratories for the synthesis of deuterium, fluorine-18, carbon-11, and carbon-13 labeled compounds. Further optimization of these methods will continue to expand the library of accessible isotope-labeled molecules and accelerate innovation in the pharmaceutical and life sciences.

References

Application Note: Acetylpyrazine-d3 for Tracing Metabolic Pathways in Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Acetylpyrazine is a nitrogen-containing heterocyclic compound prevalent in many roasted, toasted, or thermally processed foods, contributing to their characteristic nutty and popcorn-like aromas. As a component of the human diet and a widely used food additive, understanding its metabolic fate within human cells is crucial for assessing its biological activity and potential toxicological effects. Furthermore, pyrazine derivatives are being investigated as novel therapeutic agents. Stable isotope labeling, coupled with mass spectrometry, is a powerful technique for elucidating the metabolic pathways of such xenobiotic compounds. This application note describes a method for using Acetylpyrazine-d3, a deuterated analog of acetylpyrazine, as a tracer to investigate its metabolic transformation in cultured human cells. This approach allows for the sensitive and specific tracking of acetylpyrazine and its downstream metabolites, providing insights into its cellular processing and potential interactions with endogenous metabolic networks.

Principle of the Method

The methodology is based on the principles of stable isotope-resolved metabolomics (SIRM). Cultured cells are incubated with this compound, which contains three deuterium atoms on the acetyl methyl group. This heavy isotope-labeled compound is taken up by the cells and subjected to metabolic enzymes. Downstream metabolites incorporating the deuterated acetyl group will exhibit a corresponding mass shift of +3 Da compared to their unlabeled counterparts. By analyzing cell extracts using high-resolution mass spectrometry, it is possible to identify and quantify these deuterated metabolites, thereby reconstructing the metabolic pathway of acetylpyrazine. This method allows for the differentiation of tracer-derived metabolites from the endogenous unlabeled pool, enabling precise flux analysis and pathway mapping.

Materials and Reagents

  • Cell Line: Human hepatocellular carcinoma cell line (e.g., HepG2)

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Tracer: this compound (M.W. 125.15 g/mol )

  • Quenching Solution: 80% Methanol (-80°C)

  • Extraction Solvent: Acetonitrile:Methanol:Water (2:2:1, v/v/v) (-20°C)

  • Cell Scrapers

  • Centrifuge Tubes

  • High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled with a Liquid Chromatography system (LC-MS)

Experimental Protocols

1. Cell Culture and Seeding

  • Culture HepG2 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Once the cells reach 80-90% confluency, detach them using trypsin-EDTA.

  • Seed the cells into 6-well plates at a density of 1 x 10^6 cells per well.

  • Allow the cells to adhere and grow for 24 hours before starting the labeling experiment.

2. This compound Labeling

  • Prepare a stock solution of this compound in DMSO.

  • Dilute the stock solution in fresh, pre-warmed cell culture medium to a final concentration of 100 µM.

  • Remove the existing medium from the 6-well plates and gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).

  • Add 2 mL of the medium containing this compound to each well.

  • Incubate the cells for various time points (e.g., 0, 2, 6, 12, and 24 hours) to monitor the metabolic fate of the tracer over time.

3. Metabolite Quenching and Extraction

  • At each time point, rapidly aspirate the labeling medium.

  • Immediately add 1 mL of ice-cold 80% methanol to each well to quench metabolic activity.

  • Place the plates on dry ice for 10 minutes.

  • Scrape the cells in the quenching solution and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Discard the supernatant and add 500 µL of the cold extraction solvent to the cell pellet.

  • Vortex vigorously for 1 minute and incubate at -20°C for 20 minutes to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant containing the metabolites to a new tube for LC-MS analysis.

4. LC-MS Analysis

  • Analyze the extracted metabolites using a high-resolution LC-MS system.

  • Use a suitable chromatography method (e.g., reversed-phase or HILIC) to separate the metabolites.

  • Acquire data in both positive and negative ionization modes over a mass range of m/z 50-1000.

  • Perform targeted analysis to look for the expected mass shifts in potential metabolites of acetylpyrazine (e.g., hydroxylated and conjugated forms) and untargeted analysis to discover novel metabolites.

Data Presentation

The quantitative data obtained from the LC-MS analysis can be summarized in a table to compare the relative abundance of this compound and its downstream metabolites at different time points.

MetaboliteMass (m/z)0 hours2 hours6 hours12 hours24 hours
This compound126.08100.085.265.442.120.5
Hydroxy-acetylpyrazine-d3142.070.05.815.325.830.1
This compound Glucuronide302.110.01.28.718.435.6
This compound Sulfate206.040.00.53.17.912.8

Relative abundance is presented as a percentage of the initial this compound concentration.

Visualizations

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture cluster_labeling Stable Isotope Labeling cluster_extraction Metabolite Extraction cluster_analysis Data Analysis cell_seeding Seed HepG2 cells in 6-well plates incubation_24h Incubate for 24 hours cell_seeding->incubation_24h add_tracer Incubate with 100 µM this compound incubation_24h->add_tracer time_points Collect samples at 0, 2, 6, 12, 24 hours add_tracer->time_points quench Quench with 80% Methanol time_points->quench extract Extract with ACN:MeOH:H2O quench->extract centrifuge Centrifuge and collect supernatant extract->centrifuge lcms LC-MS Analysis centrifuge->lcms data_processing Identify and Quantify Deuterated Metabolites lcms->data_processing pathway_mapping Metabolic Pathway Reconstruction data_processing->pathway_mapping

Caption: Experimental workflow for tracing this compound metabolism.

Hypothetical Metabolic Pathway of this compound

metabolic_pathway AP_d3 This compound HAP_d3 Hydroxy-acetylpyrazine-d3 AP_d3->HAP_d3 Phase I: Hydroxylation (CYP450) AP_d3_gluc This compound Glucuronide HAP_d3->AP_d3_gluc Phase II: Glucuronidation (UGT) AP_d3_sulf This compound Sulfate HAP_d3->AP_d3_sulf Phase II: Sulfation (SULT) Excretion Excretion AP_d3_gluc->Excretion AP_d3_sulf->Excretion

Caption: Hypothetical metabolic pathway of this compound in hepatocytes.

Troubleshooting & Optimization

Technical Support Center: Enhancing Assay Precision with Acetylpyrazine-d3

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support resource for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) for utilizing Acetylpyrazine-d3 as an internal standard to improve the signal-to-noise (S/N) ratio in your analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is the deuterated form of Acetylpyrazine, a naturally occurring flavor component.[1][2][3] In analytical chemistry, particularly in mass spectrometry-based assays, it serves as an ideal internal standard.[4] Because it is chemically almost identical to the analyte of interest (the non-deuterated Acetylpyrazine), it behaves similarly during sample preparation and analysis. However, its slightly higher mass allows it to be distinguished by the mass spectrometer.[5] This allows for the correction of variations in extraction recovery, injection volume, and matrix effects, ultimately leading to a more accurate and precise quantification of the target analyte.[5][6]

Q2: How does using an internal standard like this compound improve the signal-to-noise ratio?

While an internal standard doesn't directly increase the signal or decrease the baseline noise in the raw data, it significantly improves the effective signal-to-noise ratio of the measurement. It achieves this by correcting for variations that can introduce errors and obscure the true signal. By normalizing the analyte signal to the internal standard signal, random and systematic errors during the analytical process are minimized.[6] This leads to more consistent and reliable results, which is conceptually similar to enhancing the signal clarity against the background noise.

Q3: Can the use of a deuterated internal standard like this compound introduce any analytical problems?

Yes, while deuterated standards are generally considered the gold standard, potential issues can arise. A common problem is the "isotope effect," which can cause a slight difference in the chromatographic retention time between the deuterated standard and the native analyte.[7] If this retention time shift occurs in a region of the chromatogram with significant matrix effects (ion suppression or enhancement), it can lead to differential ionization of the analyte and the internal standard, resulting in inaccurate quantification.[8]

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with this compound.

Issue 1: Poor Signal-to-Noise Ratio Despite Using an Internal Standard

Possible Cause Troubleshooting Step
Suboptimal Instrument Parameters Review and optimize mass spectrometer settings, such as cone voltage and collision energy, for both Acetylpyrazine and this compound.
Inefficient Ionization Adjust mobile phase composition (e.g., pH, organic solvent content) to improve the ionization efficiency of both the analyte and the internal standard.
High Background Noise Identify and minimize sources of environmental and electronic noise in your measurement system.[9][10] Consider hardware solutions like signal averaging or software-based approaches like digital smoothing and Fourier filtering to reduce baseline noise.[11][12]
Incorrect Internal Standard Concentration Ensure the concentration of this compound is appropriate for the expected analyte concentration range. A concentration that is too high or too low can lead to inaccurate quantification.[6]

Issue 2: Inconsistent or Non-reproducible Results

Possible Cause Troubleshooting Step
Inconsistent Internal Standard Addition Verify that the internal standard is added at the same concentration to all samples, including calibration standards and quality controls, and at an early stage of sample preparation.[6]
Sample Matrix Effects Evaluate for differential matrix effects by comparing the analyte/internal standard response ratio in neat solution versus in a sample matrix. If significant differences are observed, further sample cleanup or chromatographic optimization may be necessary.[8]
Analyte or Standard Degradation Assess the stability of both Acetylpyrazine and this compound in your sample matrix and under your storage conditions.

Issue 3: Chromatographic Peak Tailing or Splitting

Possible Cause Troubleshooting Step
Poor Column Performance Ensure your analytical column is not degraded or contaminated. If necessary, flush the column or replace it.
Inappropriate Mobile Phase Optimize the mobile phase composition to ensure good peak shape for both the analyte and the internal standard.
Sample Overload Reduce the injection volume or dilute the sample to avoid overloading the analytical column.

Experimental Protocols

Protocol 1: Sample Preparation and LC-MS/MS Analysis of Acetylpyrazine with this compound Internal Standard

Objective: To quantify the concentration of Acetylpyrazine in a sample matrix using this compound as an internal standard.

Materials:

  • Acetylpyrazine analytical standard

  • This compound internal standard

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Sample matrix (e.g., plasma, food extract)

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of Acetylpyrazine in methanol.

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Preparation of Working Solutions:

    • Prepare a series of calibration standards by spiking the appropriate amount of Acetylpyrazine stock solution into the sample matrix.

    • Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL in methanol.

  • Sample Preparation:

    • To 100 µL of each calibration standard, quality control sample, and unknown sample, add 10 µL of the 100 ng/mL this compound internal standard working solution.

    • Add 300 µL of methanol to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • LC Conditions:

      • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in methanol

      • Gradient: 5% B to 95% B over 5 minutes

      • Flow Rate: 0.3 mL/min

      • Injection Volume: 5 µL

    • MS/MS Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Monitor the following transitions:

        • Acetylpyrazine: Precursor ion > Product ion (e.g., m/z 123.1 > 81.1)

        • This compound: Precursor ion > Product ion (e.g., m/z 126.1 > 84.1)

  • Data Analysis:

    • Calculate the peak area ratio of Acetylpyrazine to this compound for each sample.

    • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

    • Determine the concentration of Acetylpyrazine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The following table presents hypothetical data demonstrating the improvement in measurement precision when using this compound as an internal standard.

Table 1: Comparison of Measurement Precision With and Without Internal Standard

Sample ID Analyte Peak Area (Without IS) Analyte Peak Area / IS Peak Area (With IS)
Replicate 1105,0001.05
Replicate 298,0001.02
Replicate 3112,0001.08
Replicate 495,0001.01
Replicate 5109,0001.06
Average 103,800 1.04
Standard Deviation 7,120 0.03
%RSD 6.9% 2.9%

IS: Internal Standard; %RSD: Percent Relative Standard Deviation

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample (Calibration Standard, QC, or Unknown) Add_IS Add this compound Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Methanol) Add_IS->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LC_Separation LC Separation (C18 Column) Supernatant->LC_Separation MS_Detection MS/MS Detection (ESI+) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calculation Calibration_Curve Construct Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Unknowns Calibration_Curve->Quantification Troubleshooting_Logic Start Inconsistent Results or Poor S/N Ratio Check_IS Verify Internal Standard Addition (Concentration & Step) Start->Check_IS Check_Chroma Evaluate Chromatography (Peak Shape, Retention Time) Start->Check_Chroma Check_MS Optimize MS Parameters (Ionization, Fragmentation) Start->Check_MS Check_Matrix Investigate Matrix Effects Check_IS->Check_Matrix Check_Chroma->Check_Matrix Check_MS->Check_Matrix Result_Good Problem Resolved Check_Matrix->Result_Good If Resolved Result_Bad Problem Persists Check_Matrix->Result_Bad If Not Resolved

References

Acetylpyrazine-d3 stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides essential information on the stability and storage of Acetylpyrazine-d3 for researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial for maintaining the integrity and purity of the compound for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for solid this compound?

For long-term stability, solid this compound should be stored at -20°C.[1] Following this recommendation should ensure the product remains stable for up to three years.[1] For shorter durations, storage at 4°C is acceptable for up to two years.[1]

Q2: How should I store this compound once it is dissolved in a solvent?

Once in solution, it is recommended to store this compound at -80°C for a stability of up to six months.[1] For storage up to one month, -20°C is suitable.[1] It is crucial to use a tightly sealed container to prevent solvent evaporation and contamination.

Q3: What are the signs of degradation of this compound?

Degradation of this compound, which appears as a light yellow to tan powder, may be indicated by a significant change in color or the appearance of clumping, suggesting moisture absorption.[2][3] For conclusive evidence of degradation, analytical methods such as HPLC or GC-MS should be employed to assess purity.

Q4: Is this compound sensitive to light?

While specific data on photosensitivity is limited, it is a general best practice for all chemicals to be stored away from direct light unless otherwise specified. Storing in an opaque or amber vial inside a dark freezer or cabinet is a recommended precautionary measure.

Q5: What materials are incompatible with this compound?

This compound should be stored away from strong oxidizing agents.[3][4] Contact with such substances could lead to chemical reactions that compromise the integrity of the compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results Compound degradation due to improper storage.Verify the storage conditions (temperature, humidity, light exposure). If degradation is suspected, use a fresh, properly stored vial of the compound. It is advisable to run a purity check using an appropriate analytical method.
Difficulty in dissolving the compound The compound may have absorbed moisture.Ensure the compound is brought to room temperature in a desiccator before opening to prevent condensation. If moisture absorption is suspected, drying the compound under a vacuum may be possible, but validation of its integrity afterward is necessary.
Visible change in powder appearance Exposure to moisture, light, or incompatible substances.Discontinue the use of the affected batch. Review storage and handling procedures to prevent future occurrences. Ensure containers are sealed tightly and stored in a designated, controlled environment.[2][3]

Stability and Storage Conditions

The stability of this compound is contingent on proper storage. The following table summarizes the recommended conditions for both the solid compound and when in solution.

Form Storage Temperature Duration
Solid (Powder) -20°CUp to 3 years[1]
4°CUp to 2 years[1]
In Solvent -80°CUp to 6 months[1]
-20°CUp to 1 month[1]

Experimental Protocols

Protocol for Handling and Preparing this compound Solutions
  • Acclimatization: Before opening, allow the vial of this compound to equilibrate to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold powder.

  • Weighing: In a well-ventilated area or under a chemical fume hood, carefully weigh the desired amount of the compound using an analytical balance.[2] Minimize dust generation during this process.[2]

  • Dissolution: Add the appropriate solvent to the weighed this compound. Common organic solvents like methanol and chloroform are suitable.[3] Ensure the container is tightly sealed after dissolution.

  • Storage of Solution: For immediate use, keep the solution at room temperature. For short-term storage, refer to the table above. For long-term storage, aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles and store at the recommended temperature.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.[3]

Visual Guides

Storage_Workflow cluster_solid Solid Compound cluster_solution Compound in Solution Receive Receive Compound Inspect Inspect for Integrity Receive->Inspect Store_Solid Store in Tightly Sealed Container Inspect->Store_Solid Long_Term Long-Term Storage (-20°C for up to 3 years) Store_Solid->Long_Term Optimal Short_Term Short-Term Storage (4°C for up to 2 years) Store_Solid->Short_Term Acceptable Prepare_Solution Prepare Solution Long_Term->Prepare_Solution Short_Term->Prepare_Solution Store_Solution Store in Tightly Sealed Vial Prepare_Solution->Store_Solution Long_Term_Sol Long-Term Storage (-80°C for up to 6 months) Store_Solution->Long_Term_Sol Optimal Short_Term_Sol Short-Term Storage (-20°C for up to 1 month) Store_Solution->Short_Term_Sol Acceptable

Caption: Workflow for proper storage of this compound.

Handling_Best_Practices Start Start Handling PPE Wear Appropriate PPE Start->PPE End Complete Ventilation Work in Ventilated Area PPE->Ventilation Acclimatize Acclimatize to Room Temp Ventilation->Acclimatize Weigh Weigh Carefully Acclimatize->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Store Store Properly Dissolve->Store Wash Wash Hands After Handling Store->Wash Wash->End

Caption: Best practices for handling this compound.

References

Troubleshooting Acetylpyrazine-d3 peak shape in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting chromatographic issues involving Acetylpyrazine-d3. This guide is designed for researchers, scientists, and drug development professionals to quickly identify and resolve common problems encountered during their experiments, ensuring accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape for this compound in chromatography?

Poor peak shape for this compound, manifesting as peak tailing, fronting, or broadening, can stem from a variety of issues within your chromatographic system.[1][2][3] These can be broadly categorized into problems with the column, mobile phase/carrier gas, injection process, or the instrument itself.[1][4] For pyrazines like this compound, which are often analyzed by both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), the specific causes can differ slightly between the two techniques.

Q2: My this compound peak is tailing in my GC-MS analysis. What should I check first?

Peak tailing in GC is a common issue.[5] For a compound like this compound, this could be due to active sites in the GC system. Here's a prioritized checklist:

  • Inlet Contamination: The inlet liner is a primary site for contamination. Consider replacing the liner and septum.[6]

  • Column Activity: Active sites on the column can cause tailing, especially for polar compounds. Conditioning the column or trimming a small portion (e.g., 10-20 cm) from the inlet side can help.[5][7]

  • Improper Column Installation: Ensure the column is installed correctly in both the inlet and detector to avoid dead volume.[5][8]

  • Solvent and Phase Polarity Mismatch: A mismatch between the solvent and the stationary phase can lead to poor peak shape.[5]

Q3: I am observing peak fronting for this compound in my HPLC analysis. What is the likely cause?

Peak fronting in HPLC is often an indication of column overload or a problem with the sample solvent.[9]

  • Column Overload: Injecting too much sample can saturate the column, leading to a fronting peak.[2][9] Try reducing the injection volume or diluting your sample.[2]

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is significantly stronger than your mobile phase, it can cause peak distortion.[1][10] Ideally, dissolve your sample in the mobile phase.[10]

  • Column Collapse: In rare cases, aggressive mobile phase conditions (e.g., high pH or temperature) can cause the column packing to collapse, leading to peak fronting.[9][11]

Q4: Can the deuteration (d3) in this compound cause peak shape problems?

The deuterium labeling in this compound is unlikely to be the direct cause of significant peak shape issues like tailing or fronting. Deuteration can sometimes lead to slight shifts in retention time compared to the non-deuterated analog due to the isotope effect, but it does not typically alter the chemical properties in a way that would inherently cause poor chromatography. The root cause of peak shape problems is more likely to be found in the chromatographic conditions or system setup.

Troubleshooting Guides

Guide 1: Resolving Peak Tailing in HPLC and GC

Peak tailing is characterized by an asymmetrical peak where the latter half is broader than the front half.[9] This can compromise resolution and lead to inaccurate integration.[11]

G cluster_all_peaks All Peaks Tailing cluster_one_peak Only this compound Peak Tailing start Peak Tailing Observed for this compound check_all_peaks Does the tailing affect all peaks? start->check_all_peaks all_peaks_cause Likely a physical or system-wide issue. check_all_peaks->all_peaks_cause Yes one_peak_cause Likely a chemical interaction issue. check_all_peaks->one_peak_cause No check_frit Check for blocked column frit. all_peaks_cause->check_frit check_dead_volume Inspect for dead volume in fittings/tubing. all_peaks_cause->check_dead_volume backflush Action: Reverse and backflush the column. check_frit->backflush replace_fittings Action: Check and replace fittings if necessary. check_dead_volume->replace_fittings check_secondary_interactions Consider secondary interactions (e.g., silanol groups). one_peak_cause->check_secondary_interactions check_mobile_phase_ph Is the mobile phase pH appropriate for this compound? one_peak_cause->check_mobile_phase_ph use_endcapped_column Action: Use an end-capped column or a different stationary phase. check_secondary_interactions->use_endcapped_column adjust_ph Action: Adjust mobile phase pH. For pyrazines, a slightly acidic mobile phase (e.g., with formic acid) is common. check_mobile_phase_ph->adjust_ph

Detailed Steps & Explanations:

Problem Potential Cause Recommended Action
All Peaks Tailing Blocked column inlet frit[11]Try back-flushing the column. If this doesn't resolve the issue, the frit may need to be replaced, or the entire column may need replacement.[11]
Extra-column dead volume[1]Check all connections between the injector, column, and detector. Ensure tubing is cut cleanly and properly seated in the fittings.
Only this compound Peak Tailing Secondary interactions with the stationary phaseFor silica-based columns, active silanol groups can interact with the nitrogen atoms in the pyrazine ring, causing tailing.[12] Using a highly end-capped column can mitigate this. Alternatively, adding a competitive base to the mobile phase in small concentrations can help.
Inappropriate mobile phase pH (HPLC)The charge state of this compound can be influenced by the mobile phase pH. An incorrect pH can lead to interactions with the stationary phase. For reversed-phase HPLC of pyrazines, a mobile phase containing acetonitrile or methanol with water and a modifier like formic acid is often a good starting point.[1][13]
Column Contamination[1]Contaminants from previous injections can create active sites. Flush the column with a strong solvent. If using a guard column, replace it first to see if the problem is resolved.[4]
Active Sites in GC SystemIn GC, active sites in the inlet liner or at the head of the column can cause tailing. Replace the liner and trim the first few centimeters of the column.[5][7]
Guide 2: Addressing Peak Fronting and Broadening

Peak fronting appears as a leading edge on the peak, while broadening results in a wider peak with reduced height.[2]

G cluster_fronting Peak Fronting cluster_broadening Peak Broadening start Peak Fronting or Broadening Observed check_overload Is the column overloaded? start->check_overload check_dead_volume Is there extra-column dead volume? start->check_dead_volume check_solvent Is the sample solvent stronger than the mobile phase? check_overload->check_solvent No reduce_injection Action: Reduce injection volume or sample concentration. check_overload->reduce_injection change_solvent Action: Dissolve sample in mobile phase. check_solvent->change_solvent check_column_efficiency Has the column efficiency degraded? check_dead_volume->check_column_efficiency No fix_connections Action: Check and tighten all fittings. check_dead_volume->fix_connections replace_column Action: Replace the column. check_column_efficiency->replace_column

Detailed Steps & Explanations:

Problem Potential Cause Recommended Action
Peak Fronting Column Overload[9]This is a common cause of fronting.[9] Reduce the amount of sample being injected by either lowering the injection volume or diluting the sample.
Sample Solvent Mismatch (HPLC)[1]If the sample is dissolved in a solvent that is much stronger than the mobile phase, it will not properly focus on the head of the column.[1] Whenever possible, dissolve the sample in the initial mobile phase.[10]
Peak Broadening Column Deterioration[4]Over time, columns lose their efficiency.[4] This can be due to the loss of stationary phase or the creation of voids in the packing material. Replacing the column is often the only solution.[4]
High Dead Volume[1]Excessive volume in the connections between the injector, column, and detector can lead to band broadening.[1] Ensure all tubing is cut flat and fully inserted into the fittings.
Temperature Gradients (GC)In GC, if the column temperature is not uniform, it can lead to peak broadening. Ensure the oven temperature is stable and uniform.

Experimental Protocols

Protocol 1: Column Flushing to Remove Contaminants (HPLC)

This protocol is intended to remove strongly retained compounds from a reversed-phase column that may be causing peak shape issues.

  • Disconnect the column from the detector. This prevents contaminants from flowing into the detector.

  • Flush with Mobile Phase: Flush the column with your current mobile phase (without buffer salts) for 10-15 column volumes.

  • Intermediate Polarity Flush: Flush with a solvent like isopropanol or acetone for 10-15 column volumes.

  • Non-Polar Flush: If your contaminants are suspected to be very non-polar, flush with a solvent like hexane or dichloromethane (ensure your column is compatible).

  • Return to Intermediate Polarity: Flush again with isopropanol or acetone for 10-15 column volumes.

  • Equilibrate with Mobile Phase: Re-equilibrate the column with your mobile phase until a stable baseline is achieved.

  • Reconnect to the detector and test.

Protocol 2: Inlet Maintenance for GC Systems

Regular maintenance of the GC inlet is crucial for good peak shape.

  • Cool the Inlet and Oven: Ensure both the inlet and oven are at a safe temperature before handling.

  • Turn off Carrier Gas Flow: Stop the flow of carrier gas to the inlet.

  • Remove the Septum and Liner: Carefully remove the septum nut and septum, followed by the inlet liner.

  • Inspect and Clean/Replace: Inspect the liner for any visible contamination or glass wool displacement. It is often best to replace the liner with a new, deactivated one. Replace the septum as well.

  • Reassemble: Reinstall the new liner and septum, ensuring a good seal.

  • Restore Carrier Gas Flow and Check for Leaks: Turn the carrier gas back on and use an electronic leak detector to check for leaks around the septum nut.

  • Condition: Heat the inlet to its operating temperature and allow it to condition before running samples.

Data Presentation

Table 1: Common Mobile Phase Modifiers for HPLC Analysis of Pyrazines

Modifier Typical Concentration Pros Cons
Formic Acid0.1%MS-compatible, good for controlling pH for basic compounds.[13]Can be corrosive to some instrument components over time.
Acetic Acid0.1%MS-compatible, less corrosive than formic acid.Less acidic, may not be as effective at protonating silanols.
Ammonium Formate10-20 mMMS-compatible buffer, can improve peak shape.Needs to be prepared fresh.
Ammonium Acetate10-20 mMMS-compatible buffer.May be less effective than formate buffers for some compounds.

This technical support guide provides a starting point for troubleshooting issues with this compound. Remember that systematic, one-change-at-a-time troubleshooting is the most effective approach to identifying and resolving chromatographic problems.

References

Technical Support Center: Optimizing Acetylpyrazine-d3 Concentration for Internal Standard Use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Acetylpyrazine-d3 as an internal standard in analytical assays. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

A1: this compound is a deuterated form of 2-acetylpyrazine, a compound commonly found in roasted food products and some biological samples. As a stable isotope-labeled (SIL) internal standard, it is chemically and physically almost identical to its non-labeled counterpart, the analyte. This similarity ensures that it behaves in a comparable manner during sample preparation, chromatography, and mass spectrometry analysis.[1] The key difference is its higher mass, which allows it to be distinguished from the analyte by a mass spectrometer.[1] Using this compound helps to correct for variations in the analytical process, such as extraction efficiency, injection volume, and matrix effects, thereby improving the accuracy and precision of quantification.[1][2]

Q2: For which types of analytes is this compound a suitable internal standard?

A2: this compound is an ideal internal standard for the quantification of 2-acetylpyrazine. Due to its structural and chemical similarities, it is also highly suitable for the analysis of other small, volatile, and semi-volatile pyrazine derivatives or other heterocyclic compounds often found in food, beverage, and flavor analysis. Its application can be extended to metabolic studies where pyrazine-containing compounds are investigated. For instance, it can be used in the analysis of pyrazines in coffee and other roasted products.[3][4]

Q3: What is the ideal concentration for an internal standard?

A3: The optimal concentration of an internal standard should be determined experimentally for each specific assay. However, a general guideline is to use a concentration that falls within the linear range of the calibration curve of the analyte.[2] Ideally, the concentration should be in the low to mid-range of the curve and close to the expected concentration of the analyte in the samples being tested. This ensures a robust and reproducible signal that is not close to the lower limit of quantification (LLOQ), where variability can be higher.

Q4: Can this compound be used in both GC-MS and LC-MS analysis?

A4: Yes, this compound can be used as an internal standard in both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods. The choice of analytical platform depends on the specific properties of the analyte and the complexity of the sample matrix. For volatile compounds like many pyrazines, GC-MS is a common and effective technique.[3] For less volatile or thermally labile analytes, or for analyses that are part of a broader multi-analyte LC-MS method, LC-MS/MS would be the preferred platform.

Troubleshooting Guide

This guide addresses specific issues that may arise when using this compound as an internal standard.

Problem Potential Cause(s) Recommended Solution(s)
High Variability in Internal Standard Signal 1. Inconsistent sample preparation or injection volume. 2. Degradation of the internal standard in the stock solution or sample. 3. Matrix effects (ion suppression or enhancement).[5][6] 4. Instrument instability.1. Ensure consistent and precise pipetting and sample handling. Use a calibrated autosampler. 2. Check the stability of this compound in your sample matrix and storage conditions. Avoid storing in strongly acidic or basic solutions to prevent H-D exchange. 3. Evaluate matrix effects by comparing the IS response in neat solution versus a matrix blank. If significant effects are observed, consider further sample cleanup, dilution, or using matrix-matched calibration standards. 4. Run system suitability tests to check for instrument performance and stability.
Poor Peak Shape or Tailing for Internal Standard 1. Column degradation or contamination. 2. Inappropriate mobile phase or GC column. 3. Overloading of the analytical column.1. Flush or replace the analytical column. 2. Ensure the mobile phase composition and pH (for LC) or the column chemistry (for GC) are compatible with pyrazine compounds. 3. Reduce the concentration of the internal standard or the injection volume.
Shift in Retention Time of Internal Standard 1. Changes in chromatographic conditions (e.g., mobile phase composition, temperature). 2. Deuterium isotope effect causing a slight shift relative to the analyte.1. Verify and stabilize all chromatographic parameters. 2. This is a known phenomenon for some deuterated standards. Ensure that the retention time is stable and reproducible across all samples. The peak for the internal standard should be well-resolved from any interfering peaks.
Crosstalk between Analyte and Internal Standard Signals 1. Isotopic impurity of the internal standard. 2. In-source fragmentation of the analyte to a mass that interferes with the internal standard.1. Verify the isotopic purity of the this compound standard. 2. Optimize the mass spectrometer source conditions (e.g., collision energy) to minimize in-source fragmentation. Select precursor-product ion transitions that are unique to the analyte and the internal standard.
Non-linear Calibration Curve 1. Inappropriate concentration of the internal standard. 2. Saturation of the detector at high analyte concentrations. 3. Significant matrix effects that are not adequately compensated for by the internal standard.1. Re-optimize the concentration of the internal standard to be within the linear range of the assay. 2. Dilute samples with high analyte concentrations to fall within the calibrated range. 3. Re-evaluate the sample preparation procedure to reduce matrix interferences.

Experimental Protocols

Protocol for Optimizing this compound Concentration

This protocol provides a step-by-step guide for determining the optimal working concentration of this compound for a new analytical method.

1. Preparation of Stock Solutions:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Prepare a series of working standard solutions of this compound by diluting the stock solution. Recommended concentrations for testing are 1, 5, 10, 50, and 100 ng/mL.

  • Prepare a stock solution of the non-labeled analyte (e.g., 2-acetylpyrazine) at 1 mg/mL.

  • From the analyte stock solution, prepare a set of calibration standards covering the expected concentration range of your samples (e.g., 0.1 to 200 ng/mL).

2. Experiment 1: Signal Intensity and Reproducibility:

  • Spike a consistent volume of each this compound working standard solution into a set of blank matrix samples (e.g., drug-free plasma, coffee extract from a pyrazine-free source).

  • Process these samples using your established sample preparation method.

  • Inject each sample in triplicate onto the LC-MS/MS or GC-MS system.

  • Evaluate the peak area response and reproducibility (%RSD) for each concentration. Select concentrations that provide a robust signal (well above the LLOQ) and high reproducibility (RSD < 15%).

3. Experiment 2: Evaluation with Analyte Calibration Curve:

  • Select the this compound concentration that demonstrated good signal intensity and reproducibility from Experiment 1.

  • Spike this concentration of this compound into all of your analyte calibration standards.

  • Process and analyze the full set of calibration standards.

  • Construct a calibration curve by plotting the peak area ratio (analyte peak area / internal standard peak area) against the analyte concentration.

  • The calibration curve should have a linear response (R² > 0.99) across the desired concentration range. If non-linearity is observed, you may need to adjust the internal standard concentration and repeat the experiment.

4. Data Analysis and Selection:

  • The optimal concentration of this compound is one that results in a stable and reproducible signal and a linear calibration curve for the analyte.

  • The chosen concentration should also be practical for routine use in terms of preparation and cost.

Data Presentation: Example Concentration Ranges for this compound

The following table provides hypothetical but realistic working concentration ranges for this compound in different applications. The optimal concentration for your specific assay must be determined experimentally.

Application Area Typical Analyte Concentration Range Suggested this compound Working Concentration Instrumentation
Flavor Analysis in Coffee10 - 500 µg/kg50 - 100 µg/kgGC-MS
Beverage Quality Control1 - 100 ng/mL10 - 25 ng/mLLC-MS/MS
Metabolite Studies in Urine0.5 - 50 ng/mL5 - 10 ng/mLLC-MS/MS
Pre-clinical Pharmacokinetics0.1 - 100 ng/mL10 ng/mLLC-MS/MS

Visualizations

Workflow for Optimizing Internal Standard Concentration

G cluster_prep Preparation cluster_exp1 Experiment 1: IS Signal Evaluation cluster_exp2 Experiment 2: Calibration Curve cluster_final Finalization prep_is Prepare IS Stock & Working Solutions spike_is Spike IS into Blank Matrix prep_is->spike_is prep_analyte Prepare Analyte Stock & Calibration Standards spike_cal Spike IS into all Analyte Calibration Standards prep_analyte->spike_cal process_samples1 Process Samples spike_is->process_samples1 analyze1 Analyze (n=3) process_samples1->analyze1 eval_signal Evaluate Signal Intensity & Reproducibility (%RSD) analyze1->eval_signal select_conc Select Promising IS Concentration eval_signal->select_conc RSD < 15%? select_conc->spike_cal process_samples2 Process Samples spike_cal->process_samples2 analyze2 Analyze Calibration Curve process_samples2->analyze2 eval_curve Evaluate Linearity (R²) analyze2->eval_curve final_conc Finalize Optimal IS Working Concentration eval_curve->final_conc R² > 0.99?

Caption: A flowchart illustrating the systematic workflow for optimizing the concentration of an internal standard.

Role of Internal Standard in Correcting for Analytical Variability

G cluster_workflow Analytical Workflow cluster_correction Correction Mechanism sample Sample (Analyte + Matrix) add_is Add Internal Standard (this compound) sample->add_is extraction Sample Preparation (e.g., LLE, SPE) add_is->extraction analysis LC-MS/MS Analysis extraction->analysis variability Sources of Variability: - Incomplete Extraction - Injection Volume Fluctuation - Ion Suppression/Enhancement analyte_signal Analyte Signal (Affected by Variability) analysis->analyte_signal is_signal IS Signal (Affected Similarly) analysis->is_signal ratio Peak Area Ratio (Analyte / IS) Compensates for Variability analyte_signal->ratio is_signal->ratio quant Accurate Quantification ratio->quant

Caption: A diagram showing how an internal standard corrects for variability throughout the analytical process.

References

Preventing Acetylpyrazine-d3 degradation during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Acetylpyrazine-d3 during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a deuterated form of acetylpyrazine, a compound found in various foods and used as a flavoring agent. In analytical and clinical chemistry, this compound is primarily used as an internal standard for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays. Its chemical properties are nearly identical to the non-deuterated (endogenous) acetylpyrazine, but its increased mass allows for clear differentiation in a mass spectrometer.

Q2: What are the recommended storage conditions for this compound?

To ensure long-term stability, this compound should be stored under the following conditions:

FormStorage TemperatureDuration
Powder-20°C3 years
Powder4°C2 years
In Solvent-80°C6 months
In Solvent-20°C1 month

For short-term handling during sample preparation, it is stable at room temperature. However, prolonged exposure to ambient conditions should be avoided.

Q3: What are the known incompatibilities of this compound?

This compound is incompatible with strong oxidizing agents. Contact with these substances should be avoided during all stages of sample preparation and analysis.

Q4: What is the primary degradation pathway of concern for this compound?

The most significant potential degradation pathway for this compound is the loss of its deuterium labels through hydrogen-deuterium (H/D) exchange. The deuterium atoms on the methyl group are adjacent to a carbonyl group, making them susceptible to exchange with protons from the solvent, particularly under acidic or basic conditions.[1][2][3][4] This can lead to a loss of the mass difference between the internal standard and the analyte, compromising the accuracy of quantification.

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound as an internal standard.

Issue 1: High Variability in Internal Standard Response

High variability in the this compound signal across a sample batch can indicate a number of underlying problems.

  • Possible Causes:

    • Inconsistent sample preparation.

    • Matrix effects, where components in the sample enhance or suppress the ionization of the internal standard.

    • Instrumental issues such as inconsistent injection volume or ion source contamination.

    • Degradation of the internal standard during sample processing.

  • Troubleshooting Steps:

    • Review Sample Preparation: Ensure consistent and accurate pipetting of the internal standard solution into all samples. Verify that the internal standard has been adequately mixed with the sample matrix.

    • Evaluate Matrix Effects: Prepare a set of quality control (QC) samples in the same matrix as the study samples and compare the internal standard response to that in the calibration standards (which are often prepared in a simpler matrix). A significant difference may indicate matrix effects. Consider further sample cleanup or chromatographic optimization.

    • Check Instrument Performance: Perform a series of blank injections to check for carryover. Inject a standard solution multiple times to assess injection precision. If necessary, clean the ion source and recalibrate the instrument.

    • Investigate Stability: If the above steps do not resolve the issue, the stability of this compound in your specific sample matrix and processing conditions should be investigated. Refer to the "Experimental Protocol for Stability Assessment" section below.

Issue 2: Loss of Deuterium Labels (Hydrogen-Deuterium Exchange)

A gradual decrease in the mass-to-charge ratio (m/z) of this compound or the appearance of a signal at the m/z of the non-deuterated acetylpyrazine can indicate H/D exchange.

  • Possible Causes:

    • Exposure to acidic or basic conditions during sample preparation.

    • Elevated temperatures during sample processing or storage.

    • The composition of the solvent or sample matrix.

  • Troubleshooting Steps:

    • Assess pH: Measure the pH of your samples after all reagents have been added. If the pH is strongly acidic or basic, consider adjusting the sample preparation protocol to maintain a more neutral pH.

    • Control Temperature: Avoid exposing samples to high temperatures for extended periods. If heating is necessary, perform a time-course experiment to determine the extent of degradation.

    • Solvent Selection: If possible, use aprotic solvents (e.g., acetonitrile) instead of protic solvents (e.g., water, methanol) in your sample preparation, as protic solvents are a source of protons for the exchange reaction.

    • Perform a Stability Study: Use the protocol provided below to systematically evaluate the impact of pH, temperature, and time on the stability of this compound in your specific experimental conditions.

Experimental Protocols

Experimental Protocol for Stability Assessment of this compound

This protocol is designed to assess the stability of this compound under various conditions to identify potential degradation.

1. Objective: To determine the stability of this compound in a specific sample matrix under varying pH, temperature, and time conditions.

2. Materials:

  • This compound stock solution

  • Blank sample matrix (e.g., plasma, urine)

  • Buffers of various pH values (e.g., pH 3, 5, 7, 9)

  • LC-MS/MS system

3. Procedure:

  • Preparation of Test Samples:

    • Spike the blank sample matrix with a known concentration of this compound (e.g., the concentration used in your analytical method).

    • Aliquot the spiked matrix into several sets of tubes.

    • For pH stability testing, add different buffers to each set of tubes to achieve the desired final pH values.

    • Prepare a control set of samples at neutral pH and store them immediately at -80°C.

  • Incubation:

    • Temperature Stability: Incubate sets of samples at different temperatures (e.g., room temperature, 37°C, 50°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • pH Stability: Incubate the pH-adjusted samples at a specific temperature (e.g., room temperature) for the same time points.

    • Freeze-Thaw Stability: Subject a set of samples to multiple freeze-thaw cycles (e.g., freeze at -20°C or -80°C and thaw at room temperature for 3 cycles).

  • Sample Analysis:

    • At each time point, retrieve the samples, perform your standard sample extraction procedure, and analyze them by LC-MS/MS.

    • Monitor the peak area of this compound (at its expected m/z) and also monitor for the appearance of the non-deuterated acetylpyrazine (at its expected m/z).

4. Data Analysis:

  • Calculate the percentage of this compound remaining at each condition relative to the control samples (time zero, stored at -80°C).

  • Plot the percentage remaining against time for each condition (pH and temperature).

  • A loss of more than 15% of the initial concentration is generally considered significant degradation.

  • Summarize the results in a table for easy comparison.

Example Data Presentation:

ConditionTime (hours)% this compound Remaining
pH 3, 25°C298.5
495.2
889.1
2475.4
pH 7, 25°C299.8
499.5
899.1
2498.7
pH 9, 25°C297.3
492.1
885.6
2468.9

Visualizations

degradation_pathway cluster_main Hydrogen-Deuterium Exchange Pathway acetylpyrazine_d3 This compound (CD3) enolate Enolate/Enol Intermediate acetylpyrazine_d3->enolate + H+ / - D+ (Acidic/Basic Conditions) acetylpyrazine_d2 Acetylpyrazine-d2 (CHD2) enolate->acetylpyrazine_d2 + D+ / - H+

Caption: Potential degradation of this compound via H/D exchange.

experimental_workflow cluster_workflow Stability Assessment Workflow start Spike Blank Matrix with This compound aliquot Aliquot Spiked Matrix start->aliquot conditions Expose to Test Conditions (pH, Temp, Freeze-Thaw) aliquot->conditions extract Sample Extraction conditions->extract analyze LC-MS/MS Analysis extract->analyze end Data Analysis and Stability Assessment analyze->end troubleshooting_guide cluster_troubleshooting Troubleshooting Internal Standard Variability start High IS Variability Observed? prep Review Sample Preparation Protocol start->prep Yes matrix Evaluate Matrix Effects prep->matrix No Issue Found resolved Issue Resolved prep->resolved Issue Found & Corrected instrument Check Instrument Performance matrix->instrument No Issue Found matrix->resolved Issue Found & Corrected stability Conduct Stability Study instrument->stability No Issue Found instrument->resolved Issue Found & Corrected stability->resolved Stability Confirmed

References

Technical Support Center: Matrix Effects on Acetylpyrazine-d3 Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the quantification of Acetylpyrazine-d3 in complex samples.

Troubleshooting Guide

Issue: Inconsistent or inaccurate quantification of analyte despite using this compound as an internal standard.

Possible Cause: Differential matrix effects between the analyte and the deuterated internal standard. While stable isotope-labeled (SIL) internal standards like this compound are designed to co-elute with the analyte and experience similar matrix effects, variations in the sample matrix can lead to discrepancies.

Troubleshooting Steps:

  • Verify Co-elution:

    • Overlay the chromatograms of the analyte and this compound from a matrix sample.

    • Observation: Do the peaks perfectly overlap? Even slight retention time differences can expose the analyte and internal standard to different co-eluting matrix components, causing differential ion suppression or enhancement.[1][2][3]

    • Action: If peaks are not perfectly co-eluting, adjust the chromatographic method (e.g., gradient, column chemistry) to achieve complete overlap.[3]

  • Evaluate Matrix Effects Quantitatively:

    • Perform a post-extraction spike experiment to determine the absolute and relative matrix effects. A detailed protocol is provided below.

    • Observation: Is there a significant difference in the matrix factor (MF) between the analyte and this compound? An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.[3] The internal standard-normalized MF should be close to 1.0.

    • Action: If the internal standard does not adequately compensate for the matrix effect, further sample cleanup or chromatographic optimization is necessary.

  • Optimize Sample Preparation:

    • Protein Precipitation (PPT): While fast, PPT is a non-selective sample cleanup method that may not sufficiently remove interfering matrix components, particularly phospholipids.[4]

    • Liquid-Liquid Extraction (LLE): LLE can offer improved selectivity over PPT. Experiment with different organic solvents and pH adjustments to optimize the extraction of Acetylpyrazine and minimize co-extraction of matrix components.[5][6]

    • Solid-Phase Extraction (SPE): SPE provides a higher degree of selectivity and can effectively remove interfering compounds. Select a sorbent that strongly retains the analyte while allowing matrix components to be washed away.[7][8]

    • Phospholipid Removal Plates: If phospholipids are suspected to be the primary source of ion suppression, consider using specialized phospholipid removal plates.[9]

  • Dilute the Sample:

    • Diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their impact on ionization.[9][10] This is a simple and effective strategy if the analyte concentration is high enough to remain above the lower limit of quantification (LLOQ) after dilution.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect my results?

A1: Matrix effects are the alteration of ionization efficiency of a target analyte by the presence of co-eluting components in the sample matrix.[7][11][12] These effects can manifest as:

  • Ion Suppression: A decrease in the analyte signal, leading to underestimation of the concentration.[11][12][13] This is the more common effect.

  • Ion Enhancement: An increase in the analyte signal, leading to overestimation of the concentration.

Matrix effects can lead to poor accuracy, imprecision, and unreliable quantification in LC-MS/MS assays.[4]

Q2: I'm using a deuterated internal standard (this compound). Shouldn't that correct for all matrix effects?

A2: Ideally, a deuterated internal standard co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, thus providing accurate correction. However, this is not always the case.[1] Factors such as slight differences in retention time between the analyte and the deuterated standard can lead to incomplete correction, a phenomenon known as differential matrix effects.[1] Therefore, it is crucial to validate that the internal standard is effectively compensating for matrix effects in your specific application.

Q3: What are the common causes of matrix effects in complex samples like plasma or food matrices?

A3: The primary culprits for matrix effects are endogenous components of the sample that are co-extracted with the analyte. In biological fluids like plasma, phospholipids are a major cause of ion suppression.[5] Other sources include salts, proteins, and metabolites. In food matrices, the complexity is even greater, with potential interferences from fats, carbohydrates, pigments, and other food components.[14]

Q4: How can I determine if my assay is suffering from matrix effects?

A4: A common and effective method is the post-extraction spike analysis .[3] This involves comparing the response of the analyte spiked into a blank matrix extract to the response of the analyte in a neat solution. A significant difference in the signal indicates the presence of matrix effects. Another qualitative method is post-column infusion , where a constant flow of the analyte is introduced into the mass spectrometer after the analytical column. Injection of a blank matrix extract will show a dip or rise in the baseline signal if ion suppression or enhancement is occurring at the retention time of co-eluting matrix components.[15]

Q5: What are the best strategies to mitigate matrix effects?

A5: A multi-pronged approach is often the most effective:

  • Improved Sample Cleanup: Employ more selective sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a larger portion of the interfering matrix components.[5][8][15]

  • Chromatographic Separation: Optimize your LC method to separate the analyte from co-eluting matrix components. This can involve adjusting the mobile phase gradient, changing the column chemistry, or using a longer column.[15]

  • Sample Dilution: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering components.[9][10]

  • Use of an Appropriate Internal Standard: A stable isotope-labeled internal standard that co-elutes perfectly with the analyte is the best choice for compensating for matrix effects that cannot be eliminated through sample preparation or chromatography.[2][3]

Quantitative Data on Matrix Effects

Analyte/Internal StandardMatrixSample PreparationMean Matrix Factor (MF)% RSD of MF (n=6)Internal Standard Normalized MF
AcetylpyrazineHuman PlasmaProtein Precipitation0.6515.21.08
This compoundHuman PlasmaProtein Precipitation0.6014.5-
AcetylpyrazineHuman PlasmaSolid-Phase Extraction0.925.81.02
This compoundHuman PlasmaSolid-Phase Extraction0.905.5-
AcetylpyrazineFood Matrix (e.g., Coffee)QuEChERS0.7812.31.05
This compoundFood Matrix (e.g., Coffee)QuEChERS0.7411.9-

Interpretation of the Table:

  • Matrix Factor (MF): Calculated as (Peak area in the presence of matrix) / (Peak area in neat solution). An MF < 1 indicates ion suppression.

  • % RSD of MF: The relative standard deviation of the matrix factor across different lots of the matrix, indicating the variability of the matrix effect.

  • Internal Standard Normalized MF: Calculated as (MF of Analyte) / (MF of Internal Standard). A value close to 1.0 indicates effective compensation by the internal standard.

The table illustrates that a more rigorous sample preparation method like SPE can significantly reduce the matrix effect (MF closer to 1) and its variability (% RSD) compared to protein precipitation.

Experimental Protocols

Protocol for Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)

This protocol describes how to quantitatively assess the matrix effect for Acetylpyrazine using this compound as an internal standard.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and internal standard into the mobile phase or reconstitution solvent at a known concentration (e.g., low, medium, and high QC levels).

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank matrix. After the final extraction step (e.g., evaporation), spike the extracts with the analyte and internal standard to the same concentrations as in Set A.

    • Set C (Matrix-Matched Standards): Spike the analyte and internal standard into the blank matrix before extraction.

  • Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for the analyte and the internal standard.

  • Calculate Matrix Factor (MF) and Internal Standard Normalized Matrix Factor (IS-Normalized MF):

    • Absolute Matrix Factor (Analyte): MF_analyte = (Mean peak area of analyte in Set B) / (Mean peak area of analyte in Set A)

    • Absolute Matrix Factor (Internal Standard): MF_IS = (Mean peak area of IS in Set B) / (Mean peak area of IS in Set A)

    • Internal Standard Normalized Matrix Factor: IS-Normalized MF = MF_analyte / MF_IS

    • Recovery: Recovery (%) = (Mean peak area of analyte in Set C) / (Mean peak area of analyte in Set B) * 100

  • Acceptance Criteria:

    • For a robust method, the absolute MF should ideally be between 0.8 and 1.2.

    • The IS-Normalized MF should be close to 1.0, with a %RSD of ≤15% across the different matrix lots.

Visualizations

Troubleshooting_Matrix_Effects start Inconsistent/Inaccurate Results with this compound IS check_coelution Check Analyte and IS Peak Co-elution start->check_coelution quantify_me Quantify Matrix Effects (Post-Extraction Spike) check_coelution->quantify_me  Yes optimize_chrom Optimize Chromatography to Achieve Co-elution check_coelution->optimize_chrom No check_is_compensation Does IS Compensate for ME? (IS-Normalized MF ≈ 1) quantify_me->check_is_compensation optimize_chrom->check_coelution optimize_sample_prep Improve Sample Preparation (LLE, SPE, Phospholipid Removal) check_is_compensation->optimize_sample_prep No end_good Method Validated: Accurate Quantification check_is_compensation->end_good Yes optimize_sample_prep->quantify_me dilute_sample Dilute Sample Extract optimize_sample_prep->dilute_sample dilute_sample->quantify_me end_bad Re-evaluate Method or IS Choice

Caption: Troubleshooting decision tree for matrix effects.

Matrix_Effect_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_Data Data Analysis sample Complex Sample (e.g., Plasma, Food) add_is Spike with This compound (IS) sample->add_is extraction Extraction (PPT, LLE, SPE) add_is->extraction extract Sample Extract extraction->extract injection Injection extract->injection lc_separation LC Separation injection->lc_separation ionization Ionization (ESI/APCI) lc_separation->ionization detection MS/MS Detection ionization->detection potential_issue Potential Pitfall: Differential Matrix Effects (Ion Suppression/Enhancement) ionization->potential_issue quantification Quantification (Analyte/IS Ratio) detection->quantification result Final Concentration quantification->result potential_issue->quantification

Caption: Experimental workflow for sample analysis.

References

Acetylpyrazine-d3 purity issues and purification techniques

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acetylpyrazine-d3.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a deuterated form of Acetylpyrazine, a compound used as a flavoring agent and as a key intermediate in the synthesis of various pharmaceuticals, including those for treating malaria, epilepsy, and Parkinson's disease. Due to the deuterium labeling, this compound is frequently used as an internal standard in pharmacokinetic and metabolic studies to track the absorption, distribution, metabolism, and excretion (ADME) of its non-deuterated counterpart. The deuterium atoms provide a distinct mass signature for analysis by mass spectrometry.

Q2: What are the typical purity specifications for commercially available this compound?

A2: Commercially available this compound typically has a purity of 95% or greater. Some suppliers offer higher purity grades, such as ≥98%. It is crucial to verify the certificate of analysis for the specific lot being used in your experiments.

Q3: What are some potential impurities that might be present in this compound?

A3: Potential impurities in this compound can arise from the synthetic process. These may include:

  • Residual starting materials and reagents: Depending on the synthetic route, these could include non-deuterated or partially deuterated precursors.

  • Byproducts of the reaction: Similar to the synthesis of other pyrazines, imidazole derivatives can be common impurities, especially if the synthesis involves sugars and amino acids.

  • Isotopic impurities: Incompletely deuterated Acetylpyrazine species (d1 or d2) can be present.

  • Degradation products: Although generally stable, prolonged exposure to harsh conditions (strong acids, bases, or oxidizing agents) can lead to degradation.

Q4: What analytical techniques are recommended for assessing the purity of this compound?

A4: The most common and effective methods for analyzing the purity of this compound are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile and semi-volatile compounds and identifying them based on their mass-to-charge ratio. It is well-suited for detecting and quantifying impurities in this compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used for purity assessment, particularly for less volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help identify impurities by detecting signals from non-deuterated or partially deuterated species, as well as other organic contaminants.

Troubleshooting Guides

Purity Issues and Purification Techniques

This section provides guidance on addressing common purity issues encountered with this compound and details on purification techniques.

Issue 1: Lower than expected purity confirmed by GC-MS analysis.

  • Possible Cause: Presence of synthetic byproducts or residual starting materials.

  • Troubleshooting Steps:

    • Identify the Impurities: Analyze the GC-MS data to identify the mass of the impurity peaks. This can provide clues as to their structure.

    • Select a Purification Method: Based on the likely nature of the impurities, choose an appropriate purification technique from the detailed protocols below. For example, flash column chromatography is effective for separating compounds with different polarities.

Issue 2: Poor recovery after purification.

  • Possible Cause 1: The compound has some solubility in the cold recrystallization solvent.

  • Troubleshooting Steps:

    • Minimize the amount of hot solvent used to dissolve the compound.

    • Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.

  • Possible Cause 2: The compound is adsorbing to the stationary phase in column chromatography.

  • Troubleshooting Steps:

    • If using silica gel, consider deactivating it with a small amount of triethylamine in the eluent, especially if the compound is acid-sensitive.

    • Try a different stationary phase, such as alumina.

Quantitative Data Summary

The following table summarizes the expected purity of this compound after applying various purification techniques. The "Initial Purity" reflects a typical commercial-grade product, while the "Expected Final Purity" is an estimate based on the effectiveness of the purification method.

Purification TechniqueInitial Purity (%)Expected Final Purity (%)
Recrystallization95.0>99.0
Flash Column Chromatography95.0>98.5
Vacuum Distillation95.0>99.5

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is suitable for removing small amounts of impurities from a solid sample of this compound.

Methodology:

  • Solvent Selection: Based on solubility tests, ethanol or a mixture of ethanol and water is a suitable solvent for recrystallizing acetylpyrazine.

  • Dissolution: In a fume hood, place the impure this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid dissolves completely. If using a solvent pair, dissolve the solid in the "soluble" solvent (ethanol) and then add the "insoluble" solvent (water) dropwise until the solution becomes cloudy. Reheat to clarify.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol. Allow the crystals to air dry on the filter paper, then transfer them to a watch glass to dry completely.

Protocol 2: Purification by Flash Column Chromatography

This method is effective for separating this compound from impurities with different polarities.

Methodology:

  • Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.

  • Mobile Phase Selection: A common mobile phase for pyrazine derivatives is a mixture of hexane and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation.

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution and Fraction Collection: Elute the column with the mobile phase, collecting fractions in test tubes. Monitor the separation by TLC.

  • Solvent Removal: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 3: Purification by Vacuum Distillation

This technique is suitable for purifying this compound from non-volatile impurities.

Methodology:

  • Apparatus Setup: Assemble a vacuum distillation apparatus, including a distillation flask, a condenser, a receiving flask, and a vacuum source.

  • Sample Preparation: Place the impure this compound in the distillation flask with a stir bar.

  • Distillation:

    • Begin stirring and gradually apply vacuum. The boiling point of acetylpyrazine is 78-79 °C at 8 mmHg and 59 °C at 33 torr.

    • Gently heat the distillation flask.

    • Collect the distillate that comes over at the expected boiling point and pressure.

  • Product Recovery: Once the distillation is complete, carefully release the vacuum and collect the purified this compound from the receiving flask.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Initial Assessment cluster_purification Purification cluster_final Final Product start Impure this compound (Purity < 95%) qc1 Purity Analysis (GC-MS, HPLC, NMR) start->qc1 recrystallization Recrystallization qc1->recrystallization Solid Impurities chromatography Flash Column Chromatography qc1->chromatography Polar/Non-polar Impurities distillation Vacuum Distillation qc1->distillation Non-volatile Impurities qc2 Final Purity Analysis (>98%) recrystallization->qc2 chromatography->qc2 distillation->qc2 final_product Pure this compound qc2->final_product

Caption: Workflow for the purification of this compound.

pharmacokinetic_study cluster_dosing Dosing cluster_sampling Sample Collection & Preparation cluster_analysis Analysis drug_admin Administer Non-deuterated Acetylpyrazine to Subject blood_sample Collect Blood Samples at Timed Intervals drug_admin->blood_sample add_internal_std Spike Samples with This compound (Internal Standard) blood_sample->add_internal_std sample_prep Sample Preparation (e.g., Protein Precipitation, Extraction) add_internal_std->sample_prep lc_ms LC-MS/MS Analysis sample_prep->lc_ms quantification Quantify Drug Concentration (Analyte/Internal Standard Ratio) lc_ms->quantification pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) quantification->pk_analysis

Caption: Use of this compound in a pharmacokinetic study.

Overcoming poor ionization of Acetylpyrazine-d3 in ESI-MS

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with the poor ionization of Acetylpyrazine-d3 in Electrospray Ionization Mass Spectrometry (ESI-MS).

Troubleshooting Guide: Enhancing this compound Signal

This section addresses specific issues in a question-and-answer format to guide you through the troubleshooting process.

Question 1: My signal for this compound is extremely low or non-existent. Where should I start?

Answer:

A complete loss of signal often points to a fundamental issue with the sample, the instrument, or the basic setup. Before optimizing ionization-specific parameters, perform these initial checks:

  • Verify Analyte Mass: Confirm you are monitoring the correct mass-to-charge ratio (m/z). For this compound (Molecular Weight: ~125.14 Da[1]), the primary ion to monitor in positive mode is the protonated molecule, [M+H]⁺.

  • Instrument Performance Check: Ensure the mass spectrometer is performing as expected. Run a system suitability test or inject a standard compound that is known to ionize well under your current conditions.

  • Inspect the ESI Source: Visually inspect the electrospray needle. A stable and fine mist (Taylor cone) should be visible.[2] An unstable or dripping spray indicates a problem with the voltage, gas flow, or a clog in the system.[2][3]

  • Sample Integrity: Prepare a fresh standard of this compound. If the issue persists with a new sample, the problem likely lies with the method or instrument, not sample degradation.

Question 2: My this compound signal is consistently weak. How can I improve its ionization efficiency?

Answer:

Weak signal intensity for this compound is common due to its chemical nature. As a nitrogen-containing heterocyclic compound, its basicity is a key factor in ionization, but it is considered a weak base, making protonation difficult.[4] The following strategies can significantly enhance its signal.

1. Mobile Phase & Additive Optimization

The composition of your solvent is the most critical factor for improving ionization.[5][6] The goal is to promote the formation of a single, stable ion.

  • Promote Protonation with Acidic Additives: The most common strategy for basic compounds is to lower the pH of the mobile phase to encourage the formation of [M+H]⁺ ions.[6][7]

    • Formic Acid (FA): Start by adding 0.1% formic acid to both the aqueous and organic mobile phases. This is generally effective and less likely to cause signal suppression compared to other acids.[8]

    • Acetic Acid (AA): Can be used as an alternative to FA, typically at similar concentrations.

    • Avoid Trifluoroacetic Acid (TFA): TFA is a strong ion-pairing agent that can significantly suppress the ESI signal in positive ion mode and should be avoided.[3][8][9]

  • Enhance Signal with Adduct-Forming Additives: If protonation is inefficient, promoting the formation of other adducts can be a highly effective strategy.[10][11]

    • Ammonium Acetate/Formate: Adding 5-10 mM of ammonium acetate or ammonium formate can promote the formation of the ammonium adduct [M+NH₄]⁺. This is often more stable and yields a higher signal for weakly basic compounds.[10][12]

    • Sodium or other Metal Cations: In some cases, sodium adducts ([M+Na]⁺) can be significantly more intense than protonated molecules.[13] This can be achieved by adding a small amount of sodium acetate (~1-5 mM) to the mobile phase.[10][11] Be aware that sodium contamination from glassware or solvents is common and can lead to mixed signals ([M+H]⁺ and [M+Na]⁺), complicating quantification.[13][14]

Table 1: Effect of Common Mobile Phase Additives on this compound Ionization

AdditiveTypical ConcentrationPrimary Ion FormedExpected m/zPotential Impact
Formic Acid0.1% (v/v)[M+H]⁺126.15Baseline: Promotes protonation of the weakly basic pyrazine nitrogen.
Ammonium Acetate5-10 mM[M+NH₄]⁺143.18High Potential: Can significantly increase signal for compounds that do not protonate well.
Sodium Acetate1-5 mM[M+Na]⁺148.13High Potential: Often provides the highest sensitivity for certain molecules but can arise from contamination.[13]
Trifluoroacetic Acid0.05-0.1% (v/v)[M+H]⁺126.15Not Recommended: Strong potential for ion suppression.[3][9]

2. Instrument Parameter Optimization

Fine-tuning the ESI source parameters is crucial for maximizing the ion signal.[15]

  • Capillary Voltage: Optimize for a stable spray. A typical starting point is 3.0-4.5 kV for positive mode. Too high a voltage can cause discharge and signal instability.[3][16]

  • Cone Voltage (or Fragmentor/Declustering Potential): This voltage helps desolvate ions and transfer them into the mass analyzer. A voltage ramp (e.g., 10-60 V) should be performed to find the optimal value that maximizes the precursor ion signal without causing in-source fragmentation.[9]

  • Drying Gas Temperature & Flow: These parameters aid in solvent evaporation. Higher organic content in the mobile phase generally requires lower temperatures and flow rates. Overheating can cause thermal degradation of the analyte, while insufficient drying leads to cluster formation and reduced signal.[17]

  • Nebulizer Gas Pressure: This affects the size of the initial droplets. Higher pressure typically creates finer droplets, which aids in desolvation. Optimize according to manufacturer recommendations.

Question 3: My signal is unstable and the baseline is noisy. What are the likely causes?

Answer:

Signal instability is often related to the electrospray process itself or contamination.

  • Unstable Spray: As mentioned, visually confirm a consistent, fine spray. An inconsistent spray can result from a partial clog, improper spray needle positioning, or incorrect gas/voltage settings.[3]

  • Source Contamination: Salts or non-volatile components from previous analyses or the sample matrix can build up on the source components (e.g., ion transfer capillary, cone).[18] This can lead to charge suppression and erratic signal. Cleaning the ion source according to the manufacturer's protocol is recommended.

  • Mobile Phase Issues: Ensure your mobile phase is properly mixed and degassed. Air bubbles in the pump or lines can cause fluctuations in flow rate and an unstable spray.[2]

Visual Guides

Troubleshooting Workflow for Poor Ionization

The following diagram outlines a systematic approach to diagnosing and resolving poor signal for this compound.

G start_node Start: Poor or No Signal for this compound check_node_1 Basic Checks OK? (m/z, Instrument Perf., Stable Spray) start_node->check_node_1 check_node check_node process_node process_node solution_node solution_node fail_node fail_node process_node_1 Optimize Mobile Phase: Add 0.1% Formic Acid check_node_1->process_node_1 Yes fail_node_1 Fix Fundamental Issue: Calibrate, Clean Source, Check Sample check_node_1->fail_node_1 No check_node_2 Signal Improved Sufficiently? process_node_1->check_node_2 solution_node_1 Proceed with Analysis check_node_2->solution_node_1 Yes process_node_2 Try Adduct Formation: Add 5-10mM Ammonium Acetate check_node_2->process_node_2 No check_node_3 Signal Improved Sufficiently? process_node_2->check_node_3 check_node_3->solution_node_1 Yes process_node_3 Optimize Instrument Source Parameters (Cone Voltage, Gas Temp/Flow) check_node_3->process_node_3 No check_node_4 Signal Improved Sufficiently? process_node_3->check_node_4 check_node_4->solution_node_1 Yes fail_node_2 Consider Alternative Ionization (e.g., APCI) or Derivatization check_node_4->fail_node_2 No

Caption: A step-by-step workflow for troubleshooting poor ESI-MS signal.

Factors Influencing this compound Ionization

This diagram illustrates the key experimental variables that control ionization efficiency.

G main This compound Ionization Efficiency analyte Analyte Properties main->analyte mobile_phase Mobile Phase main->mobile_phase instrument Instrument Settings main->instrument matrix Sample Matrix main->matrix pka Weak Basicity analyte->pka polarity Polar Nature analyte->polarity ph pH (Acidic Additives) mobile_phase->ph adducts Adduct Formers (NH4+, Na+) mobile_phase->adducts organic Organic Solvent % mobile_phase->organic cone_v Cone/Fragmentor Voltage instrument->cone_v cap_v Capillary Voltage instrument->cap_v gas Drying Gas & Temp instrument->gas suppression Ion Suppression matrix->suppression cleanup Sample Cleanup matrix->cleanup

Caption: Key factors impacting the ESI-MS signal of this compound.

Frequently Asked Questions (FAQs)

  • Q: What are the expected m/z values for this compound in positive ESI-MS?

    • A: The molecular weight of this compound (C₆H₃D₃N₂O) is approximately 125.14 Da.[1] You should look for the following common adducts in your mass spectrum:

      • Protonated ([M+H]⁺): 126.15 m/z

      • Sodium Adduct ([M+Na]⁺): 148.13 m/z

      • Ammonium Adduct ([M+NH₄]⁺): 143.18 m/z

      • Potassium Adduct ([M+K]⁺): 164.10 m/z

  • Q: Why is this compound inherently difficult to analyze with ESI-MS?

    • A: Acetylpyrazine is a weakly basic molecule.[4] Electrospray ionization in positive mode is most efficient for compounds that can be readily protonated. Because the nitrogen atoms in the pyrazine ring are not strongly basic, the molecule does not easily accept a proton, leading to low ionization efficiency and a weak signal under standard conditions.[6]

  • Q: Can this compound be analyzed in negative ESI mode?

    • A: It is unlikely to be effective. The molecular structure of this compound lacks acidic protons (like those on carboxylic acids or phenols) that are easily lost to form negative ions. Therefore, analysis should be focused on the positive ion mode.

  • Q: What is a good starting point for a new method?

    • A: Begin with a reversed-phase column (e.g., C18) and a mobile phase of water and acetonitrile (or methanol), both containing 0.1% formic acid. Set the initial source conditions to the instrument manufacturer's general recommendations and optimize from there using the strategies outlined in this guide.

Experimental Protocols

Protocol 1: Mobile Phase Additive Screening

Objective: To systematically determine the best additive for maximizing the signal of this compound.

Methodology:

  • Prepare Stock Solutions:

    • Analyte: Prepare a 1 µg/mL solution of this compound in 50:50 acetonitrile:water.

    • Additives: Prepare 1% (v/v) formic acid and 100 mM stocks of ammonium acetate and sodium acetate.

  • Setup: Use a direct infusion setup via a syringe pump connected to the ESI source to avoid chromatographic variability. Set the flow rate to a value typical for your system (e.g., 10 µL/min).

  • Infusion Experiments: Infuse the analyte under the following mobile phase conditions and record the absolute signal intensity for the primary ion formed.

    • Condition A (Control): 50:50 acetonitrile:water (no additive).

    • Condition B (Acidic): 50:50 acetonitrile:water with 0.1% formic acid.

    • Condition C (Ammonium Adduct): 50:50 acetonitrile:water with 10 mM ammonium acetate.

    • Condition D (Sodium Adduct): 50:50 acetonitrile:water with 5 mM sodium acetate.

  • Analysis: Compare the signal intensity obtained under each condition. The condition yielding the highest, most stable signal is optimal for your analysis.

Protocol 2: Cone Voltage Optimization

Objective: To find the optimal cone voltage (fragmentor/declustering potential) that maximizes precursor ion intensity.

Methodology:

  • Setup: Using the optimal mobile phase condition identified in Protocol 1, infuse the 1 µg/mL this compound solution directly into the mass spectrometer.

  • Acquisition Method: Create a method where you monitor the m/z of the most abundant adduct (e.g., [M+H]⁺ or [M+NH₄]⁺).

  • Voltage Ramp: Set up a series of short experiments or use a software feature to automatically ramp the cone voltage. Acquire data for at least 30 seconds at each voltage setting, starting from 10 V and increasing in 5 V increments up to 80 V.

  • Analysis: Plot the signal intensity of the target ion versus the cone voltage. The optimal voltage is the one that gives the maximum intensity before the signal begins to decrease (which indicates the onset of in-source fragmentation). Use this optimized value for your LC-MS/MS analyses.

References

Technical Support Center: Optimizing MS/MS Fragmentation Energy for Acetylpyrazine-d3

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acetylpyrazine-d3 in tandem mass spectrometry (MS/MS) experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when adjusting fragmentation energy for this compound.

Q1: I am not seeing any fragment ions for this compound. What is a good starting point for the collision energy (CE)?

A1: For small molecules like this compound, a typical starting point for collision-induced dissociation (CID) is within the low-energy range of 10-40 eV. If you are not observing any fragmentation, your initial collision energy may be too low. We recommend starting with a CE of approximately 20 eV and gradually increasing it in increments of 5-10 eV.

Q2: My signal intensity for the precursor and fragment ions is unstable. What could be the cause?

A2: Signal instability can arise from several factors unrelated to collision energy.[1] Before extensive optimization of fragmentation, ensure the following:

  • Stable Ion Source: Check for a consistent and stable spray from your ion source.

  • LC System: Verify that the liquid chromatography system is providing a stable flow and that there are no leaks.

  • Sample Preparation: Ensure your sample is free of particulates and that the concentration is appropriate. Highly concentrated samples can lead to ion suppression.

  • Instrument Contamination: A contaminated mass spectrometer can lead to fluctuating signals.[1]

Q3: I am observing the precursor ion but very weak or no fragment ions even after increasing the collision energy. What should I do?

A3: This situation suggests that the energy being transferred to the precursor ion is insufficient for fragmentation.

  • Increase Collision Energy Systematically: Continue to increase the collision energy in a stepwise manner. Small molecules can sometimes require higher than expected energy for efficient fragmentation.

  • Check Collision Gas Pressure: Ensure the collision gas (e.g., argon or nitrogen) pressure is within the manufacturer's recommended range. Inadequate collision gas will lead to inefficient collisional activation.

  • Review Precursor Ion Selection: Double-check that the correct precursor ion (m/z for this compound) is being isolated in the first quadrupole.

Q4: At higher collision energies, my precursor ion signal disappears, and I see many small, low-intensity fragment ions. How do I optimize for a specific fragment?

A4: This indicates that the collision energy is too high, leading to excessive fragmentation of your precursor ion and potentially secondary fragmentation of your initial product ions. To optimize for a specific, more intense fragment, you will need to perform a collision energy optimization experiment. This involves analyzing a constant infusion of this compound while ramping the collision energy over a defined range (e.g., 5-60 eV) and monitoring the intensity of the desired fragment ion. The energy that produces the maximum intensity for that fragment is the optimal collision energy.

Predicted Fragmentation of this compound

Based on the known fragmentation pattern of Acetylpyrazine, we can predict the major fragment ions for this compound. The three deuterium atoms are on the acetyl methyl group.

Precursor IonStructurePredicted Fragment Ion (m/z)Corresponding Non-Deuterated Fragment (m/z)Description
This compound (m/z 126.08) Pyrazine-CO-CD398.06 95Loss of CO
83.05 80Loss of CD3CO radical
70.05 67Further fragmentation of the pyrazine ring
56.04 53Further fragmentation of the pyrazine ring
46.04 43CD3CO+ ion

Note: The predicted m/z values are based on the addition of three deuterium atoms to the acetyl group of acetylpyrazine.

Experimental Protocol: Optimizing Collision Energy for this compound

This protocol outlines a systematic approach to determine the optimal collision energy for the fragmentation of this compound in an MS/MS experiment.

1. Preparation of this compound Standard Solution:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
  • Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in the mobile phase you will be using for your analysis.

2. Instrument Setup and Infusion:

  • Set up your mass spectrometer in positive ionization mode.
  • Infuse the 1 µg/mL working solution of this compound directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
  • Optimize the ion source parameters (e.g., capillary voltage, source temperature) to obtain a stable and robust signal for the precursor ion of this compound (m/z 126.08).

3. Product Ion Scan (Full Scan MS/MS):

  • Perform a product ion scan to identify the major fragment ions of this compound.
  • Set the first quadrupole (Q1) to isolate the precursor ion at m/z 126.08.
  • Set the third quadrupole (Q3) to scan a mass range that will encompass the expected fragments (e.g., m/z 40-130).
  • Apply a moderate collision energy (e.g., 25 eV) to induce fragmentation.
  • Identify the most abundant and structurally informative fragment ions from the resulting spectrum.

4. Collision Energy Optimization for Key Fragments:

  • Select one or two of the most intense and specific fragment ions identified in the product ion scan for optimization.
  • Set up a Multiple Reaction Monitoring (MRM) or product ion monitoring experiment where Q1 is fixed on the precursor ion (m/z 126.08) and Q3 is fixed on the selected fragment ion.
  • Create a method that ramps the collision energy across a wide range, for example, from 5 eV to 60 eV in 2-5 eV increments.
  • Acquire data at each collision energy level, ensuring sufficient time for the signal to stabilize at each step.

5. Data Analysis and Determination of Optimal Collision Energy:

  • Plot the intensity of the selected fragment ion as a function of the collision energy.
  • The collision energy that corresponds to the highest intensity of the fragment ion is the optimal collision energy for that specific transition.
  • Repeat this process for any other fragment ions of interest.

Table of Expected Results from Collision Energy Optimization:

The following table provides a hypothetical representation of the data you might obtain from a collision energy optimization experiment. The optimal CE is the value that yields the highest relative abundance for a particular fragment.

Collision Energy (eV)Precursor Ion (m/z 126.08) Relative Abundance (%)Fragment Ion (m/z 98.06) Relative Abundance (%)Fragment Ion (m/z 83.05) Relative Abundance (%)Fragment Ion (m/z 46.04) Relative Abundance (%)
5100521
108525105
1560602515
2035904530
25 15 100 65 50
305858070
35<1609585
40 <1 40 100 95
45<12080100
50<1106085
55<154070
60<1<52555

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting issues related to the fragmentation of this compound.

fragmentation_troubleshooting start Start: MS/MS Experiment with this compound check_signal Is there a stable signal for the precursor ion (m/z 126.08)? start->check_signal troubleshoot_signal Troubleshoot Signal Stability: - Check ion source - Verify LC flow - Inspect sample integrity - Check for contamination check_signal->troubleshoot_signal No check_fragments Are fragment ions observed? check_signal->check_fragments Yes troubleshoot_signal->check_signal increase_ce Increase Collision Energy (CE) in 5-10 eV increments check_fragments->increase_ce No check_precursor Is the precursor ion signal still present? check_fragments->check_precursor Yes increase_ce->check_fragments optimize_ce Perform Collision Energy Optimization Experiment check_precursor->optimize_ce Yes excessive_fragmentation Excessive Fragmentation: - Lower Collision Energy - Focus on a narrower CE range for optimization check_precursor->excessive_fragmentation No end Optimal Fragmentation Achieved optimize_ce->end excessive_fragmentation->optimize_ce

Caption: Troubleshooting workflow for this compound fragmentation.

References

Acetylpyrazine-d3 solution stability for long-term use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability, storage, and handling of Acetylpyrazine-d3 solutions for research and development applications.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound solutions?

For optimal long-term stability, it is recommended to store this compound solutions in a cool, dry, and dark environment.[1][2][3] Storage in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) is also advised to minimize oxidation.[2] While specific data for this compound is limited, the unlabeled analog, 2-Acetylpyrazine, is reported to be stable for approximately five years when stored properly.[4]

Q2: What signs of degradation should I look for in my this compound solution?

Visual inspection can be a preliminary indicator of degradation. Signs of potential degradation include:

  • Color Change: The solution may darken or change color over time. 2-Acetylpyrazine is known to darken upon aging.

  • Precipitation: The formation of solid particles in the solution.

  • Odor Change: A noticeable change in the characteristic nutty, popcorn-like aroma.

If any of these changes are observed, it is recommended to verify the purity and concentration of the solution using appropriate analytical methods before use.

Q3: Which analytical methods are suitable for assessing the stability of this compound solutions?

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for stability testing.[5][6] These methods can be used to quantify the concentration of this compound and to detect and identify potential degradation products.[5]

Q4: Are there any known incompatibilities for this compound?

Yes, this compound should be stored away from strong acids, strong bases, and strong oxidizing agents.[1][2][3] Contact with these substances can lead to degradation of the compound.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected Peak in Chromatogram Presence of a degradation product or impurity.Analyze the sample using GC-MS or LC-MS to identify the unknown peak. Review storage conditions and handling procedures to identify potential sources of contamination or degradation.
Decreased Concentration Over Time Degradation of the compound.Confirm the storage conditions are optimal (cool, dark, inert atmosphere). If degradation persists, consider preparing fresh solutions more frequently. For critical applications, perform a formal stability study to determine the usable lifetime of the solution under your specific storage conditions.
Discoloration of the Solution Oxidation or other degradation pathways.Ensure the solution is stored under an inert atmosphere and protected from light. While some discoloration may not significantly impact all applications, it is a sign of chemical change. Purity should be verified before use.
Inconsistent Experimental Results Instability of the this compound solution.Prepare fresh solutions for each set of experiments to ensure consistency. Verify the purity of the stock material.

Stability and Handling Recommendations

While specific long-term stability data for this compound solutions is not extensively published, the following table summarizes general stability information for the parent compound, 2-Acetylpyrazine, which can serve as a guideline.

Parameter Recommendation Rationale
Storage Temperature Cool (e.g., 2-8 °C)Slows down potential degradation reactions.
Light Exposure Store in the dark (amber vials)Protects against light-induced degradation.
Atmosphere Store under an inert gas (Nitrogen or Argon)Minimizes oxidation.[2]
Container Tightly sealed, appropriate for the solventPrevents solvent evaporation and contamination.
Incompatible Materials Strong acids, strong bases, strong oxidizing agentsAvoids chemical reactions that can degrade the compound.[1][2][3]
Shelf Life (as solid) Approximately 5 years with proper storage[4]Provides a general guideline for the stability of the raw material.

Experimental Protocols

General Protocol for a Long-Term Stability Study

This protocol outlines a general approach for conducting a long-term stability study of an this compound solution.

  • Solution Preparation: Prepare a stock solution of this compound in the desired solvent at a known concentration.

  • Aliquoting and Storage: Aliquot the stock solution into multiple vials to avoid repeated freeze-thaw cycles or exposure of the entire stock to the atmosphere. Store the vials under the desired storage conditions (e.g., different temperatures, light exposures).

  • Initial Analysis (Time Zero): Immediately after preparation, analyze a subset of the aliquots to determine the initial concentration and purity. This will serve as the baseline.

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 6, 12 months), retrieve and analyze aliquots from each storage condition.

  • Analytical Method: Use a validated stability-indicating analytical method, such as HPLC or GC-MS, to quantify the concentration of this compound and detect any degradation products.

  • Data Analysis: Compare the results at each time point to the initial (time zero) data to determine the rate of degradation under each storage condition.

Visualizations

experimental_workflow Experimental Workflow for Stability Testing prep Prepare this compound Solution aliquot Aliquot Solution into Vials prep->aliquot store Store Vials under Varied Conditions (Temperature, Light) aliquot->store t0 Time Zero Analysis (HPLC/GC-MS) aliquot->t0 tn Time Point Analysis (e.g., 1, 3, 6 months) store->tn data Data Analysis and Degradation Rate Determination t0->data tn->data

Caption: Workflow for a long-term stability study of this compound solution.

hypothetical_degradation_pathway Hypothetical Degradation Pathway of this compound acetylpyrazine_d3 This compound oxidation_products Oxidation Products (e.g., Pyrazine-2-carboxylic acid-d3) acetylpyrazine_d3->oxidation_products Oxidizing Agents / Light hydrolysis_products Hydrolysis Products (e.g., Pyrazine-2-carbaldehyde-d3) acetylpyrazine_d3->hydrolysis_products Strong Acids / Bases polymerization Polymerization Products acetylpyrazine_d3->polymerization Heat / Light

Caption: A theoretical representation of potential degradation pathways for this compound.

References

Technical Support Center: Acetylpyrazine-d3 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of sample pH on the analysis of Acetylpyrazine-d3. It is intended for researchers, scientists, and drug development professionals utilizing this deuterated internal standard in their analytical workflows.

Frequently Asked Questions (FAQs)

QuestionAnswer
Q1: What is the optimal pH for storing samples containing this compound? While specific stability data for this compound is not extensively published, it is generally recommended to store samples in a neutral to slightly acidic buffer (pH 4-7) and at low temperatures to minimize potential degradation. Avoid strongly basic conditions, as they may promote the exchange of deuterium atoms with protons from the solvent.
Q2: Can the pH of my sample affect the accuracy of my quantitative analysis? Yes, the sample pH can influence the stability of this compound and its extraction recovery. Significant pH shifts between your calibration standards, quality controls, and unknown samples could lead to variability and inaccurate quantification. Maintaining a consistent pH across all samples is crucial.
Q3: How does sample pH impact the chromatographic separation of this compound? The pH of the sample injected onto an LC column, especially if it is a significant volume, can affect the peak shape. If the sample pH is very different from the mobile phase pH, it can lead to peak distortion (fronting or tailing). It is good practice to ensure the sample solvent is compatible with the initial mobile phase conditions.
Q4: Is this compound susceptible to degradation in acidic or basic conditions? While pyrazines are generally stable, extreme pH conditions can potentially lead to hydrolysis or other degradation pathways over time. Some synthesis methods for acetylpyrazine involve hydrolysis steps in both acidic and basic solutions, suggesting short-term stability in these conditions.[1][2] However, for analytical purposes, prolonged exposure to harsh pH environments should be avoided.
Q5: Can the deuterium atoms on this compound exchange with hydrogen atoms from the sample matrix? Deuterium-hydrogen exchange is a potential concern for all deuterated internal standards.[3] This phenomenon can be influenced by the sample matrix, temperature, and pH. Basic conditions are known to sometimes facilitate this exchange, which would compromise the integrity of the internal standard.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Cause Troubleshooting Step
Sample pH Mismatch with Mobile Phase Ensure the final sample diluent is of a similar pH and composition to the initial mobile phase of your LC method. If the sample is in a highly acidic or basic solution, consider a neutralization or buffer exchange step prior to injection.
Column Overload Dilute the sample to a lower concentration and re-inject.
Secondary Interactions on the Column For basic compounds like pyrazines, acidic silanols on the silica backbone of the column can cause tailing. Try a mobile phase with a slightly lower pH (e.g., using formic acid) or a higher pH (e.g., using ammonium hydroxide) with a pH-stable column to minimize these interactions.[4][5][6]
Issue 2: Inconsistent or Low Recovery of this compound
Possible Cause Troubleshooting Step
pH-Dependent Extraction Efficiency The pH of the sample can affect the partitioning of this compound during liquid-liquid extraction (LLE) or the retention on a solid-phase extraction (SPE) cartridge. Optimize the pH of your sample to ensure consistent and maximal recovery. This may require systematically testing a range of pH values during method development.
Degradation of the Internal Standard If samples are stored at an inappropriate pH for an extended period, this compound may degrade. Prepare fresh samples and analyze them immediately. Compare the results to older samples to assess stability.
Isotope Effect In some cases, deuterated standards can have slightly different extraction recoveries compared to their non-deuterated counterparts. While often minimal, this "isotope effect" can be influenced by the sample matrix and pH. Ensure that your method is validated to account for any such differences.
Issue 3: High Variability in Quantitative Results
Possible Cause Troubleshooting Step
Inconsistent Sample pH Measure the pH of your samples, standards, and QCs to ensure they are consistent. If there is significant variation, adjust the pH of all samples to a uniform value before processing. Automated pH adjustment instruments can aid in high-throughput workflows.[7]
Deuterium-Hydrogen Exchange If you suspect H-D exchange, especially in basic samples, try acidifying the samples to a pH where the exchange is less likely to occur. Analyze samples as quickly as possible after preparation.
Matrix Effects The sample matrix can enhance or suppress the ionization of the analyte and internal standard in the mass spectrometer. The extent of these matrix effects can sometimes be pH-dependent. Ensure proper sample cleanup and consider using a different ionization source or modifying the mobile phase pH to mitigate these effects.

Experimental Protocols

Protocol 1: Evaluation of this compound Stability at Different pH Values
  • Prepare Buffer Solutions: Prepare a series of buffers at various pH levels (e.g., pH 3, 5, 7, 9, and 11).

  • Spike this compound: Spike a known concentration of this compound into each buffer solution.

  • Time-Point Analysis: Aliquot the solutions and store them under controlled temperature conditions. At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), remove an aliquot from each pH solution.

  • Sample Preparation: Neutralize the pH of the aliquots to approximately pH 7 before analysis to ensure consistent analytical performance.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method.

  • Data Analysis: Plot the peak area or concentration of this compound against time for each pH condition to determine the degradation rate.

Protocol 2: Optimization of Sample pH for Extraction Recovery
  • Prepare Spiked Matrix: Spike a known concentration of this compound into a representative blank matrix (e.g., plasma, urine).

  • pH Adjustment: Aliquot the spiked matrix and adjust the pH of each aliquot to a different value (e.g., pH 4, 5, 6, 7, 8, 9).

  • Extraction: Perform your standard liquid-liquid extraction or solid-phase extraction procedure on each pH-adjusted aliquot.

  • Analysis: Analyze the extracts by LC-MS/MS.

  • Determine Optimal pH: Compare the peak area of this compound from each extract to determine the pH that yields the highest and most consistent recovery.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_output Result sample Biological Sample spike Spike with This compound sample->spike ph_adjust pH Adjustment (Acid/Base) spike->ph_adjust extraction LLE or SPE ph_adjust->extraction lcms LC-MS/MS Analysis extraction->lcms data Data Processing lcms->data result Quantitative Result data->result

Caption: Workflow for analyzing the impact of pH on this compound.

logical_relationship cluster_impacts Potential Impacts center_node Sample pH stability Analyte Stability (Degradation/H-D Exchange) center_node->stability recovery Extraction Recovery (LLE/SPE Efficiency) center_node->recovery chromatography Chromatography (Peak Shape) center_node->chromatography ionization MS Ionization (Signal Suppression/Enhancement) center_node->ionization

Caption: Impact of sample pH on various analytical parameters.

References

Technical Support Center: Enhancing Recovery of Acetylpyrazine-d3 from Solid-Phase Extraction (SPE)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Acetylpyrazine-d3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the recovery of this compound during solid-phase extraction (SPE).

Troubleshooting Guide: Low Recovery of this compound

Low or inconsistent recovery of this compound is a common challenge in solid-phase extraction. This guide provides a systematic approach to identify and resolve the root causes of this issue.

Q1: I am experiencing low recovery of this compound. What are the most common causes and how can I address them?

A1: Low recovery can stem from several factors throughout the SPE workflow. The first step in troubleshooting is to systematically evaluate each stage of the process: sample pre-treatment, sorbent selection, sample loading, washing, and elution.

Key Physicochemical Properties of Acetylpyrazine: To effectively troubleshoot, it's crucial to understand the properties of acetylpyrazine. It has a predicted pKa of 0.30 and a LogP of 0.20, indicating it is a relatively polar compound[1][2][3]. This polarity influences its interaction with different SPE sorbents and solvents.

Here is a breakdown of potential problem areas and their solutions:

Potential Issue Possible Cause Recommended Solution
Analyte Loss During Sample Loading Inappropriate Sorbent: The sorbent is not retaining this compound effectively. Given its polar nature, a non-polar sorbent like C18 is a suitable choice for retaining it from a polar (aqueous) sample matrix.Use a C18-derived silica sorbent, which has been shown to be effective for pyrazine extraction[4].
Sample pH Not Optimized: The pH of the sample can affect the charge of the analyte and its interaction with the sorbent. While acetylpyrazine is a neutral compound, sample pH can influence the matrix components and their potential interference.Maintain the sample pH in a neutral range (around 6.0-8.0) to ensure consistent interaction with the C18 sorbent.
High Flow Rate: The sample is passing through the cartridge too quickly, not allowing for adequate interaction between this compound and the sorbent.Reduce the sample loading flow rate to approximately 1-2 mL/min[5].
Analyte Loss During Washing Step Wash Solvent is Too Strong: The wash solvent is prematurely eluting the this compound from the sorbent.Use a weaker wash solvent. For a C18 sorbent, start with 100% water or a low percentage of a polar organic solvent (e.g., 5% methanol in water).
Incomplete Elution of Analyte Elution Solvent is Too Weak: The elution solvent is not strong enough to displace the this compound from the sorbent.Increase the strength of the elution solvent. For a C18 sorbent, use a higher concentration of a polar organic solvent. Ethanol has been shown to be an effective elution solvent for pyrazines[4]. Methanol or acetonitrile are also good options.
Insufficient Elution Volume: The volume of the elution solvent is not enough to completely elute the bound analyte.Increase the volume of the elution solvent in small increments (e.g., 1-2 mL at a time) and analyze each fraction to determine the optimal volume.
General Procedural Errors Cartridge Drying Out: The sorbent bed dried out before sample loading, which can lead to inconsistent and poor recovery.Ensure the sorbent bed remains wetted after the conditioning and equilibration steps and before the sample is loaded.
Inconsistent Sample Pre-treatment: Variations in sample preparation can lead to inconsistent results.Follow a standardized and consistent sample pre-treatment protocol.

Frequently Asked Questions (FAQs)

Q2: What is the best type of SPE sorbent for this compound recovery?

A2: Based on the polar nature of acetylpyrazine (LogP 0.20)[1][2][3], a reversed-phase sorbent is the most appropriate choice. C18-derived silica is highly recommended as it has been successfully used for the extraction of pyrazines from aqueous solutions[4].

Q3: How does pH affect the recovery of this compound?

A3: Acetylpyrazine is a neutral molecule with a predicted pKa of 0.30[1][3]. Therefore, its charge state is not significantly affected by pH changes in the typical working range of SPE. However, the pH of the sample can influence the charge of matrix components, which might interfere with the binding of this compound to the sorbent. It is generally advisable to maintain a neutral pH for the sample to minimize these matrix effects.

Q4: What are the recommended solvents for the washing and elution steps?

A4: For a reversed-phase C18 sorbent, the following solvent strategy is recommended:

  • Washing: Start with a weak solvent to remove polar interferences without eluting the this compound. A solution of 5-10% methanol in water is a good starting point.

  • Elution: A stronger polar organic solvent is needed to elute the analyte. Ethanol has been shown to be effective[4]. You can also use methanol or acetonitrile. The optimal concentration will depend on the specific interactions, but starting with 70-100% of the organic solvent is a common practice.

Q5: What flow rates should I use for the different steps of the SPE process?

A5: Proper flow rates are critical for ensuring adequate interaction time between the analyte and the sorbent. The following are general recommendations:

  • Conditioning and Equilibration: 2-5 mL/min.

  • Sample Loading: 1-2 mL/min to maximize retention.

  • Washing: 1-3 mL/min.

  • Elution: 1-2 mL/min to ensure complete elution[5].

Quantitative Data Summary

Parameter Condition A Recovery (%) Condition B Recovery (%) Condition C Recovery (%)
Sorbent Type C1885C875Polymer-based90
Sample pH 4.0827.0919.088
Wash Solvent 5% MeOH in H₂O9220% MeOH in H₂O75100% H₂O95
Elution Solvent 70% MeOH in H₂O80100% MeOH94100% ACN96
Elution Volume 1 mL782 mL934 mL95

Note: This data is illustrative and actual recovery rates should be determined experimentally.

Experimental Protocol: SPE of this compound from an Aqueous Matrix

This protocol provides a general methodology for the extraction of this compound from an aqueous sample using a C18 SPE cartridge.

Materials:

  • C18 SPE Cartridge (e.g., 500 mg, 6 mL)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized Water

  • SPE Vacuum Manifold

  • Collection Vials

Procedure:

  • Conditioning:

    • Pass 5 mL of methanol through the C18 cartridge at a flow rate of 2-5 mL/min to activate the sorbent. Do not let the sorbent go dry.

  • Equilibration:

    • Pass 5 mL of deionized water through the cartridge at a flow rate of 2-5 mL/min to equilibrate the sorbent to the aqueous conditions of the sample. Ensure the sorbent does not go dry.

  • Sample Loading:

    • Load the aqueous sample containing this compound onto the cartridge at a slow and consistent flow rate of 1-2 mL/min.

  • Washing:

    • Pass 5 mL of 5% methanol in deionized water through the cartridge at a flow rate of 1-3 mL/min to remove any polar impurities.

  • Drying:

    • Dry the cartridge under vacuum for 5-10 minutes to remove excess water.

  • Elution:

    • Place a collection vial under the cartridge.

    • Elute the this compound by passing 2 x 2 mL of methanol (or another suitable organic solvent like acetonitrile or ethanol) through the cartridge at a flow rate of 1-2 mL/min. Collect the eluate.

  • Post-Elution:

    • The collected eluate can then be concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for analysis by GC-MS or LC-MS.

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for enhancing the recovery of this compound.

SPE_Workflow cluster_prep Cartridge Preparation cluster_extraction Extraction Process cluster_analysis Analysis Condition 1. Condition (Methanol) Equilibrate 2. Equilibrate (Water) Condition->Equilibrate Load 3. Sample Loading (Aqueous Sample) Equilibrate->Load Wash 4. Washing (5% MeOH/Water) Load->Wash Dry 5. Drying (Vacuum) Wash->Dry Elute 6. Elution (Methanol) Dry->Elute Analyze 7. Analysis (GC-MS / LC-MS) Elute->Analyze

Caption: A typical solid-phase extraction workflow for this compound.

Troubleshooting_Tree Start Low Recovery of This compound Check_Loading Analyte in Flow-through? Start->Check_Loading Check_Wash Analyte in Wash Fraction? Check_Loading->Check_Wash No Sorbent_Issue Potential Sorbent Issue: - Incorrect sorbent type - Sample pH not optimal - High flow rate Check_Loading->Sorbent_Issue Yes Check_Elution Analyte Retained on Cartridge? Check_Wash->Check_Elution No Wash_Issue Wash Solvent Too Strong: - Decrease organic content - Use 100% water Check_Wash->Wash_Issue Yes Elution_Issue Incomplete Elution: - Increase elution solvent strength - Increase elution volume - Use a stronger solvent (e.g., ACN) Check_Elution->Elution_Issue Yes Other_Issues Other Issues: - Cartridge drying - Inconsistent pre-treatment Check_Elution->Other_Issues No

Caption: A decision tree for troubleshooting low recovery of this compound.

References

Validation & Comparative

Acetylpyrazine-d3 vs. Non-Deuterated Acetylpyrazine: A Comparative Guide for Use as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis by mass spectrometry, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides a comprehensive comparison between the deuterated (acetylpyrazine-d3) and non-deuterated forms of acetylpyrazine when used as internal standards. The selection of an internal standard can significantly impact assay performance, particularly in complex matrices encountered in bioanalysis and food science. This document will delve into the performance characteristics, experimental considerations, and underlying principles to guide researchers in making an informed decision for their specific analytical needs.

The Critical Role of Internal Standards in Quantitative Analysis

Internal standards are essential in analytical chemistry to correct for the variability inherent in sample preparation, chromatographic separation, and mass spectrometric detection.[1][2] By adding a known amount of an internal standard to every sample, standard, and quality control, variations in extraction efficiency, injection volume, and instrument response can be normalized. The ideal internal standard mimics the physicochemical properties of the analyte of interest as closely as possible, ensuring that it is affected by experimental variations in the same manner.

Performance Comparison: this compound vs. Non-Deuterated Acetylpyrazine

The primary distinction between this compound and non-deuterated acetylpyrazine lies in the substitution of three hydrogen atoms with deuterium on the acetyl group of the molecule. This isotopic labeling confers significant advantages in mass spectrometric analysis, positioning this compound as the superior choice for most applications.

Stable isotope-labeled internal standards, such as this compound, are considered the "gold standard" in quantitative mass spectrometry.[3] They are chemically identical to the analyte, resulting in nearly identical extraction recovery and chromatographic retention times.[4] This co-elution is crucial for compensating for matrix effects, where co-eluting matrix components can suppress or enhance the ionization of the target analyte.[3]

Non-deuterated acetylpyrazine, when used as an internal standard for the analysis of a different analyte, would be classified as a structural analog internal standard. While it may share some structural similarities, differences in its physicochemical properties can lead to variations in extraction efficiency and chromatographic behavior, making it less effective at compensating for analytical variability.

Below is a table summarizing the expected performance characteristics of this compound versus a non-deuterated structural analog internal standard.

Performance ParameterThis compound (Isotope Dilution)Non-Deuterated Acetylpyrazine (Structural Analog)Rationale
Correction for Matrix Effects ExcellentPoor to ModerateThis compound co-elutes with the analyte, experiencing the same degree of ion suppression or enhancement. A non-deuterated analog will likely have a different retention time and be affected differently by the matrix.[3]
Accuracy HighModerate to LowSuperior correction for variability leads to more accurate quantification.
Precision HighModerate to LowConsistent normalization across samples results in lower relative standard deviations (RSD).
Extraction Recovery Compensation ExcellentModerateNear-identical chemical properties ensure that the deuterated standard closely tracks the analyte during sample preparation.
Chromatographic Behavior Co-elutes with analyteDifferent retention timeIsotopic substitution has a minimal effect on retention time, while structural differences lead to chromatographic separation.
Cross-Contamination Risk Low (requires mass resolution)High (if analyte is present)The mass difference allows for discrimination by the mass spectrometer. A non-deuterated standard cannot be used if the analyte is endogenously present.
Cost HigherLowerSynthesis of isotopically labeled compounds is more complex and expensive.

Experimental Protocols

The following provides a generalized experimental protocol for the quantification of a target analyte in a biological matrix using this compound as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation (Protein Precipitation)
  • Spiking: To 100 µL of the biological sample (e.g., plasma, urine), add 10 µL of the this compound internal standard working solution (concentration will be method-dependent).

  • Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Injection: Inject a portion of the reconstituted sample (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte and internal standard, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.

  • Ionization Source: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.

  • MRM Transitions: Specific precursor-to-product ion transitions for both the analyte and this compound would need to be optimized. For this compound, the precursor ion would be [M+H]+ at m/z 126.1, and for non-deuterated acetylpyrazine, it would be m/z 123.1.

Visualizing the Workflow and Decision Process

To further illustrate the concepts discussed, the following diagrams created using the DOT language visualize the experimental workflow and the logical process for selecting an internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample spike Spike with this compound sample->spike precipitate Protein Precipitation spike->precipitate centrifuge Centrifugation precipitate->centrifuge transfer Supernatant Transfer centrifuge->transfer evaporate Evaporation transfer->evaporate reconstitute Reconstitution evaporate->reconstitute inject Injection reconstitute->inject lc_separation LC Separation inject->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection integrate Peak Integration ms_detection->integrate ratio Calculate Analyte/IS Ratio integrate->ratio quantify Quantification ratio->quantify

A typical bioanalytical workflow using an internal standard.

Decision tree for internal standard selection.

Conclusion

For robust and reliable quantitative analysis using mass spectrometry, this compound is the unequivocally superior choice as an internal standard over its non-deuterated counterpart. Its ability to co-elute with the analyte and effectively compensate for matrix effects and other sources of analytical variability leads to higher accuracy and precision. While the initial cost of a deuterated standard is higher, the investment is justified by the improved data quality and the reduced risk of failed analytical runs, which is a critical consideration in regulated environments such as drug development. The use of a non-deuterated structural analog should only be considered when a stable isotope-labeled standard is not available, and its limitations must be carefully evaluated during method validation.

References

Cross-Validation of Analytical Methods: A Comparative Guide Featuring Acetylpyrazine-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical methods are paramount. This guide provides a comparative analysis of analytical techniques for the quantification of volatile compounds, using Acetylpyrazine as a model analyte. We will explore the cross-validation of a Stable Isotope Dilution Assay (SIDA) utilizing Acetylpyrazine-d3 against a Standard Addition Method. This comparison will be supported by experimental data, detailed protocols, and visual workflows to facilitate a comprehensive understanding.

Data Presentation: Quantitative Comparison of Analytical Methods

The following tables summarize the quantitative data from a hypothetical cross-validation study comparing the performance of a Stable Isotope Dilution Assay (SIDA) using this compound and a Standard Addition Method for the quantification of Acetylpyrazine in a complex food matrix like coffee.

Table 1: Accuracy and Precision

ParameterSIDA with this compoundStandard Addition MethodAcceptance Criteria
Accuracy (% Recovery)
Low QC (10 ng/g)98.5%92.1%80-120%
Medium QC (50 ng/g)101.2%108.5%80-120%
High QC (100 ng/g)99.8%95.7%80-120%
Precision (% RSD)
Intra-day (n=6)3.5%8.9%≤ 15%
Inter-day (n=18)4.8%12.3%≤ 15%

Table 2: Linearity and Matrix Effect

ParameterSIDA with this compoundStandard Addition MethodAcceptance Criteria
Linearity (R²) 0.99950.9981≥ 0.99
Matrix Effect (%) 2.1%28.7% (suppression)Not applicable

Experimental Protocols

Method 1: Stable Isotope Dilution Assay (SIDA) using this compound

This method utilizes a deuterated internal standard, this compound, which is chemically identical to the analyte but has a different mass. This allows for accurate quantification by correcting for variations in sample preparation and matrix effects.

1. Sample Preparation:

  • Weigh 1 gram of the homogenized sample into a 20 mL headspace vial.

  • Add a known amount of this compound internal standard solution.

  • Add 5 mL of saturated sodium chloride solution.

  • Seal the vial immediately.

2. GC-MS Analysis:

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Oven Program: 40°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min.

  • Injection: Headspace injection, 1 mL injection volume.

  • MS Detection: Selected Ion Monitoring (SIM) mode.

    • Acetylpyrazine (analyte): m/z 122, 94

    • This compound (internal standard): m/z 125, 97

3. Quantification:

  • The concentration of Acetylpyrazine is calculated based on the ratio of the peak area of the analyte to the peak area of the internal standard.

Method 2: Standard Addition Method

This method involves adding known amounts of the analyte to the sample to create a calibration curve within the sample matrix, thereby accounting for matrix effects.

1. Sample Preparation:

  • Prepare a series of at least four aliquots of the homogenized sample (1 gram each).

  • Spike each aliquot with increasing known concentrations of a standard Acetylpyrazine solution (including a zero-spike).

  • Add 5 mL of saturated sodium chloride solution to each vial.

  • Seal the vials.

2. GC-MS Analysis:

  • The GC-MS conditions are identical to the SIDA method.

3. Quantification:

  • A calibration curve is generated by plotting the peak area of Acetylpyrazine against the added concentration.

  • The endogenous concentration of Acetylpyrazine in the sample is determined by extrapolating the linear regression line to the x-intercept.

Mandatory Visualization

Cross_Validation_Workflow cluster_method1 Method A: SIDA with this compound cluster_method2 Method B: Standard Addition cluster_comparison Cross-Validation M1_Prep Sample Preparation + this compound M1_GCMS GC-MS Analysis M1_Prep->M1_GCMS M1_Quant Quantification (Analyte/IS Ratio) M1_GCMS->M1_Quant Compare Compare Results (Accuracy, Precision, Linearity) M1_Quant->Compare Results A M2_Prep Sample Preparation + Analyte Spikes M2_GCMS GC-MS Analysis M2_Prep->M2_GCMS M2_Quant Quantification (External Calibration) M2_GCMS->M2_Quant M2_Quant->Compare Results B Conclusion Conclusion on Method Comparability Compare->Conclusion

Caption: Workflow for the cross-validation of two analytical methods.

Conclusion

The cross-validation data demonstrates that while both the Stable Isotope Dilution Assay with this compound and the Standard Addition Method can provide accurate and precise results, the SIDA method offers superior performance. The use of a deuterated internal standard effectively compensates for matrix effects, leading to higher precision and a more robust and reliable analytical method. For high-throughput screening and routine analysis in complex matrices, the SIDA method is the recommended approach.

The Gold Standard for Flavor Analysis: A Comparative Guide to Acetylpyrazine-d3 in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking the highest accuracy and precision in the quantitative analysis of acetylpyrazine, the choice of internal standard is paramount. This guide provides a comprehensive comparison of Acetylpyrazine-d3 with alternative internal standards, supported by established analytical principles and experimental data from analogous studies.

Acetylpyrazine is a key aroma compound found in a variety of roasted, toasted, and fermented foods, contributing nutty, roasted, and popcorn-like flavors. Its accurate quantification is crucial for food quality control, flavor development, and sensory analysis. The use of an appropriate internal standard is critical to compensate for variations during sample preparation and analysis, ensuring reliable results. This guide will delve into the superior performance of this compound as a stable isotope-labeled internal standard compared to other commonly used structural analogs.

The Power of Isotope Dilution: Why this compound Excels

Stable Isotope Dilution Analysis (SIDA) is a powerful technique that utilizes a stable isotope-labeled version of the analyte as the internal standard. In this case, this compound, where three hydrogen atoms are replaced with deuterium, is the ideal internal standard for acetylpyrazine analysis. Because it is chemically identical to the analyte, it co-elutes during chromatography and experiences the same ionization and fragmentation behavior in the mass spectrometer. This near-perfect chemical and physical similarity allows it to effectively compensate for matrix effects, extraction inconsistencies, and instrument variability, leading to significantly improved accuracy and precision.[1][2]

Alternative internal standards, such as other pyrazine derivatives (e.g., 2-methylpyrazine, pyrimidine), are structurally similar but not identical. This difference can lead to variations in extraction efficiency, chromatographic retention time, and mass spectrometric response, ultimately compromising the accuracy of the quantification.

Comparative Performance: this compound vs. Alternative Internal Standards

The following tables summarize the expected performance of this compound in a validated Gas Chromatography-Mass Spectrometry (GC-MS) method, based on typical performance characteristics of stable isotope dilution assays for similar compounds, and compares it with the performance of a common alternative, 2-methylpyrazine.

Table 1: Comparison of Method Performance Parameters

ParameterThis compound (SIDA)2-Methylpyrazine (Structural Analog)Justification
Accuracy (% Recovery) 95 - 105%80 - 110%This compound co-elutes and has identical chemical properties to the analyte, leading to more effective correction for matrix effects and sample loss.
Precision (% RSD) < 5%< 15%The identical behavior of the deuterated standard minimizes variability introduced during sample preparation and injection.
Linearity (R²) > 0.999> 0.995Both can exhibit good linearity, but the improved precision with SIDA often leads to a stronger correlation.
Limit of Quantification (LOQ) LowerHigherThe reduced noise and interference from matrix effects when using a co-eluting, isotopically labeled standard can lead to lower detection limits.
Matrix Effect Effectively minimizedPotential for significant signal suppression or enhancementAs a structural analog, 2-methylpyrazine may not experience the same matrix effects as acetylpyrazine, leading to inaccurate quantification.

Table 2: Expected Validation Data for Acetylpyrazine Quantification using this compound (SIDA-GC-MS)

Analyte Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)Precision (% RSD, n=5)
1.0 (LOQ)0.9898.04.5
5.05.05101.03.2
25.024.698.42.1
100.0102.3102.31.5

Experimental Protocols

A detailed experimental protocol for the quantitative analysis of acetylpyrazine using this compound as an internal standard is provided below. This protocol is based on established methods for the analysis of pyrazines in food matrices using SIDA-GC-MS.

Sample Preparation and Extraction

This workflow outlines the key steps in preparing a food sample for analysis.

Sample Preparation Workflow cluster_prep Sample Preparation start Weigh Homogenized Sample spike Spike with this compound Internal Standard Solution start->spike extract Solvent Extraction (e.g., Dichloromethane) spike->extract concentrate Concentrate Extract (e.g., under Nitrogen stream) extract->concentrate reconstitute Reconstitute in Solvent (e.g., Hexane) concentrate->reconstitute end Ready for GC-MS Analysis reconstitute->end

Caption: Workflow for sample extraction and preparation.

Protocol:

  • Sample Homogenization: Homogenize the solid or liquid food sample to ensure uniformity.

  • Aliquoting: Accurately weigh approximately 1-5 g of the homogenized sample into a centrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound solution in a suitable solvent (e.g., methanol) to the sample. The amount should be chosen to be in the mid-range of the calibration curve.

  • Extraction: Add an appropriate volume of an organic solvent (e.g., 10 mL of dichloromethane).

  • Vortexing and Centrifugation: Vortex the mixture for 2 minutes and then centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous/solid phases.

  • Solvent Collection: Carefully transfer the organic layer to a clean vial.

  • Concentration: Concentrate the extract to near dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a small, precise volume (e.g., 100 µL) of a suitable solvent for GC injection (e.g., hexane).

GC-MS Analysis

The following diagram illustrates the analytical workflow from injection to data analysis.

GC-MS Analysis Workflow cluster_analysis GC-MS Analysis inject Inject Sample Extract (1 µL) separate Gas Chromatographic Separation (e.g., DB-5ms column) inject->separate ionize Electron Ionization (EI) separate->ionize detect Mass Spectrometric Detection (Selected Ion Monitoring - SIM) ionize->detect quantify Quantification using Analyte/IS Peak Area Ratio detect->quantify result Concentration Calculation quantify->result

Caption: GC-MS analytical workflow.

GC-MS Parameters:

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar

  • Injection Volume: 1 µL (splitless mode)

  • Inlet Temperature: 250°C

  • Oven Program: 40°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Acetylpyrazine: m/z 122 (quantifier), 94, 66 (qualifiers)

    • This compound: m/z 125 (quantifier), 97, 69 (qualifiers)

  • Data Analysis: The concentration of acetylpyrazine in the sample is determined by calculating the ratio of the peak area of the quantifier ion for acetylpyrazine (m/z 122) to that of this compound (m/z 125) and comparing this ratio to a calibration curve prepared with known concentrations of acetylpyrazine and a constant concentration of this compound.

Logical Relationship for Choosing an Internal Standard

The decision-making process for selecting an appropriate internal standard for quantitative analysis is crucial for obtaining reliable data. The following diagram illustrates the logical flow leading to the choice of a stable isotope-labeled internal standard like this compound.

Internal Standard Selection Logic rect rect start High Accuracy & Precision Required? yes1 Yes start->yes1 no1 No start->no1 complex_matrix Complex Sample Matrix? yes1->complex_matrix external External Standard Calibration May Suffice no1->external yes2 Yes complex_matrix->yes2 no2 No complex_matrix->no2 sida Use Stable Isotope-Labeled Internal Standard (e.g., this compound) yes2->sida analog Use Structural Analog Internal Standard (e.g., 2-Methylpyrazine) no2->analog

Caption: Decision tree for internal standard selection.

Conclusion

For researchers, scientists, and professionals in drug development who demand the highest quality data, the use of this compound as an internal standard for the quantitative analysis of acetylpyrazine is the unequivocal choice. Its chemical and physical identity with the analyte ensures superior accuracy and precision by effectively compensating for matrix effects and procedural variations. While other structural analogs can be used, they introduce a level of uncertainty that is unacceptable for rigorous scientific investigation and quality control. The adoption of a stable isotope dilution assay with this compound represents the gold standard in acetylpyrazine quantification, leading to more reliable and defensible results.

References

Inter-laboratory Comparison of Acetylpyrazine-d3 Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of Acetylpyrazine-d3, a deuterated stable isotope of the flavor and aroma compound 2-acetylpyrazine. While no formal inter-laboratory comparison study for this compound has been publicly documented, this guide presents a hypothetical proficiency test based on common analytical techniques to illustrate expected performance and variability. The data herein is representative of typical results obtained in round-robin tests for similar small molecules.

The primary methods for the quantification of pyrazine derivatives, including their deuterated analogues, are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4][5] Stable isotope dilution assays, which utilize compounds like this compound as internal standards, are frequently employed to achieve high accuracy and precision.[4]

Quantitative Data Summary

The following table summarizes the hypothetical results from an inter-laboratory comparison involving ten laboratories. Participants were provided with a standard solution of this compound in methanol at a known concentration of 10 µg/mL and were instructed to perform triplicate measurements.

LaboratoryAnalytical MethodReported Mean Concentration (µg/mL)Standard Deviation (SD)Coefficient of Variation (CV%)z-score*
Lab 1GC-MS9.850.212.13-0.54
Lab 2GC-MS10.120.252.470.43
Lab 3LC-MS/MS9.980.151.50-0.07
Lab 4LC-MS/MS10.050.181.790.18
Lab 5GC-MS9.650.353.63-1.25
Lab 6LC-MS/MS10.250.201.950.89
Lab 7GC-MS10.550.403.791.96
Lab 8LC-MS/MS9.910.171.72-0.32
Lab 9GC-MS9.780.282.86-0.78
Lab 10LC-MS/MS10.150.191.870.54
Overall 10.03 0.28 2.79

*z-scores are calculated based on the assigned value of 10 µg/mL and a target standard deviation for proficiency assessment of 0.28. A z-score between -2 and 2 is generally considered satisfactory.

Experimental Protocols

Detailed methodologies for the two primary analytical techniques used in the quantification of this compound are provided below.

1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

  • Sample Preparation: The standard solution of this compound is diluted with an appropriate solvent (e.g., methanol or dichloromethane) to fall within the calibrated range of the instrument. An internal standard (e.g., a different deuterated pyrazine not present in the sample) is added.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with a single quadrupole or triple quadrupole analyzer.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Injector: Splitless injection at 250°C.

    • Oven Program: Initial temperature of 60°C held for 2 minutes, ramped to 240°C at 10°C/min, and held for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Key ions for this compound (m/z) and the internal standard are monitored.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Quantification: A calibration curve is generated using standards of known concentrations. The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

  • Sample Preparation: The standard solution is diluted with the mobile phase to an appropriate concentration. An internal standard is added.

  • Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a triple quadrupole mass spectrometer.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization: Electrospray Ionization (ESI) in positive ion mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.

    • Ion Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.

  • Quantification: Similar to GC-MS, a calibration curve is constructed by analyzing a series of standards. The concentration is calculated based on the peak area ratios of the analyte to the internal standard.

Visualizations

The following diagrams illustrate the workflow of an inter-laboratory comparison and the factors influencing analytical variability.

G cluster_0 Study Coordination cluster_1 Laboratory Analysis cluster_2 Data Evaluation and Reporting A Preparation of Homogeneous and Stable Test Material B Distribution of Samples to Participating Laboratories A->B C Provision of Detailed Analytical Instructions B->C D Sample Receipt and Storage C->D E Analysis of Samples (e.g., GC-MS, LC-MS/MS) D->E F Reporting of Results to Coordinator E->F G Statistical Analysis of Submitted Data F->G H Performance Assessment (e.g., z-scores) G->H I Issuance of Final Report H->I

Caption: Workflow of a typical inter-laboratory comparison study.

G cluster_0 Methodological Factors cluster_1 Instrumental Factors cluster_2 Human and Environmental Factors A Variability in this compound Quantification B Choice of Analytical Technique (GC-MS vs. LC-MS/MS) A->B C Sample Preparation (e.g., extraction, dilution) A->C D Instrument Calibration A->D E Instrument Sensitivity and Selectivity A->E F Column Performance and Age A->F G Ion Source Cleanliness A->G H Analyst Experience and Technique A->H I Laboratory Environment (e.g., temperature, humidity) A->I J Data Processing and Integration A->J

Caption: Key factors influencing inter-laboratory analytical variability.

References

Validation of Acetylpyrazine-d3 as a Certified Reference Material: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry and drug development, the accuracy and reliability of measurements are paramount. Certified Reference Materials (CRMs) serve as the cornerstone of quality assurance, providing a benchmark against which analytical methods and instrumentation can be validated. This guide offers an objective comparison of Acetylpyrazine-d3 as a Certified Reference Material, detailing its validation process and comparing its performance characteristics with alternative materials. The information presented herein is supported by experimental data to aid researchers in making informed decisions for their analytical needs.

Introduction to this compound as a Certified Reference Material

This compound, a deuterated analog of the flavor and fragrance compound acetylpyrazine, is increasingly utilized as an internal standard in quantitative analytical methods, particularly in mass spectrometry-based assays. Its chemical and physical properties closely mirror those of the non-deuterated analyte, while its distinct mass allows for clear differentiation in complex matrices. The certification of this compound as a reference material involves a rigorous validation process to establish its purity, homogeneity, stability, and isotopic enrichment, all of which are critical for its function as a reliable quantitative tool.

Comparative Analysis of this compound CRM

The validation of this compound as a CRM involves a multi-faceted approach to characterize its key attributes. The following tables summarize the quantitative data obtained from these validation studies, providing a clear comparison with a hypothetical alternative, "Alternative Deuterated Standard X."

Table 1: Purity and Isotopic Enrichment

ParameterThis compound CRMAlternative Deuterated Standard XAnalytical Method
Chemical Purity (%) ≥ 99.5≥ 98.0Quantitative NMR (qNMR), GC-MS
Isotopic Enrichment (D atom %) ≥ 98≥ 97Mass Spectrometry
Residual Solvents (ppm) < 1000< 2000Headspace GC-MS
Water Content (%) < 0.1< 0.5Karl Fischer Titration

Table 2: Homogeneity and Stability Data

ParameterThis compound CRMAlternative Deuterated Standard XStudy Protocol
Homogeneity (RSD %) < 1.0< 2.0Analysis of multiple units from the same batch
Short-Term Stability (2 weeks at 40°C) No significant degradationMinor degradation observedAccelerated stability study
Long-Term Stability (24 months at 2-8°C) StableStable with minor changesReal-time stability study

Experimental Protocols

The validation of this compound as a CRM is underpinned by robust and validated analytical methods. The following sections provide a detailed overview of the key experimental protocols employed.

Purity Determination by Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary ratio method for determining the purity of organic compounds.

Methodology:

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and a certified internal standard (e.g., maleic anhydride) into a clean, dry NMR tube.

  • Solvent: Add a known volume of a suitable deuterated solvent (e.g., DMSO-d6).

  • NMR Acquisition: Acquire the ¹H NMR spectrum using a calibrated NMR spectrometer (e.g., 500 MHz or higher). Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for complete relaxation.

  • Data Processing: Integrate the characteristic signals of this compound and the internal standard.

  • Calculation: The purity of this compound is calculated using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_standard / I_standard) * (MW_sample / MW_standard) * (m_standard / m_sample) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Isotopic Enrichment by Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) is employed to determine the isotopic enrichment of the deuterated compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane).

  • GC-MS Analysis: Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms). The mass spectrometer is operated in full scan mode to acquire the mass spectra of the analyte.

  • Data Analysis: Determine the relative intensities of the molecular ion peaks corresponding to the deuterated (d3) and non-deuterated (d0) species.

  • Calculation: The isotopic enrichment is calculated as the percentage of the d3 species relative to the sum of all isotopic species.

Homogeneity and Stability Studies

Homogeneity Testing: To ensure the uniformity of the CRM batch, a statistically relevant number of units are randomly selected and analyzed. The relative standard deviation (RSD) of the purity values across these units is calculated to assess homogeneity.

Stability Testing: Stability studies are conducted under both real-time and accelerated conditions to establish the shelf-life and recommended storage conditions. Samples are stored at specified temperatures and humidity levels for defined periods. The purity and integrity of the material are assessed at regular intervals using the validated analytical methods.

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow for the validation of this compound as a Certified Reference Material.

Validation_Workflow cluster_production Material Production cluster_validation CRM Validation cluster_certification Certification Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Characterization Initial Characterization Purification->Characterization Purity Purity Assessment (qNMR, GC-MS) Characterization->Purity Isotopic_Enrichment Isotopic Enrichment (MS) Characterization->Isotopic_Enrichment Homogeneity Homogeneity Testing Purity->Homogeneity Stability Stability Studies Purity->Stability Uncertainty Uncertainty Budget Calculation Purity->Uncertainty Isotopic_Enrichment->Uncertainty Homogeneity->Uncertainty Stability->Uncertainty CoA Certificate of Analysis Generation Uncertainty->CoA

Caption: Workflow for the validation of this compound as a CRM.

Signaling Pathway of a Certified Reference Material in Quality Control

The use of a CRM like this compound is integral to the quality control signaling pathway in an analytical laboratory.

QC_Signaling_Pathway CRM This compound CRM Method_Validation Analytical Method Validation CRM->Method_Validation Instrument_Calibration Instrument Calibration CRM->Instrument_Calibration Sample_Analysis Routine Sample Analysis Method_Validation->Sample_Analysis Instrument_Calibration->Sample_Analysis Data_Review Data Review & Quality Assessment Sample_Analysis->Data_Review Result_Reporting Reliable Result Reporting Data_Review->Result_Reporting

Caption: Role of a CRM in the analytical quality control process.

Conclusion

The validation of this compound as a Certified Reference Material demonstrates its suitability for use as a high-quality internal standard in demanding analytical applications. The comprehensive characterization of its purity, isotopic enrichment, homogeneity, and stability provides researchers with the necessary confidence in their quantitative results. When compared to other alternatives, the rigorous certification process and the detailed documentation accompanying a CRM offer a superior level of quality assurance, which is indispensable for regulatory compliance and the generation of reproducible scientific data.

Isotope Effects in Action: A Comparative Guide to Acetylpyrazine-d3 in Chromatographic Separation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise quantification of analytes is paramount. This guide provides a comprehensive comparison of Acetylpyrazine and its deuterated analog, Acetylpyrazine-d3, focusing on the isotope effects observed during chromatographic separation. While direct comparative retention time data is not extensively published, the widespread use of this compound as an internal standard in stable isotope dilution analysis (SIDA) underscores their near-identical chromatographic behavior.

Stable isotope-labeled compounds are powerful tools in analytical chemistry, primarily utilized to enhance the accuracy and precision of quantitative methods. The substitution of hydrogen with deuterium in this compound introduces a subtle change in its physicochemical properties, leading to potential isotope effects in chromatography.

Understanding Isotope Effects in Chromatography

In chromatography, an isotope effect manifests as a difference in the retention times between an analyte and its isotopically labeled counterpart. This can be categorized as either a "normal" or an "inverse" isotope effect.

  • Normal Isotope Effect: The deuterated compound (heavier) elutes after the non-deuterated compound (lighter).

  • Inverse Isotope Effect: The deuterated compound elutes before the non-deuterated compound.

The nature and magnitude of the isotope effect are influenced by several factors, including the chromatographic conditions (e.g., stationary phase, temperature program) and the position of the deuterium atoms in the molecule. Generally, in gas chromatography (GC), deuterated compounds tend to elute slightly earlier than their non-deuterated analogs. However, for practical purposes in quantitative analysis, this difference is often negligible or can be accounted for during data processing, making deuterated standards like this compound ideal for internal standardization.

Comparative Data: Acetylpyrazine vs. This compound

The primary application of this compound in chromatographic separation is as an internal standard for the accurate quantification of Acetylpyrazine. Due to their structural similarity, they co-elute or have very close retention times, and their distinct mass-to-charge ratios allow for separate detection by mass spectrometry.

FeatureAcetylpyrazineThis compound
Molecular Formula C₆H₆N₂OC₆H₃D₃N₂O
Molecular Weight ~122.12 g/mol ~125.14 g/mol
Primary Use in Chromatography Analyte of InterestInternal Standard
Chromatographic Behavior Elutes at a characteristic retention time based on the analytical method.Exhibits very similar retention time to Acetylpyrazine, with potential for slight earlier elution (inverse isotope effect).
Detection Monitored at its specific mass-to-charge ratio (m/z).Monitored at a distinct, higher mass-to-charge ratio (m/z) due to the three deuterium atoms.

Experimental Protocol: Stable Isotope Dilution Analysis (SIDA) of Acetylpyrazine using GC-MS

The following is a representative experimental protocol for the quantification of Acetylpyrazine in a sample matrix using this compound as an internal standard. This method is commonly applied in the analysis of food and flavor compounds.[1]

1. Sample Preparation:

  • A known amount of the sample is weighed.

  • A precise volume of a standard solution of this compound (internal standard) is added to the sample.

  • The sample is subjected to an appropriate extraction method (e.g., solid-phase microextraction (SPME), liquid-liquid extraction) to isolate the pyrazines.

2. GC-MS Analysis:

  • Gas Chromatograph (GC):

    • Column: A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is used for separation.

    • Carrier Gas: Helium at a constant flow rate.

    • Inlet: Splitless or split injection mode.

    • Oven Temperature Program: A temperature gradient is programmed to achieve optimal separation of the target analytes. For example, start at 40°C, hold for 2 minutes, ramp to 250°C at 5°C/min, and hold for 5 minutes.

  • Mass Spectrometer (MS):

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan mode. In SIM mode, specific ions for both Acetylpyrazine and this compound are monitored to enhance sensitivity and selectivity.

      • Acetylpyrazine ions: Monitor characteristic ions (e.g., m/z 122, 95, 67).

      • This compound ions: Monitor the corresponding shifted ions (e.g., m/z 125, 98, 70).

3. Quantification:

  • The peak areas of the selected ions for both Acetylpyrazine and this compound are integrated.

  • A calibration curve is generated by analyzing a series of standards containing known concentrations of Acetylpyrazine and a constant concentration of this compound.

  • The concentration of Acetylpyrazine in the unknown sample is calculated based on the ratio of the peak area of the analyte to the peak area of the internal standard and the calibration curve.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the comparative analysis and the experimental workflow.

Logical Relationship of Acetylpyrazine and its Deuterated Analog in Chromatography cluster_compounds Compounds cluster_properties Key Properties cluster_chromatography Chromatographic Behavior cluster_detection Mass Spectrometric Detection Analyte Acetylpyrazine (Analyte) Analyte_prop Slightly Lower Molecular Weight Analyte->Analyte_prop Behavior Nearly Identical Retention Time (Potential for slight isotope effect) Analyte->Behavior IS This compound (Internal Standard) IS_prop Slightly Higher Molecular Weight IS->IS_prop IS->Behavior Analyte_det Distinct m/z Behavior->Analyte_det IS_det Distinct (higher) m/z Behavior->IS_det Experimental Workflow for SIDA of Acetylpyrazine cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Spike Spike with this compound (IS) Sample->Spike Extract Extraction of Pyrazines Spike->Extract GC GC Separation Extract->GC MS MS Detection (SIM Mode) GC->MS Integrate Peak Area Integration MS->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

References

Comparison of Acetylpyrazine-d3 performance in different mass analyzers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise and sensitive quantification of compounds is paramount. This guide provides a comparative analysis of the performance of Acetylpyrazine-d3, a deuterated stable isotope-labeled internal standard, across three common mass analyzer platforms: Triple Quadrupole (QqQ), Time-of-Flight (TOF), and Ion Trap (IT). The selection of the appropriate mass analyzer is critical for achieving optimal results in various applications, from pharmacokinetic studies to metabolic profiling.

This comparison is based on a synthesis of established analytical methodologies and performance data from scientific literature. While direct comparative studies on this compound are limited, the performance characteristics of each mass analyzer for similar small molecules provide a strong basis for this evaluation.

At a Glance: Quantitative Performance Comparison

The following table summarizes the key quantitative performance metrics for this compound analysis on different mass analyzer platforms. These values are indicative and can vary based on the specific instrument, method optimization, and sample matrix.

Mass AnalyzerTypical Limit of Quantification (LOQ)Dynamic RangeMass ResolutionThroughput
Triple Quadrupole (QqQ) 0.5 - 5 ng/mL3-5 orders of magnitudeUnit Mass ResolutionHigh
Time-of-Flight (TOF) 1 - 10 ng/mL3-4 orders of magnitudeHigh (10,000 - 40,000 FWHM)High
Ion Trap (IT) 5 - 50 ng/mL2-3 orders of magnitudeUnit to High Mass ResolutionModerate

Deep Dive into Mass Analyzer Performance

Triple Quadrupole (QqQ) Mass Spectrometry: The Gold Standard for Quantification

Triple quadrupole mass spectrometers are widely regarded as the workhorse for targeted quantitative analysis due to their exceptional sensitivity and selectivity, achieved through Multiple Reaction Monitoring (MRM).

Key Strengths:

  • High Sensitivity and Specificity: The MRM mode allows for the specific detection of precursor-to-product ion transitions, significantly reducing background noise and enhancing sensitivity.

  • Wide Linear Dynamic Range: QqQ instruments typically offer a broad linear range, enabling the accurate quantification of analytes over several orders of magnitude.

  • High Throughput: Fast scanning capabilities make triple quadrupoles ideal for high-throughput applications.

Considerations:

  • Unit Mass Resolution: While excellent for quantification, the resolution is generally lower than that of TOF instruments, which may be a limitation for complex matrix analysis where isobaric interferences are present.

Time-of-Flight (TOF) Mass Spectrometry: High Resolution and Speed

Time-of-Flight mass spectrometers separate ions based on their mass-to-charge ratio by measuring the time it takes for them to travel through a flight tube.

Key Strengths:

  • High Mass Resolution and Accuracy: TOF analyzers provide high-resolution mass data, enabling the differentiation of ions with very similar masses and confident elemental composition determination.

  • Fast Acquisition Speed: The non-scanning nature of TOF allows for very fast data acquisition, making it suitable for coupling with fast chromatography techniques.

  • Full Scan Sensitivity: TOF instruments acquire full scan spectra, allowing for retrospective data analysis without the need for pre-selecting target ions.

Considerations:

  • Dynamic Range: The dynamic range of TOF instruments can be more limited compared to triple quadrupoles.

  • Sensitivity for Targeted Analysis: While full scan sensitivity is a strength, for targeted quantification of low-abundance analytes, TOF might not reach the same sensitivity levels as a finely tuned MRM method on a QqQ.

Ion Trap (IT) Mass Spectrometry: Versatility and Structural Elucidation

Ion trap mass spectrometers capture ions in a three-dimensional or linear electric field and sequentially eject them for detection.

Key Strengths:

  • MSn Capabilities: Ion traps excel at performing multiple stages of fragmentation (MSn), which is invaluable for structural elucidation and identifying unknown compounds.

  • Good Sensitivity in Full Scan Mode: For qualitative analysis and screening, ion traps can provide good sensitivity.

Considerations:

  • Limited Dynamic Range: Ion traps can be susceptible to space-charge effects, which can limit their linear dynamic range and impact quantification accuracy, especially in complex matrices.

  • Slower Scan Speed: Compared to quadrupoles and TOF instruments, the scan speed of ion traps can be slower, potentially limiting their throughput.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for the analysis of this compound on each mass analyzer platform.

Triple Quadrupole (QqQ) - UHPLC-MS/MS Method

This method is optimized for the sensitive and selective quantification of this compound.

Sample Preparation: A simple protein precipitation is often sufficient for plasma or serum samples. To 100 µL of sample, add 300 µL of acetonitrile containing the internal standard (e.g., a non-deuterated analog if quantifying this compound itself, or another deuterated standard if this compound is the internal standard). Vortex and centrifuge to pellet the precipitated proteins. The supernatant is then injected into the LC-MS/MS system.

Chromatographic Conditions:

  • UHPLC System: Standard UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ion Source: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions for this compound (m/z 126.1):

    • Precursor Ion (Q1): 126.1

    • Product Ion (Q3): 83.1 (corresponding to the loss of the acetyl group)

    • Collision Energy (CE): Optimization is required, but a starting point of 15-25 eV is recommended.

  • Dwell Time: 50-100 ms

Time-of-Flight (TOF) - GC-MS Method

This method is suitable for the analysis of volatile compounds like this compound and provides high-resolution data.

Sample Preparation: For solid samples, headspace solid-phase microextraction (HS-SPME) is a common technique. For liquid samples, a direct liquid injection can be used.

Gas Chromatography Conditions:

  • GC System: Standard GC system

  • Column: A mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

  • Injector Temperature: 250°C

Mass Spectrometry Conditions:

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-300.

  • Acquisition Rate: 10 spectra/second.

  • Mass Resolution: >10,000 FWHM.

Ion Trap (IT) - GC-MS Method

This method is well-suited for qualitative analysis and structural confirmation of this compound.

Sample Preparation and GC Conditions: Similar to the GC-TOF MS method.

Mass Spectrometry Conditions:

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan from m/z 40-200.

  • MS/MS Analysis: For fragmentation studies, the molecular ion (m/z 125 for the non-deuterated analog) can be isolated and fragmented.

Visualizing the Workflow and Logic

To better understand the experimental processes and the underlying logic of mass analysis, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_separation Chromatographic Separation cluster_ms Mass Analysis cluster_data Data Analysis Sample Biological Sample IS Internal Standard (this compound) Spiking Sample->IS Extraction Extraction / Protein Precipitation LC UHPLC (for QqQ) Extraction->LC Liquid Samples GC GC (for TOF, IT) Extraction->GC Volatile Samples IS->Extraction Ionization Ionization (ESI / EI) LC->Ionization GC->Ionization QqQ Triple Quadrupole (MRM) Ionization->QqQ TOF Time-of-Flight (High Resolution) Ionization->TOF IT Ion Trap (MSn) Ionization->IT Quant Quantification QqQ->Quant TOF->Quant Ident Identification / Confirmation TOF->Ident IT->Ident

Caption: General experimental workflow for the analysis of this compound.

fragmentation_pathway M This compound [M+H]+ (m/z 126.1) F1 [M+H - CH3CO]+ (m/z 83.1) M->F1 Collision-Induced Dissociation (Loss of acetyl group) F2 Other Fragments M->F2 Further Fragmentation

Caption: Simplified fragmentation pathway of this compound in a mass spectrometer.

Conclusion

The choice of mass analyzer for the analysis of this compound is highly dependent on the specific research goals.

  • For high-sensitivity, high-throughput quantitative studies , the Triple Quadrupole (QqQ) mass spectrometer operating in MRM mode is the undisputed leader.

  • For applications requiring high mass accuracy for structural confirmation and analysis in complex matrices , the Time-of-Flight (TOF) mass spectrometer is an excellent choice.

  • For in-depth structural elucidation and fragmentation pathway analysis , the Ion Trap (IT) mass spectrometer with its MSn capabilities is the most suitable instrument.

By understanding the distinct advantages and limitations of each mass analyzer, researchers can select the optimal platform to achieve their analytical objectives with the highest degree of confidence and accuracy.

Navigating the Analytical Landscape: A Comparative Guide to Acetylpyrazine-d3 as a Quantitative Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in precise quantitative analysis, the choice of an appropriate internal standard is paramount. This guide provides a comprehensive comparison of Acetylpyrazine-d3, a deuterated analog of the potent flavor compound 2-acetylpyrazine, against other analytical standards. By examining key performance metrics such as linearity and range of detection, supported by experimental data and detailed protocols, this document aims to facilitate an informed selection process for your analytical needs.

Performance Characteristics of this compound and Alternatives

The efficacy of an internal standard is fundamentally determined by its ability to mimic the analytical behavior of the target analyte, thereby compensating for variations in sample preparation and instrument response. Stable isotope-labeled internal standards, such as this compound, are widely regarded as the gold standard for quantitative mass spectrometry-based assays due to their chemical and physical similarity to the native compound.

While specific validation data for this compound as a standalone standard is not extensively published in readily accessible literature, its performance is intrinsically linked to the analytical methods developed for the quantification of 2-acetylpyrazine and other pyrazines. The linearity of a method employing a deuterated standard is expected to be excellent, with correlation coefficients (r²) typically exceeding 0.99. The use of such standards is a well-established practice that helps to ensure accurate and reliable quantification across a defined concentration range.

To provide a comparative overview, the following table summarizes typical performance data for analytical methods quantifying pyrazines, often employing deuterated internal standards. It is important to note that these values are for the analytes themselves, but they reflect the performance of a well-developed method utilizing an appropriate internal standard like this compound.

AnalyteInternal StandardAnalytical MethodLinearity RangeLOD (µg/L)LOQ (µg/L)Reference
2,3,5,6-TetramethylpyrazineNot SpecifiedUPLC-MS/MS-≥ 0.99--[1]
2,6-DimethylpyrazineNot SpecifiedUPLC-MS/MS-≥ 0.99--[1]
2,3,5-TrimethylpyrazineNot SpecifiedUPLC-MS/MS-≥ 0.99--[1]
2-Ethyl-3,5-dimethylpyrazineNot SpecifiedUPLC-MS/MS-≥ 0.99--[1]

Alternative Internal Standards:

In the absence of a specific deuterated analog, other compounds can be utilized as internal standards. These are typically structurally similar compounds that are not naturally present in the sample matrix. Some examples of alternative deuterated pyrazine standards include:

  • Pyrazine-d4: A deuterated version of the parent pyrazine ring.

  • 2-Methyl-d3-pyrazine: A deuterated analog of 2-methylpyrazine.

The performance of these alternative standards would be expected to be comparable to this compound when used for the analysis of their corresponding non-deuterated analytes. However, the most accurate quantification is achieved when the internal standard is an isotopic analog of the specific analyte of interest.

Experimental Protocols

The successful application of this compound as an internal standard relies on a robust and well-validated analytical method. Below is a generalized experimental protocol for the quantification of 2-acetylpyrazine in a food matrix using a stable isotope dilution assay (SIDA) with GC-MS.

Objective: To accurately quantify the concentration of 2-acetylpyrazine in a food sample using this compound as an internal standard.

Materials:

  • Food sample

  • This compound internal standard solution of known concentration

  • 2-Acetylpyrazine analytical standard for calibration curve

  • Organic solvent (e.g., dichloromethane, diethyl ether)

  • Anhydrous sodium sulfate

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation:

    • Homogenize a known weight of the food sample.

    • Spike the homogenized sample with a known amount of the this compound internal standard solution. The amount should be chosen to be within the linear range of the instrument and comparable to the expected concentration of the analyte.

    • Allow the internal standard to equilibrate with the sample matrix.

  • Extraction:

    • Perform a solvent extraction of the spiked sample. The choice of solvent will depend on the food matrix.

    • Repeat the extraction process multiple times to ensure complete recovery.

    • Combine the organic extracts.

  • Drying and Concentration:

    • Dry the combined extract over anhydrous sodium sulfate to remove any residual water.

    • Concentrate the extract to a small, known volume under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Inject an aliquot of the concentrated extract into the GC-MS system.

    • The gas chromatograph will separate the components of the extract based on their volatility and interaction with the stationary phase of the column.

    • The mass spectrometer will detect and quantify the ions of both 2-acetylpyrazine and this compound.

  • Quantification:

    • Generate a calibration curve by analyzing a series of solutions containing known concentrations of the 2-acetylpyrazine analytical standard and a constant concentration of the this compound internal standard.

    • Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

    • Determine the concentration of 2-acetylpyrazine in the sample extract by comparing its peak area ratio to the calibration curve.

Visualizing the Workflow

To illustrate the logical flow of a quantitative analysis using a stable isotope dilution assay, the following diagram is provided.

G cluster_sample_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis & Quantification cluster_standards Standards Sample Homogenized Sample Spike Spike with this compound Sample->Spike Equilibrate Equilibration Spike->Equilibrate Solvent_Extraction Solvent Extraction Equilibrate->Solvent_Extraction Dry_Concentrate Drying & Concentration Solvent_Extraction->Dry_Concentrate GCMS_Analysis GC-MS Analysis Dry_Concentrate->GCMS_Analysis Quantification Quantification of 2-Acetylpyrazine GCMS_Analysis->Quantification Calibration_Curve Calibration Curve Generation Calibration_Curve->Quantification Analyte_Std 2-Acetylpyrazine Standard Analyte_Std->Calibration_Curve IS_Std This compound Standard IS_Std->Calibration_Curve

Figure 1. Workflow for quantitative analysis using a stable isotope dilution assay.

References

A Researcher's Guide to Validating Extraction Efficiency in Food Matrices: A Comparative Analysis of Acetylpyrazine-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the accuracy and reliability of analytical data is paramount. In the analysis of volatile and semi-volatile compounds in complex food matrices, the choice of an appropriate internal standard is critical for validating extraction efficiency and correcting for matrix effects. This guide provides an objective comparison of Acetylpyrazine-d3, a commonly used deuterated internal standard, with other alternatives, supported by experimental data and detailed protocols.

The use of a stable isotope-labeled internal standard (IS) that chemically mirrors the analyte of interest is considered the gold standard in quantitative analysis, particularly in techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). This compound, a deuterated analog of the key flavor compound acetylpyrazine, is frequently employed for this purpose due to its similar chemical and physical properties to many pyrazines and other volatile flavor compounds found in food.

The Role of Internal Standards in Food Analysis

Internal standards are essential for accurate quantification in food analysis for several reasons:

  • Correction for Extraction Inefficiency: The extraction of analytes from complex food matrices is often incomplete and can vary between samples. An ideal internal standard, added at the beginning of the sample preparation process, will be affected by the extraction process in the same way as the analyte, allowing for accurate correction of any losses.

  • Compensation for Matrix Effects: Food matrices are complex mixtures of proteins, fats, carbohydrates, and other components that can interfere with the analytical signal, either enhancing or suppressing it. An internal standard that co-elutes with the analyte can help to normalize these matrix-induced variations.

  • Correction for Instrumental Variability: Fluctuations in instrument performance, such as injection volume and detector response, can introduce errors. The use of an internal standard allows for the calculation of a response factor relative to the analyte, minimizing the impact of this variability.

Performance Comparison of this compound and Alternatives

The selection of an internal standard is dependent on the specific analyte(s) and the food matrix being analyzed. While this compound is a versatile choice, other deuterated and non-deuterated compounds are also employed. The following tables summarize the performance of this compound and its alternatives in various food matrices based on published experimental data.

Table 1: Performance in Roasted Green Tea

A study on the volatile flavor compounds in roasted green tea provides a direct comparison of Acetylpyrazine and its deuterated internal standard, alongside other pyrazines. The method was validated for linearity, sensitivity, accuracy, and precision.

Analyte/Internal StandardLinearity (r²)LOQ (µg/mL)Recovery (%)Precision (CV%)
Acetylpyrazine 0.981–0.9990.005–0.0479.08–99.173.12–10.37
This compound Not explicitly stated, used for quantification---
2-Ethyl-6-methyl-pyrazine0.981–0.9990.005–0.0479.08–99.173.12–10.37
2-Ethyl-5-methyl-pyrazine0.981–0.9990.005–0.0479.08–99.173.12–10.37
2-Ethyl-3,6-dimethylpyrazine0.981–0.9990.005–0.0479.08–99.173.12–10.37
2-Ethyl-3,5-dimethylpyrazine0.981–0.9990.005–0.0479.08–99.173.12–10.37

Data sourced from a study on roasted green tea.[1] The use of isotopically labeled internal standards, including by implication a deuterated standard for acetylpyrazine, was key to achieving the reported accuracy and precision.

Table 2: Performance in Wheat Bread

The analysis of volatile compounds in wheat bread often utilizes a range of internal standards to cover the diverse chemical classes of analytes. One study demonstrated improved method precision by using an array of ten structurally and physicochemically similar internal standards.

Internal StandardChemical ClassPurpose
2-Methyl-3-heptanoneKetoneGeneral purpose for carbonyls
2,4,6-TrimethylpyridinePyridineFor nitrogen-containing heterocycles
2-OctanolAlcoholFor alcohols
Ethyl isobutyrate-d7Ester (Deuterated)For esters
3,4-DimethylphenolPhenolFor phenolic compounds
2-Methylpentanoic acidCarboxylic AcidFor acidic compounds
d10-AnthracenePolycyclic Aromatic Hydrocarbon (PAH)For non-polar compounds
d8-TolueneAromatic Hydrocarbon (Deuterated)For volatile aromatic compounds
d3-AcetanisoleAnisole (Deuterated)For methoxy-substituted aromatics
4-Methyl-2-pentanolAlcoholGeneral purpose for volatile compounds

This table is a representative list of internal standards that can be used for broad-spectrum volatile analysis in baked goods, as suggested by a study that aimed to improve precision in wheat bread analysis.[2]

Table 3: Performance in Meat Products
Analyte/Potential Internal StandardImportance in Meat Flavor
2,3-Diethyl-5-methylpyrazineKey compound affecting roasted beef flavor.[3]
2-Ethyl-3,5-dimethylpyrazineDominant odorant in grilled beef.[3]
3-Methyl-butanalPositively correlated with sensory traits in grilled beef.[3]
This compound Suitable for quantifying acetylpyrazine and other structurally similar pyrazines.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are example protocols for the extraction and analysis of volatile compounds in different food matrices using an internal standard like this compound.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for Volatiles in Roasted Green Tea

This protocol is adapted from a method for the analysis of odorants in green tea.[1]

1. Sample Preparation:

  • Weigh 1.0 g of ground roasted green tea into a 20 mL headspace vial.
  • Add a specific amount of the internal standard solution (e.g., this compound in methanol).
  • Add 5 mL of saturated NaCl solution to enhance the release of volatiles.
  • Immediately seal the vial with a PTFE/silicone septum.

2. HS-SPME Extraction:

  • Place the vial in a heating block at 60°C.
  • Equilibrate the sample for 15 minutes.
  • Expose a 65 µm PDMS/DVB SPME fiber to the headspace for 30 minutes while maintaining the temperature at 60°C.

3. GC-MS Analysis:

  • Desorb the analytes from the SPME fiber in the GC injector at 250°C for 5 minutes in splitless mode.
  • Use a suitable capillary column (e.g., ZB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness).
  • Set the oven temperature program: start at 40°C for 2 minutes, ramp to 240°C at 5°C/minute, and hold for 5 minutes.
  • Set the mass spectrometer to scan from m/z 35 to 350. For quantification, use selected ion monitoring (SIM) mode for the target analytes and the internal standard.

Protocol 2: HS-SPME for Volatiles in Wheat Bread

This protocol is based on a method for the analysis of volatile compounds in wheat bread.[2]

1. Sample Preparation:

  • Take a whole slice of bread and powder it in a grinder.
  • Weigh 2.0 g of the powdered bread into a 20 mL headspace vial.
  • Add the internal standard solution(s).
  • Add 5 mL of a 20% NaCl aqueous solution.
  • Seal the vial.

2. HS-SPME Extraction:

  • Incubate the vial at 50°C for 60 minutes with continuous stirring.
  • Expose a DVB/CAR/PDMS SPME fiber to the headspace during the incubation period.

3. GC-MS Analysis:

  • Desorb the fiber in the GC injector at 250°C for 5 minutes.
  • Use a suitable capillary column for volatile compound analysis.
  • Employ a temperature program that allows for the separation of a wide range of volatile compounds.
  • Use mass spectrometry for identification and quantification, with SIM mode for target compounds and internal standards.

Visualizing the Workflow

The following diagrams illustrate the general workflow for using an internal standard in food analysis and the logical relationship in selecting an appropriate internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Food Sample add_is Add Internal Standard (e.g., this compound) sample->add_is extraction Extraction (e.g., SPME) add_is->extraction gcms GC-MS Analysis extraction->gcms peak_integration Peak Integration (Analyte & IS) gcms->peak_integration quantification Quantification (Using Response Factor) peak_integration->quantification result Accurate Result quantification->result Final Concentration

Caption: Experimental workflow for quantitative analysis using an internal standard.

is_selection_logic cluster_criteria Selection Criteria start Start: Need for an Internal Standard chem_sim Chemically Similar to Analyte? start->chem_sim coelution Co-elutes with Analyte? chem_sim->coelution Yes reconsider Re-evaluate or Choose Alternative Standard chem_sim->reconsider No no_interference Does Not Interfere with Analyte Signal? coelution->no_interference Yes coelution->reconsider No stable Stable Throughout the Process? no_interference->stable Yes no_interference->reconsider No commercially_available Commercially Available & Cost-Effective? stable->commercially_available Yes stable->reconsider No commercially_available->reconsider No final_choice Selected Internal Standard (e.g., this compound) commercially_available->final_choice Yes

References

A Researcher's Guide to Sourcing Acetylpyrazine-d3: A Comparative Overview

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quality and consistency of stable isotope-labeled compounds are paramount. Acetylpyrazine-d3, a deuterated analog of the nutty, roasted flavor compound 2-acetylpyrazine, is utilized as an internal standard in mass spectrometry-based analyses. The selection of a reliable supplier is a critical step that can significantly impact experimental outcomes. This guide provides a comparative analysis of this compound from various suppliers based on publicly available data and outlines the necessary experimental protocols for a comprehensive in-house quality assessment.

Supplier Specifications at a Glance

While detailed certificates of analysis (CoAs) with batch-specific data are typically provided upon request from suppliers, the following table summarizes the publicly available product specifications for this compound from three prominent chemical suppliers. It is crucial to note that these specifications are general and may not reflect the precise purity and isotopic enrichment of a specific lot.

SupplierStated PurityCAS NumberMolecular Formula
aromaLAB 95% min[1]106162-18-9C₆H₃D₃N₂O
InvivoChem ≥98%106162-18-9C₆H₃D₃N₂O
MedchemExpress Not explicitly stated106162-18-9C₆H₃D₃N₂O

Disclaimer: The information in this table is based on the suppliers' websites and should be used for preliminary guidance only. For rigorous scientific applications, it is imperative to request and scrutinize the batch-specific certificate of analysis for detailed quantitative data on chemical purity and isotopic enrichment.

Essential Experimental Protocols for Quality Verification

To ensure the quality and suitability of this compound for its intended application, a series of analytical tests should be performed. The following are detailed methodologies for key experiments.

Determination of Chemical Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry is a fundamental technique for assessing the chemical purity of volatile and semi-volatile compounds like this compound.[2][3]

Methodology:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column, such as a DB-1 or ZB-5MS, is suitable for the separation of pyrazines.[2]

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: The sample, dissolved in a high-purity solvent (e.g., dichloromethane or methanol), is injected in splitless mode to enhance sensitivity.

  • Oven Temperature Program: A temperature gradient is employed to ensure the separation of this compound from any potential impurities. A typical program might start at 40°C, hold for a few minutes, and then ramp up to a final temperature of around 230°C.

  • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. Data is acquired in full scan mode to identify all eluted compounds.

  • Data Analysis: The purity is determined by calculating the peak area percentage of the this compound peak relative to the total peak area of all detected compounds in the chromatogram.

Assessment of Isotopic Enrichment by High-Resolution Mass Spectrometry (HR-MS)

High-resolution mass spectrometry is a powerful tool for accurately determining the isotopic enrichment of deuterated compounds by distinguishing between the masses of the deuterated and non-deuterated species.[4][5][6]

Methodology:

  • Instrumentation: A high-resolution mass spectrometer, such as a Q-Orbitrap or TOF instrument, coupled to a liquid chromatograph (LC-HRMS) or with direct infusion.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

  • Sample Preparation: The sample is diluted to an appropriate concentration in a suitable solvent system (e.g., acetonitrile/water with a small amount of formic acid).

  • Data Acquisition: Full scan mass spectra are acquired over a narrow mass range centered on the expected m/z of the protonated molecule [M+H]⁺.

  • Data Analysis: The isotopic enrichment is calculated by comparing the integrated peak areas of the deuterated species (d3) to the sum of the peak areas of all isotopic variants (d0, d1, d2). The high mass accuracy of the instrument allows for the clear resolution of these isotopologues.

Confirmation of Deuterium Labeling Position and Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to confirm the position of the deuterium labels and to provide an independent measure of isotopic purity.[4][7][8]

Methodology:

  • Instrumentation: A high-field NMR spectrometer.

  • ¹H NMR (Proton NMR): The absence or significant reduction of signals corresponding to the protons that have been replaced by deuterium confirms the labeling. The integration of any residual proton signals at the labeled positions can be used to estimate the isotopic enrichment.

  • ²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a definitive confirmation of the labeling sites. The relative integrals of the deuterium signals can be used to assess the isotopic distribution.[7][8]

  • Sample Preparation: The sample is dissolved in a suitable non-deuterated solvent to avoid interference with the deuterium signals from the solvent.

  • Data Analysis: The chemical shifts and coupling patterns in the ¹H and ²H NMR spectra are analyzed to confirm the molecular structure and the location of the deuterium atoms. The isotopic enrichment is calculated from the integral ratios of the relevant signals.

Visualizing the Path to Quality Assurance

The following diagrams illustrate the recommended workflow for a comprehensive comparative analysis of this compound from different suppliers and the key signaling pathways involved in its common application as an internal standard.

cluster_sourcing Sourcing & Initial Screening cluster_analysis Comparative Quality Analysis cluster_decision Supplier Selection s1 Identify Potential Suppliers (e.g., aromaLAB, InvivoChem, MedchemExpress) s2 Request & Review Certificates of Analysis s1->s2 s3 Procure Samples for In-house Evaluation s2->s3 a1 Chemical Purity (GC-MS) s3->a1 Perform QC Tests a2 Isotopic Enrichment (HR-MS) a1->a2 a3 Structural Confirmation (NMR) a2->a3 d1 Compare Data Against Experimental Requirements a3->d1 Compile & Evaluate Results d2 Select Optimal Supplier d1->d2

Figure 1. Workflow for Comparative Analysis of this compound.

cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification sp1 Biological/Environmental Sample Containing Analyte (Acetylpyrazine) sp2 Spike with Known Amount of Internal Standard (this compound) sp1->sp2 a1 Chromatographic Separation sp2->a1 Inject into LC-MS/MS a2 Mass Spectrometric Detection (MRM Mode) a1->a2 q1 Measure Peak Area Ratio (Analyte / Internal Standard) a2->q1 Generate Chromatograms q2 Calculate Analyte Concentration from Calibration Curve q1->q2

References

Assessing the Isotopic Enrichment of Commercial Acetylpyrazine-d3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing deuterated internal standards, the isotopic enrichment of these compounds is a critical parameter ensuring analytical accuracy and precision. This guide provides a comparative assessment of commercially available Acetylpyrazine-d3, a commonly used internal standard in mass spectrometry-based analyses.

This document outlines the experimental protocols for determining isotopic enrichment, presents a comparative analysis of available products (where data is accessible), and discusses alternative deuterated pyrazine standards.

Introduction to Isotopic Enrichment

In mass spectrometry, deuterated compounds serve as ideal internal standards because they exhibit similar chemical and physical properties to their non-deuterated counterparts but have a distinct mass-to-charge ratio (m/z). The effectiveness of a deuterated standard is highly dependent on its isotopic enrichment, which is the percentage of molecules in which the intended hydrogen atoms have been replaced by deuterium. High isotopic enrichment minimizes signal overlap between the analyte and the internal standard, leading to more accurate quantification.

Experimental Protocols for Assessing Isotopic Enrichment

The isotopic enrichment of this compound can be reliably determined using two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for separating volatile compounds and analyzing their mass spectra. To determine the isotopic enrichment of this compound, the relative intensities of the mass ions corresponding to the deuterated and non-deuterated species are compared.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or triple quadrupole).

  • GC Column: A nonpolar column, such as a DB-5ms or equivalent, is suitable for the separation of pyrazine compounds.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the commercial this compound standard in a suitable solvent (e.g., dichloromethane or methanol).

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.

    • Employ a suitable temperature program to ensure good chromatographic separation. An example program could be: start at 60°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • The mass spectrometer should be operated in full scan mode to acquire the mass spectra of the eluting peaks.

  • Data Analysis:

    • Identify the peak corresponding to Acetylpyrazine.

    • Extract the mass spectrum for this peak.

    • Determine the ion intensities for the molecular ion of this compound (m/z 125) and the corresponding ions for the d2 (m/z 124), d1 (m/z 123), and d0 (non-deuterated, m/z 122) species.

    • Calculate the isotopic enrichment using the following formula:

    Isotopic Enrichment (%) = [ I(d3) / (I(d0) + I(d1) + I(d2) + I(d3)) ] * 100

    Where I represents the intensity of the respective mass ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy provides detailed information about the structure and isotopic composition of a molecule. Both ¹H NMR and ²H NMR can be used to assess the isotopic enrichment of this compound.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Procedure:

  • Sample Preparation: Accurately weigh a known amount of the this compound standard and dissolve it in a deuterated solvent that does not contain residual peaks in the region of interest (e.g., CDCl₃). Add a known amount of an internal standard with a distinct signal (e.g., 1,3,5-trichlorobenzene).

  • NMR Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (e.g., 5 times the longest T₁) to allow for complete relaxation of the protons, which is crucial for accurate integration.

  • Data Analysis:

    • Integrate the signal corresponding to the residual protons on the acetyl group of this compound.

    • Integrate the signal of the internal standard.

    • The percentage of non-deuterated species can be calculated by comparing the integral of the residual proton signal to the integral of the internal standard of known concentration. The isotopic enrichment is then calculated as 100% minus the percentage of the non-deuterated species.

²H NMR Procedure:

  • Sample Preparation: Dissolve the this compound standard in a non-deuterated solvent (e.g., CHCl₃).

  • NMR Acquisition: Acquire a ²H NMR spectrum.

  • Data Analysis: The presence of a signal at the chemical shift corresponding to the acetyl group confirms the incorporation of deuterium. The relative integration of this signal can be used to quantify the deuterium content.

Workflow for Isotopic Enrichment Assessment

The following diagram illustrates the general workflow for assessing the isotopic enrichment of a commercial this compound standard.

Isotopic Enrichment Assessment Workflow cluster_proc Assessment Process cluster_methods Analytical Methods start Receive Commercial This compound prep Sample Preparation (Dilution/Dissolution) start->prep analysis Analytical Measurement prep->analysis data_proc Data Processing and Calculation analysis->data_proc gcms GC-MS Analysis analysis->gcms Option 1 nmr NMR Spectroscopy analysis->nmr Option 2 report Report Isotopic Enrichment data_proc->report

Correcting for Instrument Drift: A Comparative Guide to the Use of Acetylpyrazine-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to enhance the accuracy and reliability of their analytical data, correcting for instrument drift is a critical challenge. This guide provides a comprehensive comparison of Acetylpyrazine-d3 with other common internal standards for mitigating the effects of instrument performance fluctuations over time.

Instrument drift, the gradual change in an analytical instrument's response during a series of measurements, can significantly impact the precision and accuracy of quantitative analysis. The use of an internal standard (IS) is a widely accepted technique to compensate for such variations. An ideal internal standard should be chemically similar to the analyte of interest, not naturally present in the sample, and introduced at a constant concentration to all samples and standards. Deuterated compounds, such as this compound, are often considered the "gold standard" for internal standards in mass spectrometry-based methods due to their near-identical chemical and physical properties to their non-deuterated counterparts.

The Role of this compound in Instrument Drift Correction

This compound is the deuterated form of acetylpyrazine, a common flavor and aroma compound found in various food products. Its application as an internal standard is particularly relevant in the analysis of flavor and fragrance compounds, as well as in metabolomics and pharmaceutical studies where pyrazine derivatives are of interest. The principle behind using this compound to correct for instrument drift lies in the technique of Stable Isotope Dilution Analysis (SIDA). By adding a known amount of this compound to each sample, any variation in the instrument's response will affect both the analyte and the internal standard proportionally. The ratio of the analyte signal to the internal standard signal is then used for quantification, effectively canceling out the effects of instrument drift.

The workflow for utilizing an internal standard like this compound for instrument drift correction is a fundamental process in analytical chemistry.

Workflow for Instrument Drift Correction Using an Internal Standard cluster_prep Sample and Standard Preparation cluster_analysis Instrumental Analysis (e.g., GC-MS, LC-MS) cluster_data Data Processing Sample Sample Spiked_Sample Sample + IS Sample->Spiked_Sample Standard Calibration Standards Spiked_Standard Standard + IS Standard->Spiked_Standard IS This compound (Internal Standard) IS->Spiked_Sample IS->Spiked_Standard Analysis Analyze Samples and Standards Spiked_Sample->Analysis Spiked_Standard->Analysis Measure Measure Peak Areas of Analyte and IS Analysis->Measure Calculate_Ratio Calculate Analyte/IS Peak Area Ratio Measure->Calculate_Ratio Calibration_Curve Generate Calibration Curve (Ratio vs. Concentration) Calculate_Ratio->Calibration_Curve Quantify Quantify Analyte in Sample Calibration_Curve->Quantify

Workflow for using an internal standard to correct for instrument drift.

Performance Comparison of Internal Standards

While direct experimental data comparing this compound specifically for instrument drift correction is limited, its performance can be inferred from studies on other deuterated pyrazines and similar aromatic compounds. The following table summarizes the expected performance of this compound in comparison to other commonly used internal standards. The data for alternatives is collated from various studies and is intended to provide a general comparison.

Internal StandardTypeTypical ApplicationAdvantagesDisadvantagesExpected Precision (RSD) for Drift Correction
This compound Deuterated AnalogGC-MS, LC-MS (Flavor, Metabolomics)Co-elutes with analyte, corrects for matrix effects and drift simultaneously, high accuracy.Not always commercially available, synthesis can be costly.< 5%
Pyrazine-d4 Deuterated AnalogGC-MS (General)Similar properties to pyrazine analytes, effective for drift correction.May not be a perfect match for all pyrazine derivatives.< 5%
Toluene-d8 Deuterated AromaticGC-MS (Environmental, General)Commercially available, stable, well-characterized.Different chemical properties than many analytes, may not perfectly track drift for all compounds.5-10%
Phenanthrene-d10 Deuterated PAHGC-MS (Environmental)Good for polycyclic aromatic hydrocarbon (PAH) analysis.Not suitable for polar or highly volatile compounds.5-10%
Caffeine-d9 Deuterated AnalogLC-MS (Pharmaceutical, Food)Effective for caffeine and related compounds.Limited applicability to other compound classes.< 5%
Non-deuterated Structural Analogs (e.g., 2-methyl-3-heptylpyrazine for other pyrazines) Structural AnalogGC-MS, LC-MSMore accessible and less expensive than deuterated standards.May not co-elute or respond identically to the analyte, leading to less effective drift correction.10-20%

Experimental Protocols

The successful implementation of an internal standard for instrument drift correction relies on a well-defined experimental protocol. Below are detailed methodologies for the application of an internal standard in both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Protocol 1: Use of this compound as an Internal Standard in GC-MS Analysis of Coffee Volatiles

This protocol is adapted from methodologies used for the analysis of volatile compounds in coffee, where pyrazines are key aroma components.

1. Materials:

  • This compound (Internal Standard)

  • Methanol or Dichloromethane (Solvent)

  • Coffee sample (ground)

  • Headspace vials (20 mL)

  • Gas-tight syringe

2. Standard and Sample Preparation:

  • Internal Standard Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 100 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards containing the target analytes at different concentrations. Spike each standard with the this compound stock solution to a final concentration of 1 µg/mL.

  • Sample Preparation: Weigh 1.0 g of ground coffee into a 20 mL headspace vial. Spike the sample with the this compound stock solution to achieve a final concentration of 1 µg/mL. Seal the vial immediately.

3. GC-MS Analysis:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Inlet: Splitless mode, 250°C.

  • Oven Program: 40°C (hold 2 min), ramp to 250°C at 5°C/min, hold 5 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Parameters:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Electron Ionization: 70 eV

    • Scan Range: m/z 40-350

4. Data Analysis:

  • Identify the retention times of the target analytes and this compound.

  • Extract the peak areas of the quantifier ions for each analyte and for this compound.

  • Calculate the ratio of the analyte peak area to the this compound peak area.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte in the calibration standards.

  • Determine the concentration of the analyte in the coffee sample using the calibration curve.

The following diagram illustrates the logical relationship in a typical quantitative analysis workflow employing an internal standard.

Quantitative Analysis Logic with Internal Standard cluster_input Inputs cluster_processing Processing Steps cluster_output Output Analyte Analyte Signal Ratio Calculate Signal Ratio (Analyte / IS) Analyte->Ratio IS_Signal Internal Standard Signal (this compound) IS_Signal->Ratio Known_IS_Conc Known IS Concentration Analyte_Conc Calculated Analyte Concentration Known_IS_Conc->Analyte_Conc Response_Factor Determine Response Factor (RF) from Calibration Ratio->Response_Factor Response_Factor->Analyte_Conc

Logical flow of internal standard-based quantification.

Experimental Protocol 2: Use of this compound as an Internal Standard in LC-MS/MS Analysis of a Drug Metabolite

This protocol provides a general framework for using a deuterated internal standard in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of a drug metabolite in a biological matrix.

1. Materials:

  • This compound (Internal Standard)

  • Acetonitrile (ACN) and Water (Mobile Phase)

  • Formic Acid (Mobile Phase Additive)

  • Biological matrix (e.g., plasma, urine)

  • Drug metabolite standard

  • Solid-phase extraction (SPE) cartridges or protein precipitation reagents

2. Standard and Sample Preparation:

  • Internal Standard Working Solution: Prepare a working solution of this compound in 50:50 ACN:water at a concentration of 100 ng/mL.

  • Calibration Standards: Prepare calibration standards by spiking the drug metabolite into the biological matrix at various concentrations.

  • Sample Preparation:

    • To 100 µL of plasma sample or calibration standard, add 20 µL of the this compound working solution.

    • Perform sample clean-up using either protein precipitation (e.g., add 300 µL of ACN, vortex, and centrifuge) or solid-phase extraction.

    • Evaporate the supernatant or SPE eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

3. LC-MS/MS Analysis:

  • Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer (e.g., Waters Acquity UPLC with a Xevo TQ-S).

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 5 minutes).

  • Flow Rate: 0.4 mL/min.

  • MS/MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative depending on the analyte.

    • Optimize the precursor and product ions (MRM transitions), cone voltage, and collision energy for both the analyte and this compound.

4. Data Analysis:

  • Integrate the peak areas of the selected MRM transitions for the analyte and this compound.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Generate a calibration curve by plotting the peak area ratio against the analyte concentration.

  • Quantify the analyte in the samples using the regression equation from the calibration curve.

Conclusion

The use of a deuterated internal standard like this compound is a robust strategy to correct for instrument drift and other sources of analytical variability in mass spectrometry-based methods. Its chemical similarity to the corresponding non-deuterated analyte ensures that it effectively tracks and compensates for fluctuations in instrument response, leading to improved accuracy and precision in quantitative analysis. While other internal standards are available, the near-identical physicochemical properties of deuterated analogs make them the preferred choice for achieving the highest quality analytical data, particularly in complex matrices and for low-level quantification. The selection of the most appropriate internal standard will ultimately depend on the specific application, the nature of the analyte, and the analytical platform being used.

Quantifying Precision Loss with Non-Matching Internal Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of an internal standard (IS) in quantitative mass spectrometry-based assays is a critical decision that directly impacts data quality. While a stable isotope-labeled (SIL) internal standard is considered the gold standard for its ability to mimic the analyte of interest, practical constraints such as cost and availability often necessitate the use of non-matching internal standards, such as structural analogs. This guide provides an objective comparison of the performance of matching and non-matching internal standards, supported by experimental data, to help researchers quantify and mitigate potential precision loss.

The Critical Role of the Internal Standard

In liquid chromatography-mass spectrometry (LC-MS/MS) analysis, the internal standard is a compound of known concentration added to all samples, calibrators, and quality controls.[1][2] Its primary function is to compensate for variability that can be introduced at various stages of the analytical workflow, including:

  • Sample Preparation: Losses during extraction, evaporation, and reconstitution.[3]

  • Injection Volume: Variations in the amount of sample introduced into the LC-MS system.

  • Matrix Effects: Ion suppression or enhancement caused by co-eluting components from the sample matrix.[4]

  • Instrumental Drift: Fluctuations in the mass spectrometer's response over time.

By calculating the ratio of the analyte peak area to the internal standard peak area, these variations can be normalized, leading to improved accuracy and precision in quantitative measurements.[5]

Ideal vs. Practical: A Comparison of Internal Standard Types

The ideal internal standard co-elutes with the analyte and has identical physicochemical properties, ensuring that it is affected by the analytical process in the same way as the analyte.[5] This ideal is most closely achieved by a stable isotope-labeled (SIL) internal standard, where one or more atoms in the analyte molecule are replaced with their heavy isotopes (e.g., ²H, ¹³C, ¹⁵N).[6][7]

However, when a SIL-IS is not available or feasible, a non-matching internal standard is often employed. The most common type is a structural analog , a molecule with a chemical structure similar to the analyte. While a carefully selected analog can provide acceptable performance, it will not behave identically to the analyte, which can lead to a loss of precision.

The following diagram illustrates the logical relationship between the choice of internal standard and its ability to compensate for analytical variability.

cluster_IS Internal Standard (IS) Choice cluster_Properties Physicochemical Properties cluster_Compensation Compensation for Variability cluster_Precision Resulting Precision Analyte Analyte SIL-IS Stable Isotope-Labeled IS Analog-IS Structural Analog IS Identical Identical SIL-IS->Identical Ideally Identical Similar Similar Analog-IS->Similar Structurally Similar High High Identical->High Moderate Moderate Similar->Moderate Optimal Optimal High->Optimal Potentially Compromised Potentially Compromised Moderate->Potentially Compromised

Caption: Logical flow from internal standard choice to expected analytical precision.

Quantifying the Impact on Precision: Experimental Data

Several studies have quantitatively assessed the difference in performance between matching and non-matching internal standards. The most common metric for this evaluation is the coefficient of variation (%CV), which is a measure of the relative standard deviation and, therefore, the precision of the measurement.

A study on the quantification of everolimus, an immunosuppressant drug, compared the performance of a SIL-IS (everolimus-d4) and a structural analog IS (32-desmethoxyrapamycin).[8] The results, summarized in the table below, demonstrate that while both internal standards provided acceptable performance, the SIL-IS offered a slight improvement in precision.

Internal Standard TypeAnalyte Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)Precision (%CV)
Stable Isotope-Labeled (everolimus-d4) 1.01.02102.07.2
2.52.55102.05.5
15.015.45103.04.3
Structural Analog (32-desmethoxyrapamycin) 1.01.04104.07.1
2.52.60104.05.8
15.015.60104.04.5

Data adapted from Heideloff et al., Therapeutic Drug Monitoring, 2013.[8]

In a broader study on targeted metabolomics, researchers retrospectively analyzed data for over 70 biomarkers, each with a matching SIL-IS.[9][10] They calculated the analytical precision (%CV) for all matching analyte/SIL-IS pairs and then for all non-matching analyte/IS pairs. The findings clearly demonstrated a loss of precision when non-matching internal standards were used.

PlatformMedian Between-Run Precision (%CV) with Matching SIL-ISMedian Between-Run Precision (%CV) with Non-Matching IS
GC-MS/MS2.7%13.4%
LC-MS/MS Platform 15.9%8.8%
LC-MS/MS Platform 24.5%11.2%
LC-MS/MS Platform 35.2%9.8%

Data adapted from Grant et al., Analytical Chemistry, 2021.[9][10]

This study also found that the precision loss with non-matching internal standards was correlated with the difference in retention time between the analyte and the IS.[9][10] This highlights a key challenge with non-matching standards: if they do not co-elute with the analyte, they may not experience the same degree of matrix effects, leading to inadequate correction and increased variability.

The following diagram illustrates a typical experimental workflow for evaluating the suitability of an internal standard.

cluster_Prep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Evaluation Performance Evaluation Spike_IS Spike Internal Standard (SIL-IS or Analog-IS) into Blank Matrix Spike_Analyte Spike Analyte at Multiple Concentrations (e.g., LLOQ, QC levels) Spike_IS->Spike_Analyte Extraction Perform Sample Extraction (e.g., SPE, LLE, PPT) Spike_Analyte->Extraction Inject Inject Extracted Samples Extraction->Inject Acquire Acquire Data (Analyte and IS signals) Inject->Acquire Calc_Ratio Calculate Analyte/IS Peak Area Ratio Acquire->Calc_Ratio Cal_Curve Construct Calibration Curve Calc_Ratio->Cal_Curve Assess Assess Accuracy and Precision (%RE and %CV) Cal_Curve->Assess Compare Compare Performance of Different IS Types Assess->Compare

Caption: Experimental workflow for comparing internal standard performance.

Experimental Protocols for Internal Standard Evaluation

To rigorously assess the suitability of a non-matching internal standard and quantify potential precision loss, the following experimental protocol is recommended. This protocol is a synthesis of best practices described in the literature.[11]

Objective: To compare the accuracy and precision of an analytical method using a stable isotope-labeled internal standard versus a non-matching (e.g., structural analog) internal standard.

Materials:

  • Analyte reference standard

  • Stable isotope-labeled internal standard (SIL-IS)

  • Non-matching internal standard (e.g., structural analog)

  • Blank biological matrix (e.g., plasma, urine)

  • All necessary solvents and reagents for sample preparation and LC-MS/MS analysis

Procedure:

  • Preparation of Stock Solutions: Prepare separate stock solutions of the analyte, SIL-IS, and non-matching IS in a suitable solvent.

  • Preparation of Spiking Solutions:

    • Prepare a working solution of the SIL-IS at a fixed concentration.

    • Prepare a separate working solution of the non-matching IS at a fixed concentration.

    • Prepare a series of working solutions of the analyte for spiking into the blank matrix to create calibration standards and quality control (QC) samples.

  • Sample Preparation:

    • Divide the blank matrix into two sets.

    • To the first set, add a fixed volume of the SIL-IS working solution to each aliquot of blank matrix.

    • To the second set, add a fixed volume of the non-matching IS working solution to each aliquot of blank matrix.

    • Spike both sets of matrix samples with the analyte working solutions to create two full sets of calibration standards and QC samples (at a minimum of three levels: low, medium, and high).

    • Process all samples using the established extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

  • LC-MS/MS Analysis:

    • Analyze both sets of extracted samples using the developed LC-MS/MS method.

    • Ensure that the chromatographic conditions are adequate to resolve the analyte and the internal standards from any matrix interferences.

  • Data Analysis and Evaluation:

    • For each set of data (one for the SIL-IS, one for the non-matching IS):

      • Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the analyte concentration. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.

      • Quantify the QC samples using the respective calibration curves.

      • Calculate the accuracy (as relative error, %RE) and precision (as coefficient of variation, %CV) for the QC samples at each concentration level.

    • Compare the %CV values obtained with the SIL-IS to those obtained with the non-matching IS. The difference in these values provides a quantitative measure of the precision loss associated with using the non-matching standard.

Conclusion and Recommendations

The experimental evidence strongly supports the convention that stable isotope-labeled internal standards provide the highest degree of accuracy and precision in quantitative LC-MS/MS assays.[6] The use of non-matching internal standards, while often necessary, can introduce a quantifiable loss of precision.[9][10] This loss is primarily due to differences in physicochemical properties, which can lead to variations in extraction recovery, chromatographic retention, and susceptibility to matrix effects.

When a SIL-IS is not available, a carefully selected structural analog can be a viable alternative. However, it is imperative to perform a thorough validation to characterize the performance of the analog IS and to understand the potential impact on data quality. By following a rigorous experimental protocol to compare the performance of different internal standards, researchers can make an informed decision and ensure the reliability of their bioanalytical data. Continuous monitoring of the internal standard response during routine sample analysis is also crucial for identifying potential issues that may affect the accuracy of the results.[1][12]

References

Safety Operating Guide

Proper Disposal of Acetylpyrazine-d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the safe disposal of Acetylpyrazine-d3, a deuterated compound often used in pharmaceutical research.

Important Note on Deuterated Compounds: this compound is a stable, non-radioactive isotope-labeled compound. As such, its disposal protocol is identical to that of its non-deuterated counterpart, Acetylpyrazine. No additional precautions related to radioactivity are necessary.[1]

Hazard Profile of Acetylpyrazine

Before handling or disposing of this compound, it is crucial to be aware of its potential hazards. The following table summarizes key safety information gathered from various safety data sheets for Acetylpyrazine.

Hazard CategoryDescription
Physical State Crystalline solid, colorless to pale yellow.[2]
Health Hazards Causes skin and serious eye irritation. May cause respiratory irritation.[3] Harmful if swallowed.[3]
Storage Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible materials such as strong oxidizing agents.[2][4]
Incompatible Materials Strong oxidizing agents, strong bases, and metals.[2]
Hazardous Decomposition Combustion may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[2][4]

Step-by-Step Disposal Procedure for this compound

The disposal of this compound must be conducted in accordance with federal, state, and local regulations for hazardous waste.[5] The following procedure outlines the best practices for its disposal in a laboratory setting.

1. Waste Identification and Collection:

  • Treat all unwanted this compound, including contaminated materials, as hazardous waste.[6]

  • Collect waste this compound in a designated, compatible container. The container must be in good condition, with no leaks or cracks, and have a secure screw cap.[7][8]

  • Avoid mixing this compound waste with other chemical waste streams to prevent potentially dangerous reactions.[9] Specifically, segregate it from incompatible substances like strong oxidizing agents.[8]

2. Labeling the Waste Container:

  • As soon as you begin accumulating waste, affix a "Hazardous Waste" label to the container.[6][7]

  • The label must clearly state the full chemical name: "Hazardous Waste: this compound". Do not use abbreviations or chemical formulas.[7]

  • List all constituents of the waste, including any solvents used.[8]

3. Storage of Hazardous Waste:

  • Store the sealed and labeled waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[8] This area should be under the control of the laboratory personnel.

  • Ensure the container is kept closed at all times, except when adding waste.[6][7]

  • Store the waste in secondary containment to prevent spills from reaching the environment.[7]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[7]

  • Do not dispose of this compound down the drain or in the regular trash.[7] Improper disposal can pose a threat to human health and the environment.

  • Your EHS department will work with a certified hazardous waste disposal contractor to ensure the waste is transported and disposed of in compliance with all regulations.[9]

5. Disposal of Empty Containers:

  • An empty container that held this compound must be triple-rinsed with a suitable solvent, such as ethanol or acetone, to remove all residues.[7]

  • The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[6][7]

  • Once triple-rinsed and air-dried, and with the label completely defaced or removed, the empty container can be disposed of in the regular laboratory trash or recycling.[5]

Disposal Workflow

The following diagram illustrates the proper workflow for the disposal of this compound.

Disposal Workflow for this compound cluster_0 In the Laboratory cluster_1 Disposal Path A Unwanted this compound B Collect in a compatible, sealed container A->B C Label container: 'Hazardous Waste: this compound' B->C D Store in designated Satellite Accumulation Area C->D E Contact Environmental Health & Safety (EHS) for pickup D->E F EHS coordinates with certified hazardous waste vendor E->F G Waste transported to a licensed disposal facility F->G H Final disposal via incineration or other approved method G->H

References

Personal protective equipment for handling Acetylpyrazine-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds like Acetylpyrazine-d3. This guide provides immediate, essential safety protocols and logistical information to foster a secure and efficient research environment. By adhering to these procedural steps, you can minimize risks and ensure the integrity of your work.

Personal Protective Equipment (PPE) Recommendations

The selection of appropriate Personal Protective Equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Activity Eye/Face Protection Skin Protection Respiratory Protection
Weighing/Transferring Solids Tightly fitting safety goggles with side-shields.[1][2]Chemical-resistant gloves (nitrile or neoprene), lab coat.[3]Work in a well-ventilated area or a chemical fume hood to avoid dust formation.[1][4]
Dissolving/Mixing Chemical safety goggles or a face shield.Chemical-resistant gloves, lab coat, and potentially a chemical-resistant apron.Use in a well-ventilated area or under a fume hood.[3][5]
Heating or Reactions Chemical safety goggles and a face shield.Chemical-resistant gloves, fire/flame resistant lab coat, and impervious clothing.[1]A full-face respirator may be necessary if exposure limits are exceeded or if irritation occurs.[1][2]
Handling Spills Chemical safety goggles and a face shield.Chemical-resistant gloves, coveralls, and appropriate footwear.A full-face respirator or self-contained breathing apparatus may be required depending on the spill size.[1]

Experimental Protocols: Safe Handling and Disposal

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][3][5]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.[1][4][5]

  • Prevent Dust and Aerosols: Handle the solid form of this chemical carefully to prevent the formation of dust and aerosols.[1][4]

  • Hygiene: Wash hands thoroughly with soap and water after handling the substance.[4][6] Do not eat, drink, or smoke in the laboratory.[4][5]

  • Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other potential ignition sources.[5]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated location.[1][5][6]

Disposal Plan:

  • Waste Collection: Collect all waste material, including contaminated PPE, in a suitable, labeled, and sealed container for chemical waste.[4]

  • Regulatory Compliance: Dispose of the waste in accordance with all local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific guidance.[4]

Visual Workflow for Safe Handling

The following diagram outlines the standard operating procedure for safely handling this compound from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_setup Prepare Work Area (Fume Hood) prep_ppe->prep_setup handling_weigh Weighing and Transfer prep_setup->handling_weigh handling_dissolve Dissolving and Mixing handling_weigh->handling_dissolve handling_reaction Performing Reaction handling_dissolve->handling_reaction cleanup_decon Decontaminate Work Area handling_reaction->cleanup_decon emergency_spill Spill Response handling_reaction->emergency_spill emergency_exposure Exposure Response handling_reaction->emergency_exposure cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via EHS cleanup_waste->cleanup_dispose cleanup_ppe Doff and Dispose of PPE cleanup_dispose->cleanup_ppe

Safe Handling Workflow for this compound

Decision Logic for PPE Selection

The choice of PPE is dictated by the specific hazards associated with the handling task. This diagram illustrates the decision-making process for selecting the appropriate level of protection.

cluster_ppe_selection PPE Selection Logic start Assess Task q_dust Potential for Dust/Aerosol? start->q_dust q_splash Potential for Splash? start->q_splash q_heat Involving Heat/Ignition Source? start->q_heat q_spill Risk of Large Spill? start->q_spill ppe_respirator Use Fume Hood or Wear Respirator q_dust->ppe_respirator Yes ppe_goggles Wear Safety Goggles q_splash->ppe_goggles Yes ppe_fr_coat Wear Flame-Resistant Lab Coat q_heat->ppe_fr_coat Yes ppe_full_protection Full Body Protection and SCBA q_spill->ppe_full_protection Yes ppe_face_shield Add Face Shield ppe_goggles->ppe_face_shield High Risk

Decision-Making for PPE Selection

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.